Product packaging for Curvulinic acid(Cat. No.:)

Curvulinic acid

Cat. No.: B095431
M. Wt: 210.18 g/mol
InChI Key: JAHPPWGWEUVLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Curvulinic acid is a phytotoxic compound isolated from the phytopathogenic fungus Nimbya alternantherae . Research has demonstrated that this compound exhibits significant herbicidal activity, making it a compound of interest for agricultural and plant science studies . In laboratory assays, it has been shown to decrease seed germination and inhibit seedling growth in a concentration-dependent manner. The compound exerts a stronger inhibitory effect on root length compared to shoot length. At a concentration of 600 µg/mL, this compound caused 73.5% growth inhibition on roots and 66.7% inhibition on shoots, with IC50 values of 204.7 µg/mL and 281.1 µg/mL, respectively . These properties highlight its potential value as a lead compound for the development of new natural herbicide formulations. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O5 B095431 Curvulinic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHPPWGWEUVLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Production of Clavulanic Acid from Streptomyces clavuligerus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clavulanic acid is a potent inhibitor of β-lactamase enzymes, which are produced by various bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.[1][2] Discovered in the early 1970s from the soil bacterium Streptomyces clavuligerus, clavulanic acid itself possesses weak antibacterial activity.[3][4] However, when combined with β-lactam antibiotics, it protects them from degradation by β-lactamases, thereby restoring their efficacy against resistant bacterial strains.[5][6] This synergistic combination, most notably as amoxicillin-clavulanate (Augmentin®), has become a cornerstone in the treatment of a wide range of bacterial infections.[3][7] This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, production, and characterization of clavulanic acid from Streptomyces clavuligerus, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of clavulanic acid was a significant milestone in overcoming the growing challenge of antibiotic resistance.

  • 1971: A new species of Streptomyces, later named S. clavuligerus, was isolated from a soil sample from South America.[4][8] This organism was initially identified as a producer of cephamycin C.[9]

  • 1976: Scientists at the British company Beecham Pharmaceuticals (now part of GlaxoSmithKline) isolated a novel compound from the fermentation broth of S. clavuligerus that exhibited potent β-lactamase inhibitory activity.[3]

  • 1976: The structure of this compound was elucidated and it was named clavulanic acid.[4]

  • 1981: The combination of amoxicillin and potassium clavulanate was approved for clinical use, revolutionizing the treatment of many common bacterial infections.[3]

Biosynthesis of Clavulanic Acid

The biosynthesis of clavulanic acid in S. clavuligerus is a complex process involving multiple enzymatic steps. The pathway begins with the condensation of L-arginine and glyceraldehyde-3-phosphate.[10] The genes responsible for clavulanic acid biosynthesis are clustered together in the S. clavuligerus genome.[7][11]

Below is a simplified representation of the clavulanic acid biosynthetic pathway.

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEAS CEAS (Carboxyethylarginine Synthase) G3P->CEAS Arg L-Arginine Arg->CEAS CEA N²-(2-carboxyethyl)-L-arginine CEAS->CEA BLS BLS (β-Lactam Synthetase) DGP Deoxyguanidinoproclavaminic acid BLS->DGP CAS CAS (Clavaminate Synthase) PA Proclavaminic acid CAS->PA PAH PAH (Proclavaminate Amidinohydrolase) CAld Clavulanate-9-aldehyde PAH->CAld CAD CAD (Clavulanate-9-aldehyde Dehydrogenase) CA Clavulanic Acid CAD->CA CEA->BLS DGP->CAS PA->PAH CAld->CAD Purification_Workflow Fermentation Fermentation Broth Microfiltration Microfiltration (Cell Removal) Fermentation->Microfiltration Ultrafiltration Ultrafiltration (Protein Removal) Microfiltration->Ultrafiltration Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate, pH 2-3) Ultrafiltration->Solvent_Extraction Back_Extraction Back Extraction (Aqueous Buffer, pH 7) Solvent_Extraction->Back_Extraction Chromatography Chromatography (Ion Exchange or Reversed Phase) Back_Extraction->Chromatography Crystallization Crystallization (Potassium Salt Formation) Chromatography->Crystallization Final_Product Potassium Clavulanate Crystallization->Final_Product Mechanism_of_Action cluster_0 Inhibition of β-Lactamase cluster_1 Antibiotic Action BetaLactamase β-Lactamase Enzyme (Active Site with Serine) Inactivated_Enzyme Inactivated β-Lactamase BetaLactamase->Inactivated_Enzyme Irreversible Inactivation ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Covalent Bonding to Active Site Serine BetaLactam_Antibiotic β-Lactam Antibiotic Bacteria Bacterial Cell Wall Synthesis BetaLactam_Antibiotic->Bacteria Inhibition

References

The Core of Clavulanic Acid Production: An In-depth Technical Guide to its Biosynthetic Pathway Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clavulanic acid, a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus, remains a cornerstone in combating antibiotic resistance. Its synergistic action with β-lactam antibiotics has preserved the efficacy of many life-saving drugs. A thorough understanding of its biosynthesis is paramount for strain improvement and optimization of industrial production. This technical guide provides a detailed exploration of the clavulanic acid biosynthesis pathway, focusing on its core intermediates, the enzymes that catalyze their formation, and the experimental methodologies used to elucidate this complex process.

The Biosynthetic Blueprint: From Primary Metabolites to a Potent Inhibitor

The biosynthesis of clavulanic acid is a complex enzymatic cascade that begins with precursors from primary metabolism: L-arginine and D-glyceraldehyde-3-phosphate[1][2]. The pathway is broadly divided into "early" and "late" stages. The early steps are common to the synthesis of other clavam metabolites, while the late stages are specific to clavulanic acid production[3][4]. A critical juncture in the pathway is the formation of (3S, 5S)-clavaminic acid, which serves as a branch point, leading to either clavulanic acid or other 5S clavams[3][5]. A key stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration is required for the formation of clavulanic acid[3][5].

The genes encoding the enzymes for clavulanic acid biosynthesis are clustered together, often in close proximity to the cephamycin C biosynthetic gene cluster, suggesting a coordinated regulation of their expression[4][6]. The regulation of this pathway is intricate, involving pathway-specific regulatory proteins such as ClaR and CcaR[3][7].

Visualizing the Pathway

The following diagram illustrates the core intermediates and enzymatic steps in the clavulanic acid biosynthesis pathway.

Clavulanic_Acid_Pathway G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA CEAS CEAS Arg L-Arginine Arg->CEA BLS BLS CEA->BLS DGPC Deoxyguanidinoproclavaminic Acid CAS1 CAS DGPC->CAS1 GPA Guanidinoproclavaminic Acid PAH PAH GPA->PAH PCA Proclavaminic Acid CAS2 CAS PCA->CAS2 Clavaminic_Acid (3S, 5S)-Clavaminic Acid Clavams 5S Clavams Clavaminic_Acid->Clavams Late_Enzymes Late-stage Enzymes Clavaminic_Acid->Late_Enzymes Clavulanate_Aldehyde Clavulanate-9-aldehyde CAD CAD Clavulanate_Aldehyde->CAD Clavulanic_Acid Clavulanic Acid CEAS->CEA BLS->DGPC CAS1->GPA PAH->PCA CAS2->Clavaminic_Acid Late_Enzymes->Clavulanate_Aldehyde CAD->Clavulanic_Acid

Caption: The biosynthetic pathway of clavulanic acid.

Quantitative Insights into Clavulanic Acid Production

The yield of clavulanic acid is influenced by a multitude of factors, including the genetic background of the S. clavuligerus strain, fermentation conditions, and media composition. The following tables summarize key quantitative data related to clavulanic acid production and the enzymes involved in its biosynthesis.

Table 1: Clavulanic Acid Production in Streptomyces clavuligerus under Various Fermentation Conditions

StrainFermentation TypeKey Media Components/SupplementsMax. Clavulanic Acid Titer (mg/L)Reference
Wild-typeBatchGlycerol, Soy Protein Isolate437[2]
Wild-typeBatchGlycerol, Malt Extract, Yeast Extract, Peptone430-530[2]
Wild-typeFed-batchGlycerol, Ornithine (3.7 g/L)1560[2]
MutantBatchNot specified1750[8]
MutantFed-batchGlycerol (66 g/L)3250[8]
Wild-typeBatch-194[9]
Wild-typeFed-batch-404[9]
Wild-typeContinuous-293[9]

Table 2: Kinetic Parameters of Key Enzymes in and related to Clavulanic Acid Biosynthesis

EnzymeSubstrate(s)Kinetic ParameterValueUnitReference
β-Lactam Synthetase (β-LS)N²-(carboxyethyl)-L-arginine (CEA), ATPKinetic MechanismOrdered Bi-Ter-[10]
β-Lactamase (TEM-1)Clavulanic AcidKᵢ0.8µM[1]
k₆0.027s⁻¹[1]
β-Lactamase (TEM-2)Clavulanic AcidKᵢ0.7µM[1]
k₆0.03s⁻¹[1]
β-Lactamase (Type 2)Clavulanic AcidKᵢ0.6µM[1]
k₆0.046s⁻¹[1]

Key Experimental Protocols

The elucidation of the clavulanic acid biosynthetic pathway has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Gene Disruption in Streptomyces clavuligerus

Gene disruption is a fundamental technique to determine the function of a specific gene in a biosynthetic pathway. This protocol is based on the REDIRECT (Red-mediated recombination) strategy.

Gene_Disruption_Workflow start Start: Design Primers pcr PCR Amplification of Disruption Cassette start->pcr transform_ecoli Electroporation into E. coli expressing λ-Red recombinase pcr->transform_ecoli recombine_cosmid Recombination with Cosmid containing Target Gene transform_ecoli->recombine_cosmid isolate_cosmid Isolation of Recombinant Cosmid recombine_cosmid->isolate_cosmid transfer_strep Transfer to S. clavuligerus via Protoplast Transformation or Conjugation isolate_cosmid->transfer_strep select_mutants Selection of Mutants (e.g., antibiotic resistance) transfer_strep->select_mutants verify_mutants Verification of Disruption (PCR, Southern Blot) select_mutants->verify_mutants end End: Analyze Phenotype verify_mutants->end

Caption: Workflow for gene disruption in S. clavuligerus.

Methodology:

  • Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the target gene in the S. clavuligerus genome and 3' ends that anneal to a disruption cassette (e.g., an apramycin resistance gene, apr).

  • PCR Amplification: Amplify the disruption cassette using the designed primers and a template plasmid carrying the cassette.

  • Transformation of E. coli: Introduce the purified PCR product into an E. coli strain expressing the λ-Red recombinase system and containing a cosmid carrying the target gene cluster from S. clavuligerus.

  • Recombination and Selection: The λ-Red system facilitates homologous recombination between the PCR product and the target gene on the cosmid. Select for E. coli colonies containing the recombinant cosmid (e.g., by antibiotic resistance).

  • Isolation of Recombinant Cosmid: Isolate the recombinant cosmid DNA from the selected E. coli colonies.

  • Transformation of S. clavuligerus: Introduce the recombinant cosmid into S. clavuligerus protoplasts or through intergeneric conjugation from E. coli.

  • Selection of Mutants: Select for S. clavuligerus exconjugants or transformants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the disruption cassette. This is often achieved by selecting for the cassette's resistance marker and screening for the loss of the vector's marker.

  • Verification: Confirm the gene disruption in the selected mutants by PCR analysis using primers flanking the target gene and by Southern blot hybridization.

  • Phenotypic Analysis: Analyze the mutant strain for its ability to produce clavulanic acid and for the accumulation of any biosynthetic intermediates.

Precursor Feeding Study

Precursor feeding studies are employed to identify the building blocks of a natural product. Isotopically labeled compounds are supplied to the producing organism, and their incorporation into the final product is monitored.

Methodology:

  • Culture Preparation: Grow S. clavuligerus in a suitable production medium.

  • Precursor Addition: At a specific time point during fermentation (e.g., at the onset of secondary metabolism), add a sterile solution of the isotopically labeled precursor (e.g., ¹³C-labeled glycerol or L-arginine) to the culture.

  • Incubation: Continue the fermentation for a defined period to allow for the uptake and incorporation of the labeled precursor into clavulanic acid.

  • Extraction: At the end of the fermentation, harvest the culture broth and extract clavulanic acid. This may involve centrifugation to remove biomass, acidification of the supernatant, and extraction with an organic solvent like ethyl acetate.

  • Purification: Purify the extracted clavulanic acid, often by converting it to a more stable derivative, such as the benzyl ester, followed by chromatographic techniques.

  • Analysis: Analyze the purified clavulanic acid derivative by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotopic labeling. This information reveals how the precursor is incorporated into the clavulanic acid molecule.

Enzyme Assay for Clavaminate Synthase (CAS)

This protocol outlines a general approach for assaying the activity of clavaminate synthase, a key multifunctional 2-oxoglutarate-dependent oxygenase in the pathway.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM MOPS, pH 7.0)

    • Substrate (e.g., deoxyguanidinoproclavaminic acid or proclavaminic acid)

    • Co-substrates: 2-oxoglutarate and O₂ (from air)

    • Cofactors: FeSO₄ and a reducing agent like ascorbate

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of clavaminate synthase to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific time period.

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of acetonitrile or by heat inactivation.

  • Product Analysis: Analyze the reaction mixture for the formation of the product (e.g., guanidinoproclavaminic acid or clavaminic acid) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

  • Quantification: Quantify the product formation by comparing the peak area to a standard curve of the authentic compound. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

Quantification of Clavulanic Acid by HPLC

A reliable method for quantifying clavulanic acid in fermentation broths is crucial for process monitoring and optimization. The following is a common method involving pre-column derivatization with imidazole.

Methodology:

  • Sample Preparation:

    • Harvest a sample of the fermentation broth.

    • Centrifuge the sample to remove cells and other insoluble materials.

    • Dilute the supernatant with an appropriate buffer.

  • Derivatization:

    • Mix a portion of the diluted supernatant with an imidazole solution (e.g., 1.2 M imidazole, pH 6.8).

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes) to allow for the formation of the stable clavulanate-imidazole adduct, which has a strong UV absorbance.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the components using a suitable mobile phase (e.g., a gradient of methanol and a phosphate buffer).

    • Detect the clavulanate-imidazole adduct using a UV detector at a specific wavelength (e.g., 311 nm).

  • Quantification:

    • Generate a standard curve by derivatizing and analyzing known concentrations of a clavulanic acid standard.

    • Determine the concentration of clavulanic acid in the sample by comparing its peak area to the standard curve.

Conclusion

The biosynthetic pathway of clavulanic acid is a testament to the intricate metabolic capabilities of Streptomyces. A deep understanding of its intermediates, the enzymes governing their transformations, and the experimental techniques to probe this pathway is essential for the rational design of strain improvement strategies and the optimization of industrial fermentation processes. This guide provides a foundational resource for researchers and professionals dedicated to harnessing the power of this clinically vital molecule in the ongoing fight against antimicrobial resistance. Further research into the kinetics of the core biosynthetic enzymes and the complex regulatory networks will undoubtedly unlock new avenues for enhancing the production of this invaluable therapeutic agent.

References

The Quest for Clavulanic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clavulanic acid, a potent β-lactamase inhibitor, is a cornerstone in the global fight against antibiotic resistance. Its combination with β-lactam antibiotics has revitalized the efficacy of these life-saving drugs against a wide array of resistant bacteria. This in-depth technical guide delves into the natural origins of clavulanic acid and the intricate methodologies employed for its isolation and purification, providing a comprehensive resource for professionals in the field of drug discovery and development.

Natural Fountainhead: The Microbial Production of Clavulanic Acid

The primary and commercially exploited natural source of clavulanic acid is the filamentous bacterium Streptomyces clavuligerus.[1][2][3][4] First discovered in a soil sample from South America, this Gram-positive microorganism has since been the focus of extensive research and industrial fermentation for the production of this vital pharmaceutical compound. While other Streptomyces species have been reported to produce clavulanic acid to a lesser extent, S. clavuligerus remains the undisputed champion of its industrial-scale biosynthesis.

The production of clavulanic acid by S. clavuligerus is a complex process influenced by a multitude of factors, including the composition of the fermentation medium, temperature, and pH.[3][4] Optimal production is typically achieved in submerged fermentation under controlled conditions.

Biosynthesis Pathway of Clavulanic Acid

The biosynthesis of clavulanic acid in Streptomyces clavuligerus is a fascinating example of microbial secondary metabolism. The pathway commences with the condensation of two primary precursors: glyceraldehyde-3-phosphate, derived from the glycolytic pathway, and the amino acid L-arginine.[1][2][4][5] A series of enzymatic reactions, orchestrated by a cluster of genes, transforms these simple molecules into the complex bicyclic structure of clavulanic acid. Key enzymes in this intricate pathway include N2-(2-carboxyethyl)-L-arginine (CEA) synthase, β-lactam synthetase, and clavaminate synthase.[1][6]

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA CEAS L_Arginine L-Arginine L_Arginine->CEA Deoxyguanidinoproclavaminate Deoxyguanidinoproclavaminic acid CEA->Deoxyguanidinoproclavaminate β-lactam synthetase Guanidinoproclavaminate Guanidinoproclavaminic acid Deoxyguanidinoproclavaminate->Guanidinoproclavaminate Clavaminate synthase Dihydroclavaminic_acid Dihydroclavaminic acid Guanidinoproclavaminate->Dihydroclavaminic_acid Clavaminate synthase Clavaminic_acid Clavaminic acid Dihydroclavaminic_acid->Clavaminic_acid Clavaminate synthase Clavulanate_9_aldehyde Clavulanate-9-aldehyde Clavaminic_acid->Clavulanate_9_aldehyde Clavulanic_Acid Clavulanic Acid Clavulanate_9_aldehyde->Clavulanic_Acid Clavulanate dehydrogenase

Figure 1: Simplified biosynthesis pathway of clavulanic acid.

Isolation and Purification: From Fermentation Broth to a Purified Compound

The journey from the complex milieu of the fermentation broth to highly purified clavulanic acid is a multi-step process fraught with challenges, primarily due to the inherent instability of the molecule. A typical industrial isolation and purification workflow involves several key stages, each designed to progressively increase the purity and concentration of clavulanic acid.

Isolation_Workflow Fermentation Fermentation Broth (S. clavuligerus) Filtration Biomass Removal (Microfiltration/Centrifugation) Fermentation->Filtration Purification Primary Purification Filtration->Purification Solvent_Extraction Solvent Extraction Purification->Solvent_Extraction Method 1 ATPS Aqueous Two-Phase System Purification->ATPS Method 2 Ion_Exchange Ion-Exchange Chromatography Purification->Ion_Exchange Method 3 Concentration Concentration (Evaporation/Reverse Osmosis) Solvent_Extraction->Concentration ATPS->Concentration Ion_Exchange->Concentration Crystallization Crystallization (e.g., as Potassium Salt) Concentration->Crystallization Final_Product Purified Clavulanic Acid Salt Crystallization->Final_Product

Figure 2: General workflow for the isolation of clavulanic acid.
Experimental Protocols

The initial step in the downstream processing of clavulanic acid is the removal of the S. clavuligerus biomass from the fermentation broth. This is typically achieved through microfiltration or centrifugation.

Protocol: Microfiltration

  • Cool the fermentation broth to a temperature range of 5-10°C to minimize clavulanic acid degradation.

  • Adjust the pH of the broth to between 6.0 and 6.5.

  • Pass the broth through a microfiltration system equipped with membranes having a pore size of 0.1 to 0.45 µm.

  • Collect the permeate, which contains the solubilized clavulanic acid, for further processing. The retentate, containing the biomass, is discarded.

Following biomass removal, the clarified broth undergoes primary purification to remove soluble impurities such as proteins, residual media components, and other secondary metabolites. Three common techniques employed at this stage are solvent extraction, aqueous two-phase systems (ATPS), and ion-exchange chromatography.

Protocol: Solvent Extraction

  • Cool the clarified fermentation broth to 0-5°C.

  • Acidify the broth to a pH of 2.0-3.0 using a suitable acid (e.g., sulfuric acid or phosphoric acid). This protonates the clavulanic acid, making it more soluble in organic solvents.

  • Extract the acidified broth with a water-immiscible organic solvent. Ethyl acetate is a commonly used solvent.[7][8][9][10] The extraction can be performed in a series of mixer-settlers or extraction columns.

  • Separate the organic phase containing the clavulanic acid from the aqueous phase.

  • The clavulanic acid is then typically back-extracted into an aqueous buffer at a neutral pH to facilitate further purification, or it is directly precipitated as a salt from the organic phase. A recovery of up to 60.37% has been reported after a double extraction process.[11]

Protocol: Aqueous Two-Phase Systems (ATPS)

  • Prepare an aqueous two-phase system, commonly composed of a polymer (e.g., polyethylene glycol - PEG) and a salt (e.g., potassium phosphate).[12][13][14][15][16][17] A typical system might consist of 15-20% (w/w) PEG and 10-15% (w/w) potassium phosphate.

  • Add the clarified fermentation broth to the ATPS mixture and ensure thorough mixing.

  • Allow the system to settle and form two distinct aqueous phases.

  • Clavulanic acid will partition preferentially into one of the phases (typically the top, PEG-rich phase) depending on the system's composition and pH.

  • Separate the phase containing the clavulanic acid for further processing. This method can achieve a high recovery yield and a significant purification factor.[12]

Protocol: Ion-Exchange Chromatography

  • Adjust the pH of the clarified fermentation broth to a range of 6.0-7.0.

  • Load the broth onto a column packed with a strong anion-exchange resin, such as Amberlite IRA-400.[18][19][20]

  • Wash the column with a buffer of the same pH to remove unbound impurities.

  • Elute the bound clavulanic acid using a salt gradient (e.g., 0.1 to 1.0 M NaCl) or a pH shift.

  • Collect the fractions containing the purified clavulanic acid. This technique offers high selectivity and can significantly enhance purity.

Concentration and Crystallization: The Final Steps to Purity

Following primary purification, the clavulanic acid solution is concentrated to increase its titer. This is commonly achieved through vacuum evaporation or reverse osmosis. The final step in obtaining a stable, high-purity product is crystallization. Clavulanic acid is typically crystallized as a salt, with potassium clavulanate being the most common pharmaceutical form.

Protocol: Crystallization of Potassium Clavulanate

  • To the concentrated clavulanic acid solution (either in an organic solvent or an aqueous buffer), add a source of potassium ions, such as potassium 2-ethylhexanoate dissolved in an appropriate solvent (e.g., isopropanol).

  • Control the temperature and stirring rate to induce crystallization.

  • Collect the potassium clavulanate crystals by filtration.

  • Wash the crystals with a cold solvent (e.g., acetone or isopropanol) to remove residual impurities.

  • Dry the crystals under vacuum to obtain the final, purified product.

Data Presentation: A Quantitative Overview

The efficiency of each step in the isolation and purification process is critical for the overall yield and economic viability of clavulanic acid production. The following tables summarize key quantitative data reported in the literature.

Table 1: Clavulanic Acid Production by Streptomyces clavuligerus

StrainFermentation ModeMaximum Titer (mg/L)Reference
S. clavuligerus Wild TypeBatch195 - 530[4]
S. clavuligerus Wild TypeFed-Batch1560[2][4]
S. clavuligerus Mutant StrainFed-Batch3250 - 6690[2]
S. clavuligerus OR (overexpressing ccaR and claR)Batch6010[4]
Streptomyces sp. MU-NRC77Batch with H₂O₂649[4]

Table 2: Recovery and Purity in Different Isolation Steps

Purification StepKey ParametersRecovery Yield (%)Purity/Removal RateReference
Solvent Extraction Ethyl acetate, pH 2.0, 10°C (single extraction)49.09-[11]
Ethyl acetate, pH 2.0, 10°C (double extraction)57.14-[11]
Pretreatment with nonpolar solvent, then ethyl acetate60.37-[11]
Aqueous Two-Phase System PEG/Potassium Phosphate1001.5-fold purification factor[12]
Ion-Exchange Chromatography Amberlite IRA-400, pH 4.5, 12.5°C41.67-[11][21]

Conclusion

The journey of clavulanic acid from its microbial origin in Streptomyces clavuligerus to a highly purified active pharmaceutical ingredient is a testament to the advancements in fermentation technology and downstream processing. This guide has provided a detailed overview of the natural sources and the intricate isolation and purification methodologies, underpinned by specific experimental protocols and quantitative data. A thorough understanding of these processes is paramount for researchers and scientists dedicated to optimizing the production of this critical weapon in the ongoing battle against antibiotic resistance. The continued refinement of these techniques will undoubtedly play a crucial role in ensuring a stable and affordable supply of clavulanic acid for the benefit of global public health.

References

The Core Mechanism of Clavulanic Acid as a Beta-Lactamase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent, mechanism-based inhibitor of a wide range of serine β-lactamase enzymes.[1][2][3] While possessing weak intrinsic antibacterial activity, its primary clinical utility lies in its synergistic combination with β-lactam antibiotics.[2][4] By inactivating β-lactamases, clavulanic acid protects these antibiotics from enzymatic degradation, thereby restoring their efficacy against resistant bacterial strains.[2][4] This technical guide provides an in-depth exploration of the core mechanism of clavulanic acid, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Chemical Structure and Properties

Clavulanic acid is a β-lactam molecule structurally similar to penicillin. It is produced by the bacterium Streptomyces clavuligerus.[5] Key structural features include an oxazolidine ring fused to the β-lactam ring, which is crucial for its inhibitory activity.[5]

Mechanism of Inhibition

The inhibitory action of clavulanic acid against serine β-lactamases is a multi-step process that ultimately leads to the irreversible inactivation of the enzyme.[1][2] This process can be broadly categorized into initial binding, acylation, and subsequent chemical transformations that form a stable, inactive enzyme complex.

The key steps in the mechanism are as follows:

  • Reversible Binding: Clavulanic acid initially binds to the active site of the β-lactamase in a reversible, competitive manner, forming a non-covalent Michaelis-Menten complex.[1]

  • Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of clavulanic acid. This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.[1][2] This step is analogous to the initial stage of β-lactam antibiotic hydrolysis.

  • Irreversible Inactivation: Unlike the acyl-enzyme intermediates formed with β-lactam antibiotics, which are rapidly hydrolyzed to regenerate the active enzyme, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements. These rearrangements can include the opening of the oxazolidine ring and other molecular restructuring, leading to the formation of one or more stable, inactive enzyme adducts.[2] These adducts are resistant to hydrolysis, thus effectively sequestering the enzyme and preventing it from degrading β-lactam antibiotics.[1][2]

The following diagram illustrates the general mechanism of clavulanic acid inhibition:

Clavulanic Acid Inhibition Mechanism E_CA β-Lactamase + Clavulanic Acid E_CA_complex Reversible Michaelis-Menten Complex E_CA->E_CA_complex Ki Acyl_enzyme Acyl-Enzyme Intermediate E_CA_complex->Acyl_enzyme k_inact Inactive_complex Stable Inactive Adduct(s) Acyl_enzyme->Inactive_complex Rearrangement

Caption: General mechanism of β-lactamase inhibition by clavulanic acid.

Quantitative Data: Inhibitory Activity of Clavulanic Acid

The inhibitory potency of clavulanic acid is typically quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is a measure of the affinity of the inhibitor for the enzyme. The following table summarizes the reported IC50 and Ki values for clavulanic acid against a range of clinically relevant β-lactamases.

β-LactamaseAmbler ClassOrganism of OriginIC50 (µM)Ki (µM)Reference(s)
TEM-1AEscherichia coli0.080.8[6][7]
TEM-2AEscherichia coli-0.7[7]
SHV-1AKlebsiella pneumoniae0.08-[8]
OXA-1DEscherichia coli--[9]
OXA-48DKlebsiella pneumoniae6-[10]
OXA-163DKlebsiella pneumoniae6-[10]
OXA-405DKlebsiella pneumoniae6-[10]
AmpCCEnterobacter cloacae>100-[9]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and pre-incubation time.

Experimental Protocols

Determination of IC50 using the Nitrocefin Assay

This protocol describes a colorimetric assay to determine the IC50 value of clavulanic acid against a target β-lactamase using the chromogenic cephalosporin substrate, nitrocefin.

Workflow for IC50 Determination

IC50 Determination Workflow prep_reagents Prepare Reagents (Enzyme, Clavulanic Acid, Nitrocefin, Buffer) serial_dilution Prepare Serial Dilutions of Clavulanic Acid prep_reagents->serial_dilution incubation Incubate Enzyme with Clavulanic Acid Dilutions serial_dilution->incubation add_nitrocefin Add Nitrocefin to Initiate Reaction incubation->add_nitrocefin measure_absorbance Measure Absorbance at 486 nm (Kinetic or Endpoint) add_nitrocefin->measure_absorbance data_analysis Plot % Inhibition vs. [Clavulanic Acid] and Determine IC50 measure_absorbance->data_analysis

Caption: Workflow for determining the IC50 of clavulanic acid.

Materials:

  • Purified β-lactamase enzyme

  • Clavulanic acid potassium salt

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure: [11][12][13][14][15][16]

  • Reagent Preparation:

    • Prepare a stock solution of clavulanic acid in assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute to the working concentration in assay buffer.[11] Protect the nitrocefin solution from light.

    • Dilute the β-lactamase enzyme to the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.

    • Add varying concentrations of clavulanic acid to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the nitrocefin solution to each well.

    • Immediately measure the change in absorbance at 486 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each clavulanic acid concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the clavulanic acid concentration and fit the data to a dose-response curve to determine the IC50 value.

Characterization of Covalent Adducts by LC-MS/MS

This protocol outlines a general procedure for the analysis of the covalent adduct formed between clavulanic acid and a β-lactamase using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for LC-MS/MS Analysis

LC_MS_Workflow incubation Incubate β-Lactamase with Clavulanic Acid denaturation Denature and Reduce the Protein incubation->denaturation alkylation Alkylate Cysteine Residues denaturation->alkylation digestion Digest with Trypsin alkylation->digestion lc_separation Separate Peptides by LC digestion->lc_separation ms_analysis Analyze by MS and MS/MS lc_separation->ms_analysis data_analysis Identify Modified Peptide and Adduct Mass ms_analysis->data_analysis

Caption: Workflow for LC-MS/MS analysis of clavulanic acid-enzyme adducts.

Materials:

  • β-lactamase enzyme

  • Clavulanic acid

  • Denaturing agents (e.g., urea, guanidine hydrochloride)

  • Reducing agent (e.g., dithiothreitol - DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure: [17][18][19][20][21]

  • Reaction:

    • Incubate the β-lactamase with an excess of clavulanic acid to ensure complete modification.

    • Remove excess, unreacted clavulanic acid by buffer exchange or dialysis.

  • Sample Preparation for Proteomics:

    • Denature the protein sample.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with iodoacetamide.

    • Digest the protein into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase LC column for separation.

    • Elute the peptides into the mass spectrometer.

    • Acquire full scan MS data to identify the masses of the peptides.

    • Perform tandem MS (MS/MS) on selected peptide ions to obtain fragmentation spectra for sequence identification.

  • Data Analysis:

    • Use database search software (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.

    • Search for the expected mass shift on the active site serine-containing peptide corresponding to the covalent adduction of the modified clavulanic acid molecule.

Determination of Kinetic Parameters (k_inact and K_I) for Irreversible Inhibition

For irreversible inhibitors like clavulanic acid, the potency is best described by the inactivation rate constant (k_inact) and the inhibition constant (K_I). These parameters can be determined by measuring the rate of enzyme inactivation at different inhibitor concentrations.

Procedure: [22]

  • Assay Setup:

    • Set up a series of reactions containing the β-lactamase enzyme and varying concentrations of clavulanic acid in the assay buffer.

    • At different time points, take an aliquot of the reaction mixture and dilute it into a solution containing a high concentration of a reporter substrate (e.g., nitrocefin) to measure the remaining enzyme activity.

  • Measurement of Residual Activity:

    • Measure the initial rate of substrate hydrolysis for each time point and each inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line will be the negative of the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation to determine k_inact and K_I: k_obs = (k_inact * [I]) / (K_I + [I]), where [I] is the inhibitor concentration.

Conclusion

Clavulanic acid's mechanism as a β-lactamase inhibitor is a sophisticated process involving initial binding, covalent modification, and subsequent chemical rearrangements that lead to the irreversible inactivation of the enzyme. This detailed understanding of its mode of action, coupled with quantitative kinetic data and robust experimental protocols, is crucial for the continued development of effective β-lactam/β-lactamase inhibitor combinations to combat the growing threat of antibiotic resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of infectious disease research.

References

The Core Chemical Properties of Clavulanic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Clavulanic acid is a pivotal molecule in the fight against antibiotic resistance. Produced by the bacterium Streptomyces clavuligerus, it is a potent inhibitor of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics. While its intrinsic antibacterial activity is weak, its ability to protect antibiotics like amoxicillin and ticarcillin from degradation has made it an indispensable tool in treating a wide array of bacterial infections. This guide delves into the fundamental chemical properties of clavulanic acid, offering a technical overview for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Clavulanic acid is a structurally unique β-lactam, distinguished by an oxazolidine ring instead of the thiazolidine ring found in penicillins. This structural feature is crucial for its mechanism of action. The key physicochemical properties of clavulanic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₅
Molecular Weight 199.16 g/mol
IUPAC Name (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS Registry Number 58001-44-8
Appearance White to light yellow crystalline substance
Melting Point 117.5-118 °C
pKa 2.7
Solubility Water: 337 g/L, good water solubilityDMSO: 40 mg/mLEthanol: 2 mg/mLMethanol: Soluble
LogP -1.5 to -2.3

Chemical Structure

The chemical structure of clavulanic acid is fundamental to its biological activity. The diagram below illustrates its key features, including the β-lactam ring and the oxazolidine ring.

clavulanic_acid_structure cluster_structure Clavulanic Acid (C₈H₉NO₅) C1 C C2 C C3 C C2->C3 H4 H C2->H4 C4 C C3->C4 C6 C C3->C6 =O O1 O C4->O1 C9 C9 C4->C9 =C C5 C N1 N C5->N1 H1 H C5->H1 C7 C C8 C C7->C8 =O O2 O C7->O2 OH N1->C2 N1->C7 O1->C5 O3 O O4 O O5 O H2 H H3 H H5 H H6 H H7 H H8 H H9 H C9->H3 C10 C10 C9->C10 C10->O3 OH C10->H2

Caption: Chemical structure of clavulanic acid.

Stability and Degradation

Clavulanic acid is an unstable molecule, particularly in aqueous solutions, which presents challenges for formulation and storage. Its stability is highly dependent on pH and temperature.

  • pH Stability: Clavulanic acid is most stable in slightly acidic conditions, with an optimal pH range of 6.0-7.2. It is susceptible

The Core Mechanism of Clavulanic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mode of action of clavulanic acid, a pivotal molecule in overcoming bacterial resistance to β-lactam antibiotics. By functioning as a potent inhibitor of β-lactamase enzymes, clavulanic acid has revitalized the efficacy of numerous penicillin-based therapies. This document details the molecular interactions, kinetic parameters, and experimental methodologies that underpin its inhibitory mechanism.

Introduction: A Landmark in Antibiotic Adjuvant Therapy

The emergence of bacterial resistance, largely mediated by the production of β-lactamase enzymes, has posed a significant threat to the clinical utility of β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Clavulanic acid, a naturally derived β-lactam from Streptomyces clavuligerus, possesses minimal intrinsic antibacterial activity. However, its profound ability to inactivate a wide range of β-lactamases has made it an indispensable partner for β-lactam antibiotics, most notably in the combination amoxicillin-clavulanate.

The Molecular Mode of Action: A "Suicide" Inhibitor

Clavulanic acid is classified as a progressive or "suicide" inhibitor of β-lactamases. Its mechanism of action is a sophisticated, multi-step process that ultimately leads to the irreversible inactivation of the enzyme.

The process begins with clavulanic acid, which structurally resembles penicillin, binding to the active site of the β-lactamase enzyme in a competitive manner. The initial interaction forms a reversible, non-covalent Michaelis-Menten complex.

Within the active site, a crucial serine residue launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring of clavulanic acid. This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. This step is analogous to the initial stage of β-lactam antibiotic hydrolysis.

Unlike the transient acyl-enzyme intermediate formed with penicillin substrates, the clavulanic acid-derived intermediate is highly unstable and undergoes a series of rapid chemical rearrangements. This involves the opening of the oxazolidine ring, leading to the formation of a reactive imine intermediate. This intermediate can then tautomerize to a more stable, covalently bound enamine adduct. This rearranged, stable complex effectively sequesters the enzyme, rendering it catalytically inactive. Because the enzyme participates in its own inactivation by catalyzing the formation of the reactive intermediate, clavulanic acid is termed a mechanism-based or suicide inhibitor.

Quantitative Analysis of Inhibition

The inhibitory potency of clavulanic acid against various β-lactamases is quantified through several key kinetic parameters. These values are crucial for understanding its spectrum of activity and for the development of new β-lactamase inhibitors.

Kinetic Parameters

The following table summarizes the inhibitory constants (Ki), inactivation rate constants (kinact or kcat), and 50% inhibitory concentrations (IC50) of clavulanic acid against a selection of clinically relevant β-lactamases.

β-Lactamase EnzymeAmbler ClassOrganism SourceKi (µM)kinact / kcat (s-1)IC50 (µM)References
TEM-1AEscherichia coli0.80.0270.008 - 0.13[1][2]
TEM-2AEscherichia coli0.70.03-[1]
SHV-1AKlebsiella pneumoniae--0.01 - 0.1[3]
CTX-M-15AEscherichia coli---[4]
PC1AStaphylococcus aureus---
AmpCCEnterobacter cloacae-->100[2]
P99CEnterobacter cloacae--205.1[2]
OXA-1DEscherichia coli---[2]
OXA-10DPseudomonas aeruginosa---
OXA-48DKlebsiella pneumoniae--6[5]
OXA-163DKlebsiella pneumoniae--6[5]
OXA-405DKlebsiella pneumoniae--6[5]

Note: The variability in reported values can be attributed to differences in experimental conditions, such as buffer composition, pH, temperature, and the specific substrate used in the assay.

Key Experimental Protocols for Studying Clavulanic Acid's Mode of Action

The elucidation of clavulanic acid's mechanism has been dependent on a variety of biochemical and biophysical techniques. Detailed methodologies for the most critical of these experiments are provided below.

Spectrophotometric Kinetic Assays using Nitrocefin

This is the most common method for determining the kinetic parameters of β-lactamase inhibition. Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring, which can be monitored spectrophotometrically.

Objective: To determine the Ki and kinact of clavulanic acid against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • Clavulanic acid stock solution

  • Nitrocefin stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of the β-lactamase enzyme in the assay buffer to a final concentration suitable for kinetic measurements.

    • Prepare a series of dilutions of clavulanic acid in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the assay buffer, the β-lactamase enzyme solution, and varying concentrations of the clavulanic acid solution.

    • Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the reaction by adding a pre-warmed solution of nitrocefin to each well to a final concentration in the range of 50-100 µM.

    • Immediately begin monitoring the change in absorbance at 486 nm over time in kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (rate of nitrocefin hydrolysis) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • To determine the IC50, plot the initial velocity as a function of the logarithm of the clavulanic acid concentration and fit the data to a sigmoidal dose-response curve.

    • For the determination of Ki and kinact, more complex kinetic models that account for time-dependent inhibition are employed. This often involves fitting the full progress curves to appropriate equations describing irreversible inhibition.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a robust method for separating and quantifying clavulanic acid and its degradation products, as well as the β-lactam antibiotic it is protecting.

Objective: To monitor the stability of clavulanic acid and its interaction with β-lactamases.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The specific ratio will depend on the analytes.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 220-230 nm for clavulanic acid.

Procedure:

  • Sample Preparation:

    • Incubate the β-lactamase enzyme with clavulanic acid under controlled conditions (buffer, temperature, time).

    • At various time points, quench the reaction (e.g., by adding a strong acid or organic solvent) to precipitate the protein.

    • Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

  • Chromatographic Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Monitor the elution of clavulanic acid and any potential degradation products by their retention times and UV absorbance.

    • Quantify the amount of remaining clavulanic acid by comparing its peak area to a standard curve.

Mass Spectrometry for Covalent Adduct Characterization

Mass spectrometry is a powerful tool for confirming the covalent modification of the β-lactamase by clavulanic acid and identifying the site of modification.

Objective: To determine the mass of the intact enzyme-inhibitor complex and to identify the modified peptide after proteolytic digestion.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Can be coupled with liquid chromatography (LC-MS/MS) for peptide analysis.

Procedure for Intact Protein Analysis:

  • Incubate the β-lactamase with an excess of clavulanic acid.

  • Remove excess, unbound inhibitor using a desalting column or dialysis.

  • Analyze the intact protein-inhibitor complex by ESI-MS or MALDI-MS.

  • The mass increase of the protein will correspond to the mass of the covalently bound clavulanic acid fragment.

Procedure for Peptide Mapping:

  • After the formation of the covalent complex and removal of excess inhibitor, denature the protein.

  • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

  • Separate the resulting peptides using reverse-phase HPLC.

  • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

  • Identify the peptide containing the clavulanic acid adduct by its increased mass.

  • Fragment the modified peptide in the mass spectrometer (MS/MS) to determine the exact amino acid residue that is covalently modified (typically the active site serine).

Visualizing the Molecular Interactions and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes described in this guide.

clavulanic_acid_mechanism CA Clavulanic Acid E_CA Reversible E-I Complex CA->E_CA Competitive Binding (K_i) BL β-Lactamase (Active Enzyme) BL->E_CA Acyl_E Acyl-Enzyme Intermediate E_CA->Acyl_E Acylation (Serine Attack) Rearranged_E Rearranged Stable Covalent Complex (Inactive Enzyme) Acyl_E->Rearranged_E Rearrangement (Irreversible) k_inact

Caption: The inhibitory pathway of clavulanic acid against β-lactamase.

nitrocefin_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme β-Lactamase Solution Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Clavulanic Acid Dilutions Inhibitor->Preincubation Substrate Nitrocefin Solution Reaction_Start Add Nitrocefin Substrate->Reaction_Start Preincubation->Reaction_Start Measurement Measure Absorbance at 486 nm (Kinetic Mode) Reaction_Start->Measurement Data_Analysis Calculate Initial Velocities and Kinetic Parameters Measurement->Data_Analysis

Caption: Experimental workflow for the nitrocefin-based β-lactamase inhibition assay.

mass_spec_workflow cluster_sample_prep Sample Preparation cluster_intact_analysis Intact Protein Analysis cluster_peptide_mapping Peptide Mapping Incubation Incubate β-Lactamase with Clavulanic Acid Desalting Remove Excess Inhibitor Incubation->Desalting Intact_MS ESI-MS or MALDI-MS Desalting->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin) Desalting->Digestion Mass_Shift Determine Mass of Covalent Adduct Intact_MS->Mass_Shift LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Site_ID Identify Modified Peptide and Amino Acid LC_MSMS->Site_ID

Caption: Workflow for mass spectrometry analysis of the clavulanic acid-β-lactamase adduct.

Structural Insights from X-ray Crystallography

X-ray crystallography studies of β-lactamase-clavulanate complexes have provided atomic-level details of the inhibition mechanism. These studies have confirmed the covalent modification of the active site serine (Ser70 in the standard Ambler numbering scheme for class A β-lactamases). Furthermore, they have revealed the specific conformations of the rearranged inhibitor within the active site and the key amino acid residues that interact with and stabilize the bound adduct. For instance, in addition to the covalent bond with Ser70, hydrogen bonding interactions with residues such as Arg244, Ser130, and Asn132 have been shown to be important for the proper orientation and stabilization of the inhibitor.[4][6]

Conclusion

Clavulanic acid's mode of action is a paradigm of mechanism-based enzyme inhibition. Its ability to undergo a series of chemical transformations following its initial interaction with the β-lactamase active site leads to the formation of a stable, inactive complex. The detailed understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, continues to inform the development of novel β-lactamase inhibitors to combat the ever-evolving landscape of antibiotic resistance. This in-depth knowledge is fundamental for researchers and drug development professionals working to extend the lifespan of our most critical antibiotic therapies.

References

The Dawn of a New Era in Antibiotic Therapy: Early Studies on the Synergy of Clavulanic Acid and Amoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, posed a significant threat to the efficacy of penicillin-based therapies in the mid-20th century. This challenge spurred a search for innovative solutions, leading to the landmark discovery of clavulanic acid and its profound synergistic relationship with amoxicillin. This whitepaper delves into the foundational early studies that elucidated this synergy, providing a technical guide to the core concepts, experimental methodologies, and pivotal data that established this combination as a cornerstone of modern antimicrobial chemotherapy.

The Mechanism of Synergy: A Tale of Protection and Potentiation

The synergistic effect of clavulanic acid and amoxicillin is rooted in a simple yet elegant mechanism: the inhibition of β-lactamase enzymes. Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. However, β-lactamase-producing bacteria can hydrolyze the β-lactam ring of amoxicillin, rendering it inactive.

Clavulanic acid, isolated from Streptomyces clavuligerus, is a potent, irreversible inhibitor of a wide range of β-lactamases.[1][2] It functions as a "suicide inhibitor," meaning it is recognized by the β-lactamase enzyme as a substrate. The subsequent enzymatic reaction leads to the formation of a stable, inactive complex with the enzyme, effectively neutralizing its ability to degrade amoxicillin.[2] This protective action allows amoxicillin to reach its target—penicillin-binding proteins (PBPs)—and disrupt cell wall synthesis, leading to bacterial cell death.

Synergy_Mechanism cluster_bacterium β-Lactamase-Producing Bacterium Amoxicillin Amoxicillin Beta_Lactamase β-Lactamase Enzyme Amoxicillin->Beta_Lactamase Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Inhibition Clavulanic_Acid Clavulanic_Acid Clavulanic_Acid->Beta_Lactamase Irreversible Inhibition Inactive_Amoxicillin Inactive_Amoxicillin Beta_Lactamase->Inactive_Amoxicillin Inactive_Complex Inactive Enzyme Complex Beta_Lactamase->Inactive_Complex Cell_Wall_Synthesis Cell_Wall_Synthesis PBP->Cell_Wall_Synthesis Blocks Bacterial_Cell_Death Bacterial_Cell_Death Cell_Wall_Synthesis->Bacterial_Cell_Death Leads to

Mechanism of Amoxicillin and Clavulanic Acid Synergy.

Quantitative Assessment of Synergy: In Vitro Studies

The synergistic interaction between amoxicillin and clavulanic acid was rigorously quantified in early studies using various in vitro techniques, primarily checkerboard assays and time-kill curves. These methods provided the foundational data demonstrating the combination's enhanced efficacy against a broad spectrum of β-lactamase-producing bacteria.

Checkerboard Assays

The checkerboard method was instrumental in determining the Fractional Inhibitory Concentration (FIC) index, a key metric for quantifying synergy. This technique involves testing a range of concentrations of both amoxicillin and clavulanic acid, alone and in combination, against a bacterial isolate.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) from Early In Vitro Synergy Studies

Bacterial Species (Strain)Amoxicillin MIC (µg/mL)Amoxicillin + Clavulanic Acid (1 µg/mL) MIC (µg/mL)Fold Reduction in Amoxicillin MICReference
Escherichia coli JT39 (TEM-1)200015.6128[1]
Klebsiella aerogenes A (K1)>200015.6>128[1]
Proteus mirabilis C8891253.932[1]
Haemophilus influenzae (β-lactamase +)6.25 - 12.50.36 (with 0.36 µg/mL Clavulanic Acid)17 - 35[3]
Staphylococcus aureus (penicillin-resistant)>5000.2>2500[4]
Time-Kill Curves

Time-kill assays provided a dynamic view of the bactericidal activity of the combination over time. These studies typically demonstrated that while amoxicillin alone had little effect on the growth of β-lactamase-producing strains, the addition of clavulanic acid resulted in a rapid and sustained reduction in bacterial viability.

In Vivo Confirmation of Synergy: Early Animal Model Studies

The promising in vitro results were substantiated by in vivo experiments in animal models, which were crucial for establishing the therapeutic potential of the amoxicillin-clavulanic acid combination. These studies demonstrated that the synergy observed in the laboratory translated to effective treatment of infections in a living system.

Table 2: Summary of Early In Vivo Studies in Mice

Infection ModelBacterial StrainTreatment GroupsKey FindingsReference
Systemic infection (intraperitoneal)E. coli (β-lactamase +)Amoxicillin alone, Clavulanic acid alone, Amoxicillin + Clavulanic acidThe combination therapy significantly increased the survival rate of infected mice compared to either agent alone.[5]
Thigh infectionS. aureus (β-lactamase +)Amoxicillin alone, Clavulanic acid alone, Amoxicillin + Clavulanic acidThe combination resulted in a significant reduction in bacterial load in the infected tissue.[5]

Detailed Experimental Protocols from Foundational Studies

For researchers aiming to replicate or build upon these seminal findings, understanding the original experimental designs is paramount. The following sections outline the typical methodologies employed in the early investigations of amoxicillin and clavulanic acid synergy.

Checkerboard Assay Protocol (Broth Microdilution)

Checkerboard_Workflow Start Start Prepare_Media Prepare appropriate broth medium (e.g., Mueller-Hinton Broth) Start->Prepare_Media Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Prepare_Media->Prepare_Inoculum Serial_Dilutions_A Prepare serial dilutions of Amoxicillin in microtiter plate rows Prepare_Inoculum->Serial_Dilutions_A Serial_Dilutions_B Prepare serial dilutions of Clavulanic Acid in microtiter plate columns Prepare_Inoculum->Serial_Dilutions_B Inoculate_Plate Inoculate all wells with the bacterial suspension Serial_Dilutions_A->Inoculate_Plate Serial_Dilutions_B->Inoculate_Plate Incubate Incubate the microtiter plate (e.g., 37°C for 18-24 hours) Inoculate_Plate->Incubate Read_Results Determine the MIC of each drug alone and in combination (visual inspection for turbidity) Incubate->Read_Results Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) Index Read_Results->Calculate_FIC Interpret_Results Interpret FIC Index Calculate_FIC->Interpret_Results Synergy Synergy (FIC ≤ 0.5) Interpret_Results->Synergy ≤ 0.5 Additive Additive (0.5 < FIC ≤ 1) Interpret_Results->Additive > 0.5 to ≤ 1 Indifference Indifference (1 < FIC ≤ 4) Interpret_Results->Indifference > 1 to ≤ 4 Antagonism Antagonism (FIC > 4) Interpret_Results->Antagonism > 4 End End Synergy->End Additive->End Indifference->End Antagonism->End

Workflow for a typical Checkerboard Assay.
  • Preparation of Reagents: Stock solutions of amoxicillin and clavulanic acid were prepared in appropriate solvents and sterilized. Serial twofold dilutions were then made in broth medium (commonly Mueller-Hinton Broth).

  • Inoculum Preparation: Bacterial isolates were grown to a logarithmic phase and the suspension was adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, serial dilutions of amoxicillin were added to the rows, and serial dilutions of clavulanic acid were added to the columns. This created a matrix of varying concentrations of both agents.

  • Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug(s) that completely inhibited visible bacterial growth.

  • Calculation of FIC Index: The FIC index was calculated using the formula: FIC Index = FIC of Amoxicillin + FIC of Clavulanic Acid, where FIC = MIC of the drug in combination / MIC of the drug alone.

Time-Kill Assay Protocol

Time_Kill_Workflow Start Start Prepare_Cultures Prepare overnight bacterial cultures Start->Prepare_Cultures Prepare_Tubes Prepare test tubes with broth and - No drug (growth control) - Amoxicillin alone - Clavulanic Acid alone - Amoxicillin + Clavulanic Acid Prepare_Cultures->Prepare_Tubes Inoculate_Tubes Inoculate tubes with a standardized bacterial suspension (e.g., 10^5 - 10^6 CFU/mL) Prepare_Tubes->Inoculate_Tubes Incubate_Tubes Incubate tubes at 37°C with shaking Inoculate_Tubes->Incubate_Tubes Sampling Collect samples at defined time points (e.g., 0, 2, 4, 6, 8, 24 hours) Incubate_Tubes->Sampling Serial_Dilute_Plate Perform serial dilutions of samples and plate on agar Sampling->Serial_Dilute_Plate Incubate_Plates Incubate plates at 37°C for 24-48 hours Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count Colony Forming Units (CFU) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL versus time Count_Colonies->Plot_Data Analyze_Curves Analyze the killing curves Plot_Data->Analyze_Curves Synergy_Definition Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours Analyze_Curves->Synergy_Definition End End Synergy_Definition->End

Workflow for a typical Time-Kill Assay.
  • Preparation: Test tubes containing broth with either no drug (growth control), amoxicillin alone, clavulanic acid alone, or the combination of amoxicillin and clavulanic acid at specific concentrations were prepared.

  • Inoculation: A standardized inoculum of the test bacterium (e.g., 10^5 to 10^6 CFU/mL) was added to each tube.

  • Incubation and Sampling: The tubes were incubated at 37°C, and samples were withdrawn at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: The samples were serially diluted and plated on agar to determine the number of viable bacteria (Colony Forming Units per mL).

  • Data Analysis: The results were plotted as log10 CFU/mL versus time. Synergy was typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mouse Protection Test (In Vivo)
  • Animal Model: Typically, groups of mice were used for each experimental condition.

  • Infection: Mice were infected intraperitoneally with a lethal dose of a β-lactamase-producing bacterium.

  • Treatment: At a specified time post-infection, different groups of mice were treated with amoxicillin alone, clavulanic acid alone, or the combination of both, usually administered subcutaneously or orally. A control group received a placebo.

  • Observation: The mice were observed for a set period (e.g., 7-14 days), and the number of survivors in each group was recorded.

  • Efficacy Assessment: The efficacy of the treatment was determined by the survival rate in each group.

Conclusion

The early studies on the synergy between clavulanic acid and amoxicillin represent a pivotal moment in the fight against antibiotic resistance. The meticulous in vitro and in vivo experiments conducted by pioneering researchers provided irrefutable evidence of the combination's ability to overcome β-lactamase-mediated resistance. This foundational work not only led to the development of one of the most widely used antibiotic combinations in clinical practice but also paved the way for the development of other β-lactam/β-lactamase inhibitor combinations. For contemporary researchers, a thorough understanding of these early methodologies and the data they generated is essential for contextualizing current challenges in antibiotic resistance and for inspiring the development of novel therapeutic strategies.

References

A Technical Guide to the Biosynthesis Genes of Clavulanic Acid in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid, a potent inhibitor of β-lactamase enzymes, is a crucial therapeutic agent used in combination with β-lactam antibiotics to combat bacterial resistance. Produced by the filamentous bacterium Streptomyces clavuligerus, the biosynthesis of this complex molecule is a fascinating and intricate process governed by a well-organized cluster of genes. This technical guide provides an in-depth exploration of the core genes involved in the clavulanic acid biosynthetic pathway, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the genetic organization, the function of key enzymes, quantitative data, experimental protocols, and visual representations of the biosynthetic and regulatory pathways.

Genetic Organization of the Clavulanic Acid Biosynthesis Cluster

The genes responsible for the biosynthesis of clavulanic acid in Streptomyces clavuligerus are primarily located in a large gene cluster. This cluster is situated adjacent to the gene cluster for cephamycin C biosynthesis, another β-lactam antibiotic produced by the same organism[1]. The clavulanic acid gene cluster contains genes encoding the biosynthetic enzymes, regulatory proteins, and transport proteins. Additionally, a paralogous set of genes for the early steps of the pathway is found on the pSCL4 megaplasmid[2].

The core clavulanic acid biosynthesis gene cluster includes a series of open reading frames (ORFs) that have been extensively studied. The organization of these genes is crucial for their coordinated expression and the efficient production of clavulanic acid.

The Biosynthetic Pathway of Clavulanic Acid

The biosynthesis of clavulanic acid begins with precursors from primary metabolism: glyceraldehyde-3-phosphate (G3P) and L-arginine[3][4]. The pathway can be broadly divided into early and late stages. The early stages involve the formation of the β-lactam ring and the key intermediate, clavaminic acid. The late stages involve stereochemical inversion and final modification to yield clavulanic acid[4][5].

dot

Clavulanic_Acid_Biosynthesis cluster_precursors G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine Arg L-Arginine DGPC Deoxyguanidinoproclavaminic acid CEA->DGPC ATP -> AMP + PPi GPA Guanidinoproclavaminic acid DGPC->GPA O₂, α-KG -> Succinate + CO₂ PA Proclavaminic acid GPA->PA H₂O -> Urea DCA Dihydroclavaminic acid PA->DCA CA_acid Clavaminic acid DCA->CA_acid N_glycyl_CA N-glycyl-clavaminic acid CA_acid->N_glycyl_CA CA_aldehyde Clavulanate-9-aldehyde N_glycyl_CA->CA_aldehyde Clavulanic_Acid Clavulanic Acid CA_aldehyde->Clavulanic_Acid NADPH -> NADP⁺ ceas ceas (Carboxyethylarginine synthase) ceas->CEA bls bls (β-lactam synthetase) bls->DGPC cas_1 cas (Clavaminate synthase) cas_1->GPA pah pah (Proclavaminate amidinohydrolase) pah->PA cas_2 cas (Clavaminate synthase) cas_2->DCA cas_3 cas (Clavaminate synthase) cas_3->CA_acid late_enzymes Late stage enzymes (e.g., gcaS, oppA1) late_enzymes->CA_aldehyde cad cad (Clavulanic acid dehydrogenase) cad->Clavulanic_Acid

Figure 1: Biosynthetic pathway of clavulanic acid.

Core Biosynthesis Genes and Their Enzymatic Functions

The following table summarizes the core genes involved in the clavulanic acid biosynthesis pathway and the functions of the enzymes they encode.

GeneEnzymeFunction
ceasN²-(2-carboxyethyl)-L-arginine synthaseCatalyzes the initial condensation of L-arginine and glyceraldehyde-3-phosphate to form N²-(2-carboxyethyl)-L-arginine, the first committed step in the pathway[3][4].
blsβ-lactam synthetaseCatalyzes the ATP-dependent formation of the β-lactam ring in deoxyguanidinoproclavaminic acid[6][7][8].
pahProclavaminate amidinohydrolaseHydrolyzes guanidinoproclavaminic acid to proclavaminic acid and urea[9].
casClavaminate synthaseA multifunctional 2-oxoglutarate-dependent oxygenase that catalyzes three distinct reactions: hydroxylation of deoxyguanidinoproclavaminic acid, oxidative cyclization of proclavaminic acid to form dihydroclavaminic acid, and desaturation to clavaminic acid[4][10][11].
cadClavulanic acid dehydrogenaseCatalyzes the final step in the pathway, the NADPH-dependent reduction of clavulanate-9-aldehyde to clavulanic acid[1][10][12].
gcaSGlycyl-clavaminate synthetase (putative)Believed to be involved in the formation of N-glycyl-clavaminic acid, a key step in the stereochemical inversion from the (3S, 5S) configuration of clavaminic acid to the (3R, 5R) configuration of clavulanic acid[5].
oppA1Oligopeptide permease (putative)Implicated in the late stages of biosynthesis, possibly involved in the transport of intermediates[5].
claRPathway-specific regulatory protein (LysR-type)A transcriptional activator that controls the expression of the late-stage biosynthetic genes, including cad, gcaS, and oppA1[13].
ccaRGlobal regulatory protein (SARP-family)A pleiotropic regulator that activates the expression of both the clavulanic acid and cephamycin C biosynthetic gene clusters[13][14].

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available quantitative data for some of the key enzymes in the clavulanic acid biosynthesis pathway. It is important to note that detailed kinetic parameters for all enzymes in the pathway are not yet fully elucidated.

EnzymeGeneMolecular Weight (kDa)Optimal pHOptimal Temp. (°C)KmVmax or kcat
N²-(2-carboxyethyl)-L-arginine synthaseceas~70~7.5NDNDND
β-lactam synthetasebls~586.5 - 9.3NDNDND
Proclavaminate amidinohydrolasepah~33~9.0ND~1.2 mMND
Clavaminate synthasecas~36~7.5NDNDND
Clavulanic acid dehydrogenasecad~27 (monomer)~7.0NDNDND
ND: Not Determined in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of clavulanic acid biosynthesis.

Quantification of Clavulanic Acid by HPLC-DAD

This protocol is adapted from Ramírez-Malule et al. (2016) for the quantification of clavulanic acid in fermentation broths[9][12].

a. Sample Preparation and Derivatization:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Prepare an imidazole derivatizing solution (8.25 g imidazole in 24 mL distilled water, pH adjusted to 6.8 with HCl, final volume 40 mL).

  • Mix 100 µL of the filtered supernatant with 900 µL of the imidazole solution.

  • Incubate the mixture at 30°C for 15 minutes to allow for the formation of the stable clavulanate-imidazole chromophore.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM KH₂PO₄ buffer, pH 3.2.

  • Mobile Phase B: HPLC-grade methanol.

  • Gradient Elution:

    • 0-8 min: Linear gradient from 6% to 7.6% B.

    • 8-10 min: Linear gradient to 95% B.

    • 10-12 min: Hold at 95% B.

    • 12-14 min: Linear gradient back to 6% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 311 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

c. Quantification:

  • Prepare a standard curve using known concentrations of potassium clavulanate (0.2 to 400 mg/L) subjected to the same derivatization procedure.

  • Calculate the concentration of clavulanic acid in the samples by interpolating their peak areas on the standard curve.

Gene Knockout using CRISPR-Cas9 (Generalized Protocol)

This protocol provides a general workflow for creating gene deletions in Streptomyces clavuligerus using a CRISPR-Cas9 system, based on established methods for Streptomyces[2][15][16].

dot

CRISPR_Workflow sgRNA_Design 1. Design sgRNA (targeting the gene of interest) Homology_Arms 2. Design and amplify homology arms (up- and downstream) sgRNA_Design->Homology_Arms Vector_Construction 3. Assemble sgRNA and homology arms into a CRISPR-Cas9 vector Homology_Arms->Vector_Construction Ecoli_Transformation 4. Transform the vector into E. coli (e.g., ET12567/pUZ8002) Vector_Construction->Ecoli_Transformation Conjugation 5. Conjugate the vector from E. coli to S. clavuligerus Ecoli_Transformation->Conjugation Selection 6. Select for exconjugants (e.g., using apramycin) Conjugation->Selection Screening 7. Screen for double-crossover mutants (loss of vector backbone) Selection->Screening Verification 8. Verify gene deletion (PCR and sequencing) Screening->Verification Phenotypic_Analysis 9. Analyze the phenotype (e.g., clavulanic acid production) Verification->Phenotypic_Analysis

Figure 2: Generalized workflow for CRISPR-Cas9 mediated gene knockout.

a. Design and Construction of the CRISPR-Cas9 Plasmid:

  • Design two single guide RNAs (sgRNAs) targeting the coding sequence of the gene of interest. Ensure high on-target scores and minimal off-target effects using design tools.

  • Synthesize oligonucleotides for the sgRNAs.

  • Clone the annealed sgRNA oligonucleotides into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

  • Design and PCR amplify ~1.5 kb homology arms flanking the target gene from S. clavuligerus genomic DNA.

  • Assemble the homology arms into the sgRNA-containing CRISPR-Cas9 vector using Gibson Assembly or a similar cloning method.

b. Transformation and Conjugation:

  • Transform the final construct into a non-methylating E. coli strain, such as ET12567 containing the helper plasmid pUZ8002.

  • Grow the E. coli donor strain and S. clavuligerus recipient strain to mid-log phase.

  • Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation. Incubate for 16-20 hours at 30°C.

  • Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for S. clavuligerus exconjugants that have received the CRISPR-Cas9 plasmid.

c. Screening and Verification of Mutants:

  • Isolate individual exconjugant colonies and patch them onto media with and without the selection antibiotic to identify colonies that have lost the plasmid (indicating a double crossover event).

  • Perform colony PCR on the antibiotic-sensitive colonies using primers that flank the target gene to screen for the desired deletion.

  • Confirm the gene deletion in putative mutants by Sanger sequencing of the PCR product.

Regulatory Network of Clavulanic Acid Biosynthesis

The production of clavulanic acid is tightly regulated at the transcriptional level. Two key transcriptional regulators, ClaR and CcaR, play pivotal roles in controlling the expression of the biosynthetic genes.

dot

Regulatory_Network CcaR CcaR (SARP) ClaR ClaR (LysR-type) CcaR->ClaR Activates Early_Genes Early Biosynthesis Genes (ceas, bls, pah, cas) CcaR->Early_Genes Activates Late_Genes Late Biosynthesis Genes (cad, gcaS, oppA1) ClaR->Late_Genes Activates

Figure 3: Simplified regulatory network of clavulanic acid biosynthesis.

CcaR, a member of the Streptomyces antibiotic regulatory protein (SARP) family, acts as a global activator, positively regulating the expression of both the clavulanic acid and cephamycin C gene clusters[13][14]. ClaR, a LysR-type transcriptional regulator, is a pathway-specific activator that controls the expression of the late-stage clavulanic acid biosynthesis genes[13]. The expression of claR is itself under the control of CcaR, creating a hierarchical regulatory cascade.

Conclusion

The biosynthesis of clavulanic acid in Streptomyces clavuligerus is a complex and highly regulated process involving a dedicated cluster of genes. A thorough understanding of these genes, the enzymes they encode, and the regulatory networks that control their expression is essential for the rational design of strain improvement strategies aimed at increasing the production of this vital pharmaceutical compound. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing practical experimental protocols to facilitate further investigation into this fascinating biosynthetic pathway. Future research focused on elucidating the precise kinetic parameters of all the biosynthetic enzymes and unraveling the more subtle aspects of the regulatory network will undoubtedly pave the way for the development of next-generation clavulanic acid overproducing strains.

References

Methodological & Application

Application Note: Quantification of Clavulanic Acid in Fermentation Broth using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clavulanic acid is a potent β-lactamase inhibitor produced by the fermentation of Streptomyces clavuligerus. It is a crucial component in combination antibiotic therapies, such as with amoxicillin, to combat resistant bacterial infections. Accurate and reliable quantification of clavulanic acid in fermentation broth is essential for process monitoring, optimization, and quality control in its production. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of clavulanic acid in complex fermentation broth matrices. The method involves a pre-column derivatization step with imidazole to form a stable chromophore, enhancing detection sensitivity and specificity.

Principle

Clavulanic acid itself has a weak UV chromophore, making its direct detection at low concentrations challenging.[1] To overcome this, it is derivatized with imidazole, which opens the β-lactam ring and forms a stable imidazole-clavulanate complex.[1][2] This derivative exhibits strong UV absorbance at approximately 311 nm, allowing for sensitive and selective quantification.[1][2][3] The separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier.

Experimental Protocols

Materials and Reagents
  • Clavulanic acid potassium salt (Reference Standard)

  • Imidazole (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Mobile Phase A (Phosphate Buffer): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to a final concentration of 0.1 M. Adjust the pH to 3.2 with orthophosphoric acid.[3] Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Methanol or Acetonitrile (HPLC grade).

  • Imidazole Reagent (1.0 M): Dissolve 6.81 g of imidazole in 80 mL of HPLC grade water. Adjust the pH to 6.8 with hydrochloric acid. Make up the final volume to 100 mL with water.[1]

  • Standard Stock Solution of Clavulanic Acid: Accurately weigh and dissolve clavulanic acid potassium salt in Mobile Phase A to prepare a stock solution of 1000 µg/mL. Store at 4°C.

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 0.2 to 400 mg/L.[4][5]

Sample Preparation from Fermentation Broth
  • Withdraw a representative sample from the fermentation broth.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the biomass and other solid materials.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered supernatant with Mobile Phase A to a concentration expected to be within the linear range of the calibration curve.

Derivatization Procedure
  • To 300 µL of the prepared standard or sample solution, add 100 µL of the 1.0 M imidazole reagent.[1]

  • Vortex the mixture thoroughly.

  • Incubate the mixture at 30°C for 15-30 minutes in a heating block or water bath to allow for complete derivatization.[1]

  • After incubation, the sample is ready for HPLC analysis. It is recommended to keep the samples cooled during analysis as the clavulanate-imidazole complex can be unstable at room temperature.[4][5]

HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution can be used.

    • Isocratic Method: 0.1 M KH2PO4 (pH 3.2) : Methanol (94:6, v/v).[3]

    • Gradient Method: A linear gradient starting from a lower percentage of organic modifier (e.g., 5% Methanol) to a higher percentage over a set time can be employed for better separation from interfering peaks.[4][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 311 nm.[3]

Data Analysis
  • Construct a calibration curve by plotting the peak area of the clavulanic acid-imidazole derivative against the corresponding concentration of the prepared standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the concentration of clavulanic acid in the fermentation broth samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Summary of HPLC Method Parameters for Clavulanic Acid Quantification

ParameterMethod 1Method 2Method 3
Column C18 (4.6 x 200 mm, 5 µm)[3]C18 (4.6 x 250 mm, 5 µm)[4][5]C18 (4.6 x 100 mm)[6]
Mobile Phase 0.1 M KH2PO4 (pH 3.2) : Methanol (94:6)[3]Gradient: A: 50 mM KH2PO4 (pH 3.2), B: Methanol[4][5]0.02 M Na2HPO4 (pH 3.0) : Methanol (96:4)[6]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4][5]Not Specified
Detection Wavelength 311 nm[3]311 nm[4][5]228 nm[6]
Derivatization Imidazole[3]Imidazole[4][5]None (for simultaneous detection with amoxicillin)[6]

Table 2: Performance Characteristics of the HPLC Method

ParameterValueReference
Linearity Range 0.2 - 400 mg/L[4][5]
Limit of Detection (LOD) 0.01 mg/L[4][5]
Limit of Quantification (LOQ) 0.02 mg/L[4][5]
Recovery 103.8%[4][5]
Precision (RSD) < 2%[3]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis FermentationBroth Fermentation Broth Centrifugation Centrifugation (10,000 rpm, 10 min) FermentationBroth->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.45 µm filter) Supernatant->Filtration Dilution Dilution Filtration->Dilution PreparedSample Prepared Sample Dilution->PreparedSample PreparedSample2 Prepared Sample/Standard AddImidazole Add Imidazole Reagent PreparedSample2->AddImidazole Incubation Incubation (30°C, 15-30 min) AddImidazole->Incubation DerivatizedSample Derivatized Sample Incubation->DerivatizedSample DerivatizedSample2 Derivatized Sample HPLCInjection HPLC Injection Separation C18 Column Separation HPLCInjection->Separation Detection UV Detection (311 nm) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis DerivatizedSample2->HPLCInjection logical_relationship ClavulanicAcid Clavulanic Acid (in Fermentation Broth) SamplePrep Sample Preparation (Centrifugation, Filtration) ClavulanicAcid->SamplePrep ComplexMatrix Complex Matrix (Proteins, Media Components, etc.) ComplexMatrix->SamplePrep Derivatization Derivatization with Imidazole SamplePrep->Derivatization StableChromophore Stable Imidazole-Clavulanate Complex (λmax ≈ 311 nm) Derivatization->StableChromophore HPLC RP-HPLC Separation StableChromophore->HPLC Quantification Accurate Quantification HPLC->Quantification

References

Protocol for Clavulanic Acid Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Clavulanic acid is a potent β-lactamase inhibitor produced by the fermentation of Streptomyces clavuligerus. Its primary therapeutic application is in combination with β-lactam antibiotics, such as amoxicillin, to combat antibiotic resistance in bacteria that produce β-lactamase enzymes. The extraction and purification of clavulanic acid from fermentation broths are critical steps in its commercial production. This document provides detailed protocols for the extraction of clavulanic acid, targeting researchers, scientists, and professionals in drug development.

The extraction process is challenging due to the inherent instability of the clavulanic acid molecule and the complexity of the fermentation broth, which contains numerous impurities. The protocols outlined below are based on established methods, including solvent extraction and adsorption chromatography, which are widely recognized for their efficacy. Key factors influencing the efficiency of extraction include pH, temperature, and the choice of solvent or adsorbent. Careful control of these parameters is essential to maximize yield and purity.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces clavuligerus

This protocol describes the submerged cultivation of Streptomyces clavuligerus for the production of clavulanic acid.

1. Media Preparation:

  • Prepare a seed medium containing (per liter): 30 g Tryptic Soy Broth (TSB), pH adjusted to 7.0.

  • Prepare a production medium containing (per liter): 15 g glycerol, 10 g soybean flour, 10 g malt extract, 1 g yeast extract, 2.5 g K₂HPO₄, 0.75 g MgSO₄·7H₂O, and trace elements (e.g., MnCl₂·4H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O).[1] The pH should be maintained around 6.8 for optimal production.[2]

2. Inoculation and Culture Conditions:

  • Inoculate the seed medium with a mycelial stock of S. clavuligerus ATCC 27064.[1][3]

  • Incubate the seed culture at 28°C for 36 hours with agitation at 220 rpm.[1]

  • Inoculate the production medium with 10% (v/v) of the seed culture.[1][4]

  • Incubate the production culture for up to 144 hours at 28°C with agitation at 220 rpm.[4] Lower temperatures, around 20°C, can favor molecule stability and higher titers.[2][5][6] Agitation rates of 800-1000 rpm in bioreactors can also enhance clavulanic acid accumulation.[5]

3. Monitoring Clavulanic Acid Production:

  • Periodically sample the culture broth to determine the concentration of clavulanic acid.

  • Quantification is typically performed by High-Performance Liquid Chromatography (HPLC) after derivatization with imidazole, with detection at 311 nm.[1][7]

Protocol 2: Liquid-Liquid Extraction of Clavulanic Acid

This protocol details the extraction of clavulanic acid from the fermentation broth using an organic solvent.

1. Pre-treatment of Fermentation Broth:

  • At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or microfiltration.[4][8][9]

2. Solvent Extraction:

  • Cool the clarified fermentation broth to 10°C.[3][10]

  • Adjust the pH of the broth to 2.0 using a suitable acid (e.g., phosphoric acid).[3][10] This protonates the carboxylate group of clavulanic acid, making it less water-soluble and facilitating its extraction into an organic solvent.[3][4]

  • Add an equal volume (1:1 ratio) of cold ethyl acetate.[3] Ethyl acetate is often considered the best solvent choice for subsequent precipitation steps.[5] Other solvents like butyl acetate can also be used.[3][4]

  • Vigorously mix the two phases for a sufficient time to allow for mass transfer of the clavulanic acid into the organic phase.

  • Separate the organic phase (containing clavulanic acid) from the aqueous phase.

  • A second extraction of the aqueous phase with fresh solvent can be performed to increase the recovery yield.[3]

3. Back Extraction (Optional):

  • To transfer the clavulanic acid back to an aqueous phase, the organic extract can be mixed with a buffered aqueous solution at a neutral pH (e.g., pH 7.0). This will deprotonate the clavulanic acid, making it more soluble in the aqueous phase.

Protocol 3: Adsorption Chromatography for Clavulanic Acid Purification

This protocol describes the purification of clavulanic acid from the fermentation broth using an anion exchange resin.

1. Pre-treatment of Fermentation Broth:

  • Clarify the fermentation broth by removing the biomass as described in Protocol 2, step 1.

2. Adsorption:

  • Use an anion exchange resin such as Amberlite IRA 400.[3][10]

  • Adjust the pH of the clarified broth to acidic conditions (e.g., pH 4.5) and maintain a low temperature (e.g., 12.5°C) to favor adsorption.[3][4]

  • The optimal solid/liquid ratio for adsorption is in the range of 40%-45%.[3][10]

  • Mix the resin with the broth and allow for sufficient contact time for the clavulanic acid to bind to the resin.

3. Elution:

  • After the adsorption phase, separate the resin from the broth.

  • Elute the bound clavulanic acid from the resin using a suitable elution buffer, typically a saline solution.

Data Presentation

Table 1: Influence of pH and Temperature on Clavulanic Acid Recovery by Liquid-Liquid Extraction with Ethyl Acetate

pHTemperature (°C)Single Extraction Recovery (%)Double Extraction Recovery (%)
2.010-57.14
4.5928.16-
4.512.539.32-
4.51646.15-
8.012.518.85-

Data compiled from studies on liquid-liquid extraction of clavulanic acid.[3]

Table 2: Influence of pH and Temperature on Clavulanic Acid Recovery by Adsorption

Culture MediumpHTemperature (°C)Recovery (%)
Defined4.512.540.04
Defined7.01023.92
Complex4.512.541.67
Complex7.01014.46

Data from studies utilizing an anion exchange resin for clavulanic acid adsorption.[3][4]

Table 3: Clavulanic Acid Production in Different Fermentation Modes

Fermentation ModeClavulanic Acid Concentration (g/L)
Batch0.195 - 0.530
Fed-Batch0.404 - 1.560
Continuous0.293

Concentrations reported in various studies on S. clavuligerus fermentation.[5][11]

Visualizations

Clavulanic_Acid_Extraction_Workflow cluster_fermentation Fermentation cluster_separation Primary Separation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fermentation Streptomyces clavuligerus Fermentation Centrifugation Centrifugation / Microfiltration (Biomass Removal) Fermentation->Centrifugation Culture Broth pH_Adjustment_Extraction pH Adjustment to ~2.0 Centrifugation->pH_Adjustment_Extraction Clarified Broth Solvent_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjustment_Extraction->Solvent_Extraction Phase_Separation Organic Phase Separation Solvent_Extraction->Phase_Separation Adsorption Adsorption Chromatography (e.g., Anion Exchange) Phase_Separation->Adsorption Crude Extract Elution Elution Adsorption->Elution Final_Product Purified Clavulanic Acid Elution->Final_Product Solvent_Extraction_Principle cluster_acidic Acidic Conditions (pH < pKa) cluster_neutral Neutral/Basic Conditions (pH > pKa) Aqueous_Phase Aqueous Phase (Fermentation Broth) Clavulanic Acid (pKa ~2.5) Protonated_CA Clavulanic Acid (Protonated, Less Polar) Deprotonated_CA Clavulanate (Deprotonated, Polar) Organic_Phase Organic Phase (e.g., Ethyl Acetate) Acidic_Equilibrium Acidic_Equilibrium->Organic_Phase Favored Partitioning Neutral_Equilibrium Neutral_Equilibrium->Aqueous_Phase Favored Partitioning

References

Application Notes and Protocols for In Vitro Beta-Lactamase Inhibition Assay Using Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactam antibiotics form the cornerstone of antibacterial therapy. However, their efficacy is threatened by the widespread emergence of bacterial resistance, primarily mediated by beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.[1] Clavulanic acid, a potent beta-lactamase inhibitor isolated from Streptomyces clavuligerus, is a crucial tool in combating this resistance.[2][3] It is often combined with beta-lactam antibiotics to protect them from enzymatic degradation, thereby restoring their antibacterial activity.[4][5] This document provides detailed protocols for an in vitro beta-lactamase inhibition assay using clavulanic acid, methods for data analysis, and a summary of its inhibitory kinetics against various beta-lactamases.

Mechanism of Action

Clavulanic acid is a "suicide" or "mechanism-based" inhibitor.[6][7] It possesses a beta-lactam ring that is recognized by the active site of the beta-lactamase enzyme. The enzyme attempts to hydrolyze clavulanic acid in a similar fashion to a beta-lactam antibiotic. This process leads to the formation of a stable, covalent acyl-enzyme intermediate, which is unable to be further processed by the enzyme.[7] This effectively and irreversibly inactivates the beta-lactamase, allowing the partner beta-lactam antibiotic to exert its antibacterial effect.[5][6]

G Beta-Lactamase Beta-Lactamase Serine_Residue Serine Residue Beta-Lactamase->Serine_Residue Contains Acyl_Enzyme_Intermediate Stable Acyl-Enzyme Intermediate (Inactive) Serine_Residue->Acyl_Enzyme_Intermediate Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Serine_Residue Beta_Lactam_Antibiotic Beta-Lactam Antibiotic Bacterial_Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall_Synthesis Targets Inhibition_of_Synthesis Inhibition Bacterial_Cell_Wall_Synthesis->Inhibition_of_Synthesis Leads to

Mechanism of clavulanic acid inhibition.

Quantitative Data: Inhibitory Potency of Clavulanic Acid

The inhibitory potency of clavulanic acid is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the specific beta-lactamase enzyme.

Beta-Lactamase EnzymeSource OrganismAmbler ClassClavulanic Acid IC50 (µM)Clavulanic Acid Ki (µM)
TEM-1Escherichia coliA0.008 - 0.120.8
TEM-2Escherichia coliA-0.7
SHV-1Klebsiella pneumoniaeA--
CTX-MEscherichia coliA--
OXA-1Escherichia coliD--
OXA-10-D--
OXA-48Klebsiella pneumoniaeD6-
OXA-163Klebsiella pneumoniaeD--
OXA-405Klebsiella pneumoniaeD--
AmpCEnterobacter cloacaeC>100-
Bacillus cereus 569/H9Bacillus cereusA0.008-

Note: IC50 and Ki values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[6][8][9][10][11]

Experimental Protocol: In Vitro Beta-Lactamase Inhibition Assay

This protocol describes a colorimetric assay using the chromogenic cephalosporin substrate, nitrocefin, to determine the inhibitory activity of clavulanic acid against a purified beta-lactamase enzyme.[12][13] Hydrolysis of the beta-lactam ring in nitrocefin by beta-lactamase results in a color change from yellow to red, which can be monitored spectrophotometrically.[14]

Materials and Reagents
  • Purified beta-lactamase enzyme

  • Potassium clavulanate

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Solution Preparation
  • Beta-Lactamase Stock Solution: Reconstitute the lyophilized beta-lactamase enzyme in PBS to a final concentration of 1 mg/mL. Aliquot and store at -20°C.

  • Clavulanic Acid Stock Solution: Prepare a 10 mM stock solution of potassium clavulanate in DMSO. Store at -20°C.

  • Nitrocefin Stock Solution: Prepare a 10 mg/mL stock solution of nitrocefin in DMSO.[12] Store at -20°C, protected from light.

  • Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 0.5 mg/mL.[12][13] This solution should be prepared fresh before each experiment.

Assay Procedure
  • Prepare Serial Dilutions of Clavulanic Acid: In a 96-well plate, perform serial dilutions of the clavulanic acid stock solution in PBS to achieve a range of desired concentrations for IC50 determination.

  • Enzyme and Inhibitor Pre-incubation: Add a constant amount of beta-lactamase enzyme to each well containing the clavulanic acid dilutions. Include a control well with the enzyme but no inhibitor. Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Initiate the Reaction: Add the nitrocefin working solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 490 nm over time (e.g., every minute for 10-30 minutes).[15]

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each clavulanic acid concentration by calculating the slope of the linear portion of the absorbance versus time curve.

  • Determine Percent Inhibition: Calculate the percentage of beta-lactamase inhibition for each clavulanic acid concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the clavulanic acid concentration. The IC50 value is the concentration of clavulanic acid that results in 50% inhibition of the beta-lactamase activity. This can be determined by non-linear regression analysis.

G Start Start Prepare_Solutions Prepare Stock Solutions (Beta-Lactamase, Clavulanic Acid, Nitrocefin) Start->Prepare_Solutions Serial_Dilution Prepare Serial Dilutions of Clavulanic Acid Prepare_Solutions->Serial_Dilution Pre_incubation Pre-incubate Enzyme with Clavulanic Acid (10 min, 25°C) Serial_Dilution->Pre_incubation Add_Substrate Add Nitrocefin Working Solution Pre_incubation->Add_Substrate Kinetic_Measurement Measure Absorbance at 490 nm (Kinetic Mode) Add_Substrate->Kinetic_Measurement Data_Analysis Calculate Reaction Rates and Percent Inhibition Kinetic_Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Experimental workflow for the assay.

Conclusion

The in vitro beta-lactamase inhibition assay using clavulanic acid is a fundamental tool for studying the mechanisms of antibiotic resistance and for the development of new beta-lactamase inhibitors. The protocols and data presented here provide a comprehensive guide for researchers in this field. Accurate determination of the inhibitory kinetics of compounds like clavulanic acid is essential for understanding their therapeutic potential and for the rational design of new combination therapies to overcome bacterial resistance.

References

Application Notes and Protocols for Testing Amoxicillin-Clavulanic Acid Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin, a β-lactam antibiotic, is widely used to treat bacterial infections by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that inactivate amoxicillin, has compromised its clinical efficacy. Clavulanic acid is a β-lactamase inhibitor that, when combined with amoxicillin, protects it from degradation by these enzymes. This synergistic relationship restores amoxicillin's activity against many resistant bacterial strains.[1][2][3]

These application notes provide a comprehensive experimental design for researchers to effectively test and quantify the synergy between amoxicillin and clavulanic acid against β-lactamase-producing bacteria. The following protocols detail the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index, time-kill curve analysis for assessing bactericidal activity, and a β-lactamase inhibition assay to confirm the mechanism of action.

Mechanism of Synergy: Amoxicillin and Clavulanic Acid

Clavulanic acid itself possesses weak antibacterial activity. Its primary role is to irreversibly bind to and inactivate β-lactamase enzymes produced by bacteria.[1] This action prevents the enzymatic hydrolysis of the β-lactam ring in amoxicillin, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by disrupting cell wall synthesis.

Synergy_Mechanism cluster_bacteria β-Lactamase Producing Bacterium Beta_Lactamase β-Lactamase Enzyme Inactivated_Amoxicillin Inactivated Amoxicillin Beta_Lactamase->Inactivated_Amoxicillin Inhibited_Enzyme Inhibited β-Lactamase Beta_Lactamase->Inhibited_Enzyme PBP Penicillin-Binding Proteins (Cell Wall Synthesis) Bacterial_Cell Bacterial Cell Wall PBP->Bacterial_Cell Disrupts Synthesis Amoxicillin Amoxicillin Amoxicillin->Beta_Lactamase Degrades Amoxicillin->PBP Inhibits (Synergistic Action) Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta_Lactamase Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assays cluster_analysis Data Analysis & Interpretation Strain_Selection Bacterial Strain Selection (β-lactamase producer) Stock_Preparation Preparation of Amoxicillin & Clavulanic Acid Stock Solutions Strain_Selection->Stock_Preparation Beta_Lactamase_Assay β-Lactamase Inhibition Assay Strain_Selection->Beta_Lactamase_Assay MIC_Determination Determine MIC of each drug alone Stock_Preparation->MIC_Determination Checkerboard Checkerboard Assay (Determine FIC Index) MIC_Determination->Checkerboard Time_Kill Time-Kill Curve Analysis MIC_Determination->Time_Kill FIC_Calculation Calculate FIC Index Checkerboard->FIC_Calculation Time_Kill_Analysis Analyze Time-Kill Curves Time_Kill->Time_Kill_Analysis Enzyme_Inhibition_Analysis Analyze β-Lactamase Inhibition Beta_Lactamase_Assay->Enzyme_Inhibition_Analysis Conclusion Conclusion on Synergy FIC_Calculation->Conclusion Time_Kill_Analysis->Conclusion Enzyme_Inhibition_Analysis->Conclusion

References

Application Note: Quantification of Clavulanic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of clavulanic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is intended for pharmacokinetic studies and clinical research.

Introduction

Clavulanic acid is a β-lactamase inhibitor commonly co-administered with β-lactam antibiotics to overcome antibiotic resistance. Accurate quantification of clavulanic acid in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. This application note details a robust and sensitive LC-MS/MS method for the determination of clavulanic acid in human plasma. The method utilizes a simple protein precipitation extraction procedure and has been validated for selectivity, sensitivity, linearity, precision, and accuracy.

Experimental

Materials and Reagents
  • Clavulanic Acid reference standard

  • Internal Standard (IS), e.g., Sulbactam or Tazobactam[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Ultrapure water

  • Blank human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm) or equivalent[2]

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of clavulanic acid and the internal standard in a suitable solvent (e.g., methanol:water 50:50, v/v).

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the same solvent.

  • Calibration Standards: Spike blank human plasma with the clavulanic acid working solutions to prepare a series of calibration standards. A typical concentration range is 25.220 to 8095.123 ng/mL.[2]

  • Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation from Plasma

This protocol utilizes a protein precipitation method.

  • Thaw plasma samples to room temperature.

  • To a 250 µL aliquot of plasma, add the internal standard.[2]

  • Add 1500 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 4°C and 20,000 RCF for 5 minutes.[1]

  • Transfer the supernatant to a clean tube.

  • For some methods, a back-extraction with dichloromethane is performed to remove excess acetonitrile. Add 5000 µL of dichloromethane, vortex, and centrifuge.[3]

  • Transfer the aqueous upper layer to a vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
Column Zorbax Eclipse XDB C18, 150x4.6 mm, 5µm[2]
Mobile Phase A 5mM Ammonium Acetate in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Isocratic: 70% B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient
Injection Volume 15 µL[3]
Run Time 2.5 min[2]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[2][4][5]
MRM Transition (Clavulanic Acid) m/z 198.0 → 136.0[2]
MRM Transition (IS - Sulbactam) m/z 232.0 → 139.9[2]
Spray Voltage -4500 V[4]
Source Temperature 600 °C[4]
Declustering Potential (DP) -20 V[4]
Collision Energy (CE) -5 V[4]

Data and Performance Characteristics

The following tables summarize the quantitative performance of the described LC-MS/MS method for clavulanic acid in human plasma.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Clavulanic Acid25.220 - 8095.123[2]25.220[2]≥ 0.99[2]
Clavulanic Acid10.21 - (not specified)10.21[1]≥ 0.9991[1]
Clavulanic Acid2.5 - 25002.5[6]≥ 0.9993[6]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ25.2206.39[2](Not Specified)107.67[2]
Low(Not Specified)6.35[2](Not Specified)103.27[2]
Medium 1(Not Specified)1.76[2](Not Specified)104.01[2]
Medium 2(Not Specified)2.42[2](Not Specified)101.15[2]
High(Not Specified)1.88[2](Not Specified)102.51[2]

Table 3: Recovery

AnalyteRecovery (%)
Clavulanic Acid> 105.7%[1]

Visualizations

Experimental Workflow Diagram

G plasma Plasma Sample (250 µL) is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.

LC-MS/MS Analysis Logic

G sample_injection Sample Injection lc_separation Chromatographic Separation (C18 Column) sample_injection->lc_separation esi_source Electrospray Ionization (Negative Mode) lc_separation->esi_source quadrupole1 Q1: Precursor Ion Selection (m/z 198.0) esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection (m/z 136.0) collision_cell->quadrupole3 detector Detector quadrupole3->detector data_quantification Data Quantification detector->data_quantification

Caption: LC-MS/MS analysis workflow.

References

Application of Clavulanic Acid in Bacterial Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent, mechanism-based inhibitor of a wide range of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][2] Although it possesses weak intrinsic antibacterial activity, its clinical and research significance lies in its ability to protect β-lactam antibiotics from enzymatic degradation, thereby restoring their efficacy against resistant bacterial strains.[1][3][4] This document provides detailed application notes and experimental protocols for the use of clavulanic acid in bacterial resistance studies, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

Clavulanic acid is a "suicide inhibitor".[1] Structurally similar to penicillin, it contains a β-lactam ring that allows it to bind to the active site of β-lactamase enzymes.[1][3] This binding is initially reversible but rapidly becomes irreversible as the clavulanic acid molecule undergoes a chemical rearrangement. This process creates a highly reactive intermediate that covalently bonds with amino acid residues in the enzyme's active site, leading to its permanent inactivation.[1][5] By neutralizing β-lactamases, clavulanic acid allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.[5]

cluster_0 Bacterial Cell cluster_1 Intervention B_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) B_Lactam_Antibiotic->PBP Inhibits Inactive_Antibiotic Inactive Antibiotic B_Lactam_Antibiotic->Inactive_Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to B_Lactamase β-Lactamase Enzyme B_Lactamase->B_Lactam_Antibiotic Hydrolyzes Inactive_B_Lactamase Inactive β-Lactamase B_Lactamase->Inactive_B_Lactamase Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->B_Lactamase Irreversibly Inhibits

Caption: Mechanism of β-Lactam Antibiotic Action and Resistance, and the Role of Clavulanic Acid.

Key Applications in Resistance Studies

Clavulanic acid is a versatile tool in the study of bacterial resistance. Its primary applications include:

  • Potentiation of β-Lactam Antibiotics: Assessing the ability of clavulanic acid to restore the activity of β-lactam antibiotics against resistant strains.

  • β-Lactamase Inhibition Assays: Quantifying the inhibitory activity of clavulanic acid against specific β-lactamase enzymes.

  • Synergy Testing: Determining the synergistic, additive, indifferent, or antagonistic interactions between clavulanic acid and β-lactam antibiotics.

  • Studying β-Lactamase Evolution: Investigating the development of resistance to β-lactamase inhibitors themselves.[6]

  • Epidemiological Surveillance: Phenotypically identifying the presence of extended-spectrum β-lactamases (ESBLs) in clinical isolates.[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) with Clavulanic Acid

This protocol determines the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic alone and in combination with a fixed concentration of clavulanic acid.

Workflow:

Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Plates Prepare 96-well plates: - Serial dilutions of β-lactam antibiotic - Serial dilutions of β-lactam + fixed clavulanic acid Start->Prepare_Plates Inoculate Inoculate plates with bacterial suspension Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC Analyze Analyze Data: Compare MICs with and without clavulanic acid Read_MIC->Analyze

Caption: Workflow for Antimicrobial Susceptibility Testing with Clavulanic Acid.

Detailed Methodology:

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Prepare Antibiotic Solutions: Create stock solutions of the β-lactam antibiotic and clavulanic acid. A common fixed concentration for clavulanic acid is 2 or 4 µg/mL.

  • Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic. In a parallel set of wells, perform the same dilutions of the β-lactam antibiotic in MHB containing the fixed concentration of clavulanic acid.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainAntibioticMIC (µg/mL)Antibiotic + Clavulanic Acid (2 µg/mL)Fold Reduction in MIC
E. coli ATCC 35218Amoxicillin>2568>32
K. pneumoniae (ESBL+)Ceftazidime64232
S. aureus ATCC 29213Ampicillin0.250.251

Note: Data are illustrative and will vary depending on the bacterial strain and antibiotic used.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a two-dimensional dilution technique to assess the synergistic effect of two antimicrobial agents. The result is expressed as the Fractional Inhibitory Concentration (FIC) index.

Methodology:

  • Plate Preparation: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A horizontally and antibiotic B vertically.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for AST.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Collection: Determine the MIC of each drug alone and the MIC of each drug in combination for each well that shows no growth.

  • FIC Index Calculation:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index = FIC of drug A + FIC of drug B

Interpretation of FIC Index: [8][9]

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4Indifference (or Additive)
> 4Antagonism
β-Lactamase Inhibition Assay (Nitrocefin Assay)

This colorimetric assay quantifies the inhibitory activity of clavulanic acid against a purified β-lactamase enzyme or a crude bacterial lysate. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.

Logical Relationship:

B_Lactamase β-Lactamase Nitrocefin Nitrocefin (Yellow) B_Lactamase->Nitrocefin Hydrolyzes Inhibited_B_Lactamase Inhibited β-Lactamase B_Lactamase->Inhibited_B_Lactamase Hydrolyzed_Nitrocefin Hydrolyzed Nitrocefin (Red) Nitrocefin->Hydrolyzed_Nitrocefin Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->B_Lactamase Inhibits

Caption: Principle of the Nitrocefin-based β-Lactamase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO).

    • β-Lactamase enzyme solution.

    • Serial dilutions of clavulanic acid.

  • Assay Procedure:

    • In a 96-well plate, add the β-lactamase enzyme solution to each well.

    • Add the different concentrations of clavulanic acid to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes at room temperature) to allow for inhibition.

    • Initiate the reaction by adding the nitrocefin solution to each well.

    • Measure the change in absorbance at 490 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each concentration of clavulanic acid.

    • Determine the IC50 value, which is the concentration of clavulanic acid required to inhibit 50% of the β-lactamase activity.

Quantitative Data from Inhibition Assays:

β-LactamaseClavulanic Acid Ki (µM)
TEM-10.8
TEM-20.7
Pitton's type 20.6

Data from a kinetic analysis of β-lactamase inactivation by clavulanic acid.[10]

Conclusion

Clavulanic acid remains an indispensable tool in the field of bacterial resistance. The protocols and application notes provided herein offer a framework for its effective use in research and development settings. Accurate and standardized methodologies are crucial for generating reliable data to understand the mechanisms of resistance, evaluate the efficacy of new antibiotic combinations, and guide clinical decision-making.

References

Application Note: Protocol for Preparing Stable Clavulanic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Clavulanic acid is a potent β-lactamase inhibitor produced by Streptomyces clavuligerus. It is widely used in combination with β-lactam antibiotics to combat resistance in bacteria. A significant challenge in working with clavulanic acid is its inherent chemical instability, particularly in aqueous solutions. The β-lactam ring is susceptible to hydrolysis, which leads to a loss of inhibitory activity.[1][2] The stability of clavulanic acid is highly dependent on factors such as pH, temperature, and storage conditions.[1][3] This application note provides a detailed protocol for preparing and storing stable clavulanic acid stock solutions to ensure reproducibility and accuracy in experimental settings.

Key Factors Influencing Clavulanic Acid Stability

The degradation of clavulanic acid in solution follows pseudo-first-order kinetics.[3][4] Understanding the factors that influence its stability is critical for proper handling.

  • pH: Clavulanic acid is most stable in slightly acidic to neutral solutions, with an optimal pH range of 6.0 to 7.2.[1][2] Degradation occurs more rapidly in basic solutions compared to acidic ones.[3] At a pH of 7.0, degradation rates are considerably higher than at pH 6.2, and this difference is more pronounced at higher temperatures.[4]

  • Temperature: Lower temperatures are crucial for maintaining the stability of clavulanic acid.[2] Its degradation rate significantly increases with rising temperature.[5][6] Studies show that reconstituted oral suspensions of amoxicillin-clavulanic acid are stable for 7 days when refrigerated (2-8°C), but clavulanic acid degrades by over 40% during the same period at room temperature (20°C).[7][8] For long-term storage, temperatures of -20°C or -80°C are recommended.[9][10]

  • Solvent: While clavulanic acid is soluble in aqueous solutions, its stability is limited due to hydrolysis.[7] For long-term storage, preparing stock solutions in anhydrous DMSO is a common practice.[10] The type of water used for reconstitution (distilled, treated tap, or mineral water) does not appear to have a significant detrimental effect on stability, provided the solution is stored correctly.[11]

  • Ionic Strength: The presence of certain salts can increase the instability of clavulanic acid. One study found that salts like NaCl, Na2SO4, CaCl2, and MgSO4 led to increased degradation compared to a buffer solution alone.[1][2]

Quantitative Stability Data

The following table summarizes data from various studies on the stability of clavulanic acid under different conditions.

TemperaturepHSolvent / MediumTimeStability / DegradationReference
4°C-Water for Injection80.3 hrs>90% recovery (Amoxicillin)[6]
4°C-Water for Injection152 hrs>90% recovery (Clavulanic Acid)[6]
25°C-Water for Injection26 hrs>90% recovery (Clavulanic Acid)[6]
37°C-Water for Injection6.4 hrs>90% recovery (Clavulanic Acid)[6]
8°C-Reconstituted Oral Suspension7 days12.9% degradation[7]
28°C-Reconstituted Oral Suspension7 days72.3% degradation[7]
20°C-Reconstituted Oral Suspension2 daysDegraded to 90% of original concentration[8]
20°C-Reconstituted Oral Suspension7 days>40% degradation[8]
10°C6.2Aqueous Solution-Highest stability observed in the study[2]
30°C7.0Aqueous Solution-2.3-fold higher degradation rate constant than at pH 6.2[4]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase (Work in a sterile hood on ice) cluster_storage Aliquoting & Storage start Start: Equilibrate Reagents to Room Temp weigh 1. Weigh Potassium Clavulanate Powder start->weigh dissolve 2. Dissolve in Pre-chilled Solvent (e.g., Buffer pH 6.5 or DMSO) weigh->dissolve vortex 3. Vortex Gently Until Fully Dissolved dissolve->vortex filter 4. Sterile Filter (Aqueous Only) Using 0.22 µm Syringe Filter vortex->filter aliquot 5. Aliquot into Sterile, Pre-chilled Cryovials filter->aliquot store 6. Store Immediately aliquot->store store_short Short-Term (Aqueous) 2-8°C store->store_short < 7 days store_long Long-Term (DMSO) -20°C or -80°C store->store_long 1-6 months

Caption: Workflow for preparing stable clavulanic acid stock solutions.

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (Short-Term Storage)

This protocol is suitable for preparing solutions for immediate use or storage for a few days under refrigeration.

Materials and Equipment:

  • Potassium clavulanate powder

  • Sterile, ice-cold 100 mM potassium phosphate buffer (pH 6.5)

  • Sterile, pre-chilled 1.5 mL microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Pipettes and sterile tips

  • Ice bucket

Procedure:

  • On an analytical balance, carefully weigh the desired amount of potassium clavulanate in a sterile microcentrifuge tube.

  • Perform all subsequent steps on ice to minimize degradation.

  • Add the appropriate volume of ice-cold potassium phosphate buffer (pH 6.5) to the tube to achieve the desired final concentration (e.g., 10 mg/mL).

  • Vortex gently and briefly until the powder is completely dissolved. Avoid vigorous or prolonged vortexing.

  • To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, pre-chilled tube.

  • Immediately aliquot the stock solution into pre-chilled, single-use volumes to avoid repeated freeze-thaw cycles, even though this protocol is for refrigerated storage.

  • Store the aliquots at 2-8°C and use within 5-7 days.[8] For any longer duration, a DMSO-based stock is required.

Protocol 2: Preparation of DMSO Stock Solution (Long-Term Storage)

This protocol is recommended for preparing stable stock solutions for long-term storage.

Materials and Equipment:

  • Potassium clavulanate powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, polypropylene cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Allow the sealed vial of anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.

  • Weigh the desired amount of potassium clavulanate directly into a sterile cryovial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired final concentration.

  • Vortex the vial until the clavulanate is fully dissolved.

  • Aliquot the solution into smaller, single-use volumes in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles and moisture contamination.

  • Store the aliquots protected from light and moisture.[10]

    • For storage up to 1 month, store at -20°C.[10]

    • For storage up to 6 months, store at -80°C.[10]

When using the frozen DMSO stock, thaw the vial quickly and use it immediately. Do not refreeze any unused portion of a thawed aliquot.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Clavulanic Acid Combinations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Clavulanic acid is a potent β-lactamase inhibitor that is combined with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes.[1] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Clavulanic acid irreversibly binds to and inactivates these enzymes, thereby restoring the antibacterial activity of the partner antibiotic.[2] Evaluating the in vivo efficacy of these combinations is a critical step in preclinical development, providing essential data on therapeutic potential, dose-response relationships, and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Principle of Action

The synergy between a β-lactam antibiotic and clavulanic acid is foundational to their clinical utility. While the β-lactam antibiotic inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), many bacteria have acquired resistance by producing β-lactamase enzymes. Clavulanic acid acts as a "suicide inhibitor," protecting the antibiotic from degradation.[1][2] This combination allows the β-lactam antibiotic to reach its target and exert its bactericidal effect.[3][4]

cluster_0 Resistant Bacterium cluster_1 Therapeutic Agents PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis Inhibited PBP->CellWall Leads to BetaLactamase β-Lactamase Enzyme InactiveBL Inactive β-Lactam Antibiotic BetaLactamase->InactiveBL Results in InactiveBLase Inactive β-Lactamase BetaLactamase->InactiveBLase BetaLactam β-Lactam Antibiotic BetaLactam->PBP Binds to & Inhibits BetaLactam->BetaLactamase Hydrolyzed by ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Irreversibly Binds & Inactivates

Mechanism of β-Lactam/Clavulanic Acid Synergy.
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

For β-lactam antibiotics, the primary PK/PD index linked to efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%ƒT>MIC).[5][6][7] In vivo studies are crucial for establishing the %ƒT>MIC target required for a bacteriostatic or bactericidal effect. For clavulanic acid combinations, this principle is extended to ensure that concentrations of both the antibiotic and the inhibitor are maintained at effective levels at the site of infection.[3][4] Dosing simulations using data from these studies help optimize regimens for clinical trials.[6][8][9]

G PK Pharmacokinetics (PK) What the body does to the drug (Absorption, Distribution, Metabolism, Excretion) Concentration Drug Concentration in Plasma/Tissue PK->Concentration PD Pharmacodynamics (PD) What the drug does to the bacteria (Bacterial Killing, Growth Inhibition) Efficacy Therapeutic Efficacy (Infection Resolution) PD->Efficacy Predicts Dosing Dosing Regimen (Dose, Frequency) Dosing->PK Determines Concentration->PD Drives Index PK/PD Index %fT > MIC MIC Minimum Inhibitory Concentration (MIC) MIC->PD Defines Target Index->Efficacy Correlates with

Relationship between PK/PD and Therapeutic Efficacy.
Common In Vivo Models for Efficacy Testing

The choice of animal model is critical and depends on the target pathogen and type of infection being studied.

  • Neutropenic Murine Thigh Infection Model: This is the most standardized and widely used model for evaluating antimicrobial agents.[10] Rendering the animals neutropenic with cyclophosphamide allows for the assessment of the drug's efficacy with minimal interference from the host immune system.[11][12] It has been extensively used to study clavulanic acid combinations against pathogens like S. pneumoniae, S. aureus, and A. baumannii.[2][5][11]

  • Intra-Abdominal Abscess Model: This model, often established in rats, is suitable for evaluating efficacy against anaerobic and mixed aerobic/anaerobic infections, which are common in intra-abdominal settings.[13] Gelatin capsules containing bacteria like B. fragilis and E. coli are implanted intraperitoneally to mimic a contained abscess.[13]

  • Pneumonia/Lung Infection Model: For respiratory pathogens, a murine lung infection model is employed.[4][14] Infection is typically induced via intranasal or intratracheal inoculation of the bacterial suspension.

  • Bacteremia and Meningitis Models: Infant rat models are particularly useful for studying infections caused by pathogens like H. influenzae, which can cause systemic infections such as bacteremia and meningitis.[15][16]

Experimental Protocols

Protocol: Neutropenic Murine Thigh Infection Model

This protocol describes a generalized procedure for assessing the efficacy of a clavulanic acid combination against a bacterial pathogen.

2.1.1 Materials

  • 6-week-old female ICR or C57BL/6 mice (23-27 g).[2][12]

  • Cyclophosphamide for injection.[11]

  • Test pathogen (e.g., β-lactamase-producing S. aureus, S. pneumoniae).

  • Clavulanic acid combination and vehicle control.

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS).

  • Anesthetic (e.g., isoflurane).

  • Tissue homogenizer.

  • Appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep's blood).[11]

2.1.2 Procedure

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce profound neutropenia (<100 neutrophils/mm³).[11][12]

  • Inoculum Preparation: Culture the bacterial strain overnight on appropriate agar. Prepare a suspension in sterile saline to a concentration of ~10⁷ CFU/mL.[11]

  • Infection: Anesthetize the mice. Two hours before initiating therapy, inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh.[5][11]

  • Baseline Bacterial Load (0h Group): At the time of treatment initiation (2 hours post-infection), a control group of mice is euthanized. The infected thighs are aseptically removed, weighed, and homogenized in sterile saline.[11]

  • Treatment: Administer the clavulanic acid combination via the desired route (e.g., subcutaneously or intraperitoneally). Dosing regimens are selected to simulate human pharmacokinetic profiles.[5][6] A vehicle control group must be included.

  • Endpoint Measurement (24h Group): After 24 hours of therapy, euthanize the treated and control mice.[5][11]

  • Quantification of Bacterial Load: Process the thighs from all groups as described in step 4. Perform serial ten-fold dilutions of the thigh homogenates and plate onto appropriate agar.[11] Incubate plates overnight at 37°C.

  • Data Analysis: Count the colonies to determine the number of CFU per thigh (or per gram of tissue). Efficacy is calculated as the change in log₁₀ CFU/thigh at 24 hours compared to the 0-hour control group.[5] A reduction of ≥1 log₁₀ CFU/thigh is typically considered a significant effect.

G Start Start Step1 Induce Neutropenia (Cyclophosphamide IP) Day -4 and Day -1 Start->Step1 Step3 Infect Thigh Muscle (IM) Day 0, T = -2h Step1->Step3 Step2 Prepare Bacterial Inoculum (~10^7 CFU/mL) Step2->Step3 Step4 Initiate Treatment (T = 0h) Administer Drug Combinations Step3->Step4 Step5 Sacrifice 0h Control Group Quantify Baseline CFU Step4->Step5 Simultaneously Step6 Continue Treatment (as per dosing schedule) Step4->Step6 Step8 Data Analysis (Calculate Δ log10 CFU/thigh) Step5->Step8 Step7 Sacrifice 24h Groups (Treated & Control) Quantify Final CFU Step6->Step7 Step7->Step8 End End Step8->End

Workflow for the Neutropenic Murine Thigh Infection Model.
Protocol: Rat Intra-Abdominal Abscess Model

This protocol is adapted from studies evaluating ticarcillin-clavulanic acid.[13]

2.2.1 Materials

  • Male Wistar rats.

  • Bacterial strains (e.g., Bacteroides fragilis, Escherichia coli).

  • Sterile gelatin capsules.

  • Ticarcillin-clavulanic acid combination and vehicle control.

  • Surgical instruments for implantation.

2.2.2 Procedure

  • Inoculum Preparation: Prepare a mixed culture of the test organisms in a suitable medium.

  • Implantation: Anesthetize the rats. Fill sterile gelatin capsules with the bacterial mixture. Implant the capsules intraperitoneally through a small surgical incision.[13]

  • Treatment Groups: Divide animals into groups, including a vehicle control. Treatment can be initiated immediately post-implantation or delayed (e.g., 48 hours) to simulate a more established infection.[13]

  • Drug Administration: Administer the ticarcillin-clavulanic acid combination at the predetermined dose and schedule.

  • Endpoint Measurement: Monitor the animals for a defined period (e.g., 7-10 days). The primary endpoints are mortality rate and cure rate (survival without signs of abscess).[13]

  • Data Analysis: Compare the mortality and cure rates between the treated groups and the control group using appropriate statistical methods (e.g., Fisher's exact test).

Data Presentation

Quantitative data from in vivo efficacy studies should be presented in a clear and standardized format to allow for easy interpretation and comparison.

Table 1: Example Efficacy of Amoxicillin-Clavulanate against Streptococcus pneumoniae in a Neutropenic Murine Thigh Model

S. pneumoniae StrainPenicillin MIC (mg/L)Treatment Group (Dose mg/kg every 8h)Change in log₁₀ CFU/Thigh at 24h4-Day Survival (%)Reference
Strain A≤ 1.0Amoxicillin (7)-1.4 to -4.2100%[17]
Strain A≤ 1.0Amoxicillin-Clavulanate (7/1.75)-1.6 to -4.1100%[17]
Strain B2.0Amoxicillin (7)-60-80%[5][17]
Strain B2.0Amoxicillin-Clavulanate (7/1.75)-100%[5][17]
Strain C≥ 4.0Amoxicillin (7)+0.2 to +2.60-20%[17]
Strain C≥ 4.0Amoxicillin-Clavulanate (7/1.75)+0.6 to +2.30-20%[17]
Untreated ControlAllVehicleGrowth0%[5][17]

Data compiled from studies demonstrating the efficacy of amoxicillin-clavulanate, particularly against intermediately resistant strains.

Table 2: Example Efficacy of Ticarcillin-Clavulanic Acid in a Rat Intra-Abdominal Abscess Model

Bacterial ChallengeTreatment GroupTreatment OnsetCure Rate (%)Mortality Rate (%)Reference
B. fragilis + E. coliTicarcillin aloneImmediateLowerHigher[13]
B. fragilis + E. coliTicarcillin + Clavulanic AcidImmediate70 - 89%Reduced by ~50%[13]
B. fragilis + E. coliTicarcillin + Clavulanic AcidDelayed (48h)Lower than immediateHigher than immediate[13]
B. fragilis + E. coliUntreated ControlN/A0%High[13]

This table summarizes the significant improvement in cure rates when clavulanic acid is combined with ticarcillin in a mixed infection model.[13]

Table 3: Example Pharmacokinetic Parameters for Amoxicillin and Clavulanic Acid

DrugAnimal/HumanMean Clearance (L/h)Mean Volume of Distribution (L)Mean Half-life (h)Reference
AmoxicillinCritically Ill Patients10.027.4-[6][8]
Clavulanic AcidCritically Ill Patients6.819.2-[6][8]
Clavulanic AcidMurine Pneumonia Model--0.24[2]

Pharmacokinetic parameters are highly variable but essential for designing and interpreting in vivo efficacy studies.[6][7]

References

Application Note: Simultaneous Analysis of Amoxicillin and Clavulanic Acid by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a rapid and efficient capillary electrophoresis (CE) method for the simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical preparations.[1][2][3][4] This method offers a fast, inexpensive, and environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC) methods.[1][2] The described protocol utilizes a simple capillary zone electrophoresis (CZE) technique with UV detection, achieving complete separation of both analytes in under three minutes.[1][3][5] The method has been validated for its reproducibility, precision, accuracy, and linearity, demonstrating its suitability for routine quality control analysis.[1][2]

Introduction

Amoxicillin is a broad-spectrum β-lactam antibiotic commonly combined with clavulanic acid, a β-lactamase inhibitor.[1][2][3][4] Clavulanic acid protects amoxicillin from degradation by β-lactamase enzymes, thereby extending its antibacterial spectrum.[1][2][3][4] The combination is widely used in various pharmaceutical formulations. Accurate and simultaneous quantification of both compounds is crucial for ensuring the quality and efficacy of these products. Capillary electrophoresis has emerged as a powerful analytical technique for this purpose, offering advantages such as high separation efficiency, short analysis times, and minimal solvent consumption.[1][6] This note provides a detailed protocol for the simultaneous analysis of amoxicillin and clavulanic acid using a straightforward and robust CE method.

Experimental

Instrumentation and Reagents
  • Capillary Electrophoresis System: An Agilent 7100 CE system or equivalent, equipped with a diode array detector (DAD).[3]

  • Capillary: Fused-silica capillary.

  • Reagents: Amoxicillin trihydrate and potassium clavulanate reference standards, sodium tetraborate, sodium hydroxide, and purified water.

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of amoxicillin and clavulanic acid at a concentration of 1 mg/mL in purified water.[3] From these, prepare working standard mixtures by appropriate dilution with water to fall within the desired calibration range.[3]

Sample Preparation (from Tablets):

  • Accurately weigh and pulverize a representative number of tablets (e.g., 10 tablets) to obtain a homogenous powder.[1][3]

  • Weigh an amount of the powder equivalent to a single dose (e.g., 500 mg amoxicillin and 125 mg clavulanic acid) and transfer it to a 100 mL volumetric flask.[1][3]

  • Add purified water to the flask, sonicate to dissolve the active ingredients, and then dilute to the mark with water.[3][7]

  • Filter the solution through a 0.45 µm membrane filter.[7][8]

  • Further dilute the filtrate with water to a suitable concentration for CE analysis.[3]

Capillary Electrophoresis Protocol

A robust and rapid separation of amoxicillin and clavulanic acid can be achieved using the following capillary zone electrophoresis (CZE) conditions.

Capillary Conditioning and Washing Procedure
  • Initial Capillary Wash (at the beginning of the day):

    • Wash the capillary with 0.1 M sodium hydroxide for 5 minutes.[1][3]

    • Follow with a 5-minute wash with purified water.[1][3]

  • Pre-injection Wash (before each analysis):

    • Wash the capillary for 2 minutes with the running buffer.[1][3]

Electrophoretic Conditions
ParameterCondition
Background Electrolyte (BGE) 25 mM Sodium Tetraborate
pH of BGE 9.30
Applied Voltage +25 kV
Temperature 25 °C
Injection Mode Hydrodynamic
Injection Parameters 50 mbar for 1 second
Detection Wavelength 230 nm

Table 1: Optimized Capillary Electrophoresis Conditions for the Simultaneous Analysis of Amoxicillin and Clavulanic Acid.[1][2][3][5]

Method Validation Summary

The analytical performance of this CE method has been thoroughly evaluated, demonstrating its reliability for the intended application.

ParameterAmoxicillinClavulanic Acid
Linearity Range (µg/mL) 0.05 - 3.03 mg/ml (in a related study)0.02 - 2.02 mg/ml (in a related study)
Limit of Detection (LOD) 25.0 µmol/L (in a related study)5.0 µmol/L (in a related study)
Accuracy (Recovery %) 98 - 103% (in a related study)98 - 103% (in a related study)

Table 2: Summary of Method Validation Parameters. Note that the linearity and LOD values are from a related CE method and may vary slightly with the primary protocol.[9][10][11]

Results and Discussion

Under the optimized conditions, a baseline separation of amoxicillin and clavulanic acid is achieved in approximately 2 minutes.[1][2][3] The typical migration order is amoxicillin followed by clavulanic acid.[3] The method is highly specific, and no interference from common pharmaceutical excipients has been observed. The rapid analysis time and simple sample preparation make this method highly suitable for high-throughput quality control environments.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the simultaneous analysis of amoxicillin and clavulanic acid using the described capillary electrophoresis method.

G cluster_prep Sample and Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis node_std_prep Prepare Standard Stock Solutions (1 mg/mL) node_dilute Dilute Standards and Samples to Working Concentrations node_std_prep->node_dilute node_sample_prep Weigh and Dissolve Pharmaceutical Sample node_filter Filter Sample Solution (0.45 µm) node_sample_prep->node_filter node_filter->node_dilute node_injection Hydrodynamic Injection (50 mbar, 1s) node_dilute->node_injection node_cap_cond Capillary Conditioning: 1. 0.1M NaOH 2. Water 3. Running Buffer node_cap_cond->node_injection node_separation Electrophoretic Separation: - BGE: 25 mM Sodium Tetraborate, pH 9.3 - Voltage: +25 kV - Temperature: 25 °C node_injection->node_separation node_detection UV Detection at 230 nm node_separation->node_detection node_peak_id Peak Identification (Migration Time) node_detection->node_peak_id node_quant Quantification (Peak Area vs. Calibration Curve) node_peak_id->node_quant

Figure 1: Experimental workflow for the simultaneous analysis of amoxicillin and clavulanic acid by capillary electrophoresis.

Conclusion

The capillary electrophoresis method presented in this application note is a reliable and efficient tool for the simultaneous quantification of amoxicillin and clavulanic acid in pharmaceutical formulations. Its simplicity, speed, and low operational cost make it an excellent alternative to conventional HPLC methods for routine quality control analysis in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Clavulanic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the stability of clavulanic acid in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your clavulanic acid solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter with clavulanic acid stability.

Problem Potential Cause Recommended Solution
Rapid loss of clavulanic acid activity in a freshly prepared solution. Incorrect pH. Clavulanic acid is highly susceptible to degradation at acidic (below 6.0) and alkaline (above 7.2) pH.[1]Immediately measure the pH of your solution. Adjust the pH to the optimal range of 6.0-7.2 using a suitable buffer system (e.g., phosphate buffer).[1] For future preparations, dissolve clavulanic acid directly into a pre-pH-adjusted buffer.
High temperature. Elevated temperatures significantly accelerate the degradation of clavulanic acid.[2][3]Prepare and handle clavulanic acid solutions on ice or in a cold room. Store all stock and working solutions at 2-8°C.[4][5] For long-term storage, consider storing aliquots at -20°C or -80°C, although note that some degradation can still occur at -20°C.[6]
Presence of metal ions. Divalent metal ions can catalyze the degradation of the β-lactam ring.[1]Use high-purity, metal-free water and reagents for your solutions. If metal ion contamination is suspected, consider using a chelating agent like EDTA, but validate its compatibility with your experimental system.
Inconsistent results between experiments. Variable solution preparation. Minor differences in pH, temperature, or storage time between batches can lead to significant variations in the active clavulanic acid concentration.Standardize your solution preparation protocol. Always use a calibrated pH meter, prepare solutions at a consistent temperature, and use them within a defined timeframe after preparation. Prepare fresh solutions for each experiment whenever possible.
Degradation in culture media. Components in complex media, such as amino acids and ammonium salts, can contribute to clavulanic acid instability.[7][8]Prepare concentrated stock solutions of clavulanic acid in a stabilizing buffer and add it to the culture medium immediately before use. Minimize the time the clavulanic acid is in the medium at 37°C before the experiment begins.[9]
Precipitation observed in the solution. Poor solubility at adjusted pH. While clavulanic acid is generally soluble in aqueous solutions, high concentrations combined with pH adjustments can sometimes lead to precipitation.Ensure the clavulanic acid is fully dissolved before making significant pH adjustments. If precipitation occurs, try preparing a more dilute solution or using a different buffer system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing clavulanic acid in an aqueous solution?

A1: The optimal pH for clavulanic acid stability is in the neutral to slightly acidic range, typically between pH 6.0 and 7.2.[1] Degradation increases significantly in more acidic or alkaline conditions.[1][2]

Q2: How should I store my clavulanic acid solutions?

A2: For short-term storage (up to a few days), keep your solutions refrigerated at 2-8°C.[4][10] For longer-term storage, aliquot your solutions and store them frozen at -20°C or ideally at -80°C to minimize degradation.[6] Avoid repeated freeze-thaw cycles.

Q3: Can I dissolve clavulanic acid directly in water?

A3: While clavulanic acid is water-soluble, it is highly recommended to dissolve it in a buffer solution with a pH between 6.0 and 7.2 to ensure stability.[1] Using unbuffered water can lead to rapid degradation if the resulting pH is outside the optimal range.

Q4: My experiment requires incubation at 37°C. How can I minimize clavulanic acid degradation?

A4: To minimize degradation at 37°C, prepare a concentrated stock solution in a stabilizing buffer and store it at 2-8°C. Add the stock solution to your experimental system (e.g., cell culture media) immediately before starting the incubation.[9] This minimizes the time the clavulanic acid is exposed to the higher temperature.

Q5: Are there any substances I should avoid in my clavulanic acid solutions?

A5: Yes. Avoid strong acids and bases, as they will rapidly degrade clavulanic acid.[11] Also, be cautious of the presence of certain buffer salts and metal ions, which can catalyze degradation.[1] The presence of ammonium salts and some amino acids in solutions can also decrease stability.[8]

Q6: How can I check the stability of my clavulanic acid solution over time?

A6: The most common method for assessing clavulanic acid stability is by High-Performance Liquid Chromatography (HPLC).[12][13] This technique allows you to quantify the concentration of intact clavulanic acid and monitor its decrease over time.

Experimental Protocols

Protocol for Preparation of a Stabilized Clavulanic Acid Aqueous Solution

This protocol describes the preparation of a 1 mg/mL stock solution of clavulanic acid in a phosphate buffer.

Materials:

  • Potassium clavulanate

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • High-purity, sterile water

  • Calibrated pH meter

  • Sterile containers

Procedure:

  • Prepare the Phosphate Buffer (0.1 M, pH 6.8):

    • Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in high-purity water.

    • To prepare 100 mL of 0.1 M phosphate buffer, mix the monobasic and dibasic solutions until the pH reaches 6.8. Use the pH meter to monitor the pH during mixing.

    • Sterilize the buffer by autoclaving or filtration.

  • Prepare the Clavulanic Acid Stock Solution (1 mg/mL):

    • On a calibrated balance, accurately weigh the required amount of potassium clavulanate.

    • In a sterile container, dissolve the potassium clavulanate in the prepared 0.1 M phosphate buffer (pH 6.8) to a final concentration of 1 mg/mL.

    • Gently mix the solution until the powder is completely dissolved. Avoid vigorous vortexing.

  • Storage:

    • For short-term use, store the solution at 2-8°C.

    • For long-term storage, dispense the solution into single-use aliquots and store at -80°C.

Protocol for HPLC Analysis of Clavulanic Acid Stability

This protocol provides a general method for determining the concentration of clavulanic acid in aqueous solutions.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a pH 5.0 phosphate buffer and methanol (e.g., 95:5 v/v).[14]

  • Flow Rate: 1.0 mL/min[14]

  • Detection Wavelength: 220 nm[14]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation:

    • Prepare a series of standard solutions of clavulanic acid of known concentrations in the same buffer as your samples.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of your clavulanic acid solution.

    • Dilute the sample with the mobile phase to a concentration that falls within the linear range of your standard curve.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the peak area of the clavulanic acid peak.

  • Quantification:

    • Generate a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of clavulanic acid in your samples by interpolating their peak areas from the standard curve.

    • Calculate the percentage of clavulanic acid remaining at each time point relative to the initial concentration.

Visualizations

Clavulanic Acid Degradation Pathway

Clavulanic_Acid Clavulanic Acid (Active) Hydrolysis Hydrolysis (H₂O, pH, Temp) Clavulanic_Acid->Hydrolysis Degradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products

Caption: Major degradation pathway of clavulanic acid.

Experimental Workflow for Stability Testing

cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Buffer Prepare Buffer (pH 6.0-7.2) Dissolve_CA Dissolve Clavulanic Acid Prep_Buffer->Dissolve_CA Storage Store at defined temperatures (e.g., 4°C, 25°C, 37°C) Dissolve_CA->Storage Sampling Sample at Time Points Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% remaining) HPLC->Data

Caption: Workflow for assessing clavulanic acid stability.

Troubleshooting Logic for Unstable Clavulanic Acid

rect_node rect_node start Instability Observed? check_ph Is pH 6.0-7.2? start->check_ph check_temp Stored at 2-8°C? check_ph->check_temp Yes adjust_ph Adjust pH with phosphate buffer check_ph->adjust_ph No check_reagents Used high-purity reagents? check_temp->check_reagents Yes store_cold Store at 2-8°C and on ice check_temp->store_cold No use_hplc_grade Use high-purity water and reagents check_reagents->use_hplc_grade No stable_solution Stable Solution check_reagents->stable_solution Yes adjust_ph->stable_solution store_cold->stable_solution use_hplc_grade->stable_solution

Caption: Troubleshooting flowchart for clavulanic acid instability.

References

Technical Support Center: Optimizing Clavulanic Acid Production in Streptomyces clavuligerus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of clavulanic acid (CA) fermentation in Streptomyces clavuligerus. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for enhancing CA yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing clavulanic acid yield?

A1: The production of clavulanic acid is a complex process influenced by several factors. The most critical include the composition of the fermentation medium (carbon and nitrogen sources), precursor availability, and precise control of physical parameters such as pH, temperature, and dissolved oxygen.[1][2][3][4] Fed-batch fermentation strategies are often more effective than batch cultures because they allow for better control over substrate levels and prevent the accumulation of inhibitory compounds.[1][2][3][4]

Q2: Why is glycerol the preferred carbon source over glucose?

A2: S. clavuligerus lacks the gene for glucose permease, meaning it cannot efficiently metabolize glucose.[1][2] Glycerol is the most effective carbon source as it is a direct precursor for glyceraldehyde-3-phosphate (G3P), a key building block in the clavulanic acid biosynthesis pathway.[5][6][7] Studies have shown that using glycerol can lead to up to a five-fold increase in CA titers compared to starch-based media.[6]

Q3: What is the role of amino acids in clavulanic acid production?

A3: Amino acids, particularly those from the urea cycle, serve as crucial precursors for the C5 component of the clavulanic acid molecule. L-arginine is a direct precursor, while L-ornithine, L-glutamic acid, and L-threonine can also significantly enhance production by feeding into the arginine metabolic pathway.[6][8][9][10] Supplementing the medium with these amino acids can boost CA yields.[8][9]

Q4: Can genetic engineering improve my clavulanic acid yield?

A4: Yes, metabolic and genetic engineering are powerful strategies for increasing CA production. Overexpression of key regulatory genes in the CA biosynthetic cluster, such as ccaR and claR, has been shown to significantly increase titers.[6][8] Another successful approach involves enhancing the glycerol utilization pathway to increase the supply of the G3P precursor.[5] Disrupting competing secondary metabolite pathways, like the one for cephamycin C, can also redirect metabolic flux towards clavulanic acid biosynthesis.[11]

Troubleshooting Guides

Issue 1: Low or No Clavulanic Acid Production
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Carbon Source S. clavuligerus cannot utilize glucose effectively.[1][2] Ensure your medium uses glycerol or a lipid-based source like vegetable oil, which provides glycerol upon hydrolysis.[6][12]Shift in metabolism towards the G3P pathway, a direct precursor for CA.
Sub-optimal pH The optimal pH for CA production is typically between 6.8 and 7.0.[1][8] Monitor and control the pH of the fermentation broth throughout the experiment. A drop in pH can negatively impact CA stability and production.[8][13]Maintained pH will support enzymatic activity and molecule stability.
Inadequate Precursor Supply The biosynthesis of CA requires both C3 (from glycerol) and C5 (from arginine) precursors.[1][14] Supplement the medium with L-arginine, L-ornithine, or L-glutamate.[8][9]Increased availability of precursors for the CA biosynthetic pathway.
Low Dissolved Oxygen (DO) Aerobic conditions are essential. Low DO can limit cell growth and secondary metabolite production. High-speed stirring can prevent cell clumping and improve oxygen transfer.[1][14]Enhanced metabolic activity and CA synthesis.
Issue 2: Fermentation Stalls or Yield Plateaus Prematurely
Possible Cause Troubleshooting Step Expected Outcome
Substrate Limitation In batch cultures, essential nutrients can be depleted. Switch to a fed-batch fermentation strategy. Continuously or intermittently feed a concentrated solution of glycerol and key amino acids.[1][15]Extended production phase and higher final CA titers.[1][7]
Glycerol Inhibition While essential, high concentrations of glycerol (>50 g/L) can be inhibitory to S. clavuligerus.[6] In fed-batch cultures, maintain the glycerol concentration within the optimal range (10-20 g/L).[7][15]Avoidance of substrate inhibition, leading to sustained cell growth and production.
Sub-optimal Temperature The optimal temperature for CA production is often lower than the optimal temperature for growth. Fermentation at 20°C has been shown to yield higher CA concentrations compared to 25°C or 30°C, although growth is slower.[1][13]Improved stability of the clavulanic acid molecule, leading to higher net accumulation.[13]

Data and Experimental Protocols

Table 1: Optimized Media Components for Clavulanic Acid Production
ComponentConcentration RangeFunctionReference(s)
Carbon Sources
Glycerol10 - 20 g/LPrimary C3 precursor[7][15]
Soybean Meal/Flour20 - 40 g/LNitrogen source, provides amino acids[8][16][17]
Triolein / Olive Oil~27 g/LAlternative C3 precursor (hydrolyzes to glycerol)[12][16]
Dextrin~12 g/LComplex carbohydrate source[16][17]
Nitrogen & Precursor Supplements
L-Arginine1 - 17 g/LDirect C5 precursor[8][10]
L-Ornithine1 - 4 g/LC5 precursor[1][10]
L-Glutamic Acid~16 g/LFeeds into arginine biosynthesis[8][9]
L-Threonine~12 g/LEnhances CA production[8]
Minerals
FeSO₄·7H₂O~0.4 g/LEssential cofactor for biosynthetic enzymes[1][18]
Table 2: Key Fermentation Parameters
ParameterOptimal RangeRationaleReference(s)
pH 6.8 - 7.2Optimal for enzyme activity and CA stability[1][8][12]
Temperature 20 - 28 °CLower temperatures favor CA stability and yield[1][13]
Dissolved Oxygen (DO) >50% saturationAerobic organism; DO is critical for growth and production[19]
Agitation Speed 300 - 800 rpmEnsures proper mixing and oxygen transfer[8][14]

Experimental Protocols

Protocol 1: Biomass Determination (Dry Cell Weight)
  • Sampling: Aseptically withdraw a 10 mL sample of the fermentation broth.

  • Centrifugation: Transfer the sample to a pre-weighed centrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 10 mL of distilled water and centrifuge again under the same conditions. Repeat this washing step twice to remove residual media components.

  • Drying: After the final wash, discard the supernatant and place the centrifuge tube containing the cell pellet in a drying oven at 80°C.

  • Weighing: Dry the pellet to a constant weight (typically 24-48 hours). Cool the tube in a desiccator before weighing.

  • Calculation: The dry cell weight (DCW) is calculated by subtracting the initial weight of the empty tube from the final weight of the tube with the dried pellet. The result is typically expressed in g/L.

Protocol 2: Clavulanic Acid Quantification by HPLC

This protocol is based on the principle of derivatization with imidazole, which creates a chromophore detectable by UV spectroscopy.[20]

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Derivatization:

    • Mix 100 µL of the filtered supernatant with 900 µL of a freshly prepared 1 M imidazole solution (pH 6.8).

    • Incubate the mixture at 30°C for 15 minutes to allow the reaction to complete. The reaction creates a derivative that absorbs strongly at 311 nm.[20]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[21]

    • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 20:80 v/v), with the pH adjusted to 5.5.[21]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 311 nm (for the imidazole derivative).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of potassium clavulanate that have undergone the same derivatization process.

    • Quantify the clavulanic acid concentration in the samples by comparing their peak areas to the standard curve.[22]

Visualizations

Clavulanic Acid Biosynthetic Pathway

ClavulanicAcidPathway cluster_condensation Glycerol Glycerol Glycolysis Glycolysis Glycerol->Glycolysis Arginine Arginine Urea_Cycle Urea_Cycle Arginine->Urea_Cycle CEA N2-(2-carboxyethyl)-arginine CEAS CEAS Arginine->CEAS G3P Glyceraldehyde-3-Phosphate Glycolysis->G3P G3P->CEAS Clavaminic_Acid Clavaminic Acid CEA->Clavaminic_Acid Early Pathway Enzymes Late_Enzymes Late Pathway Enzymes (cas2, etc.) Clavaminic_Acid->Late_Enzymes Clavulanic_Acid Clavulanic Acid CEAS->CEA Late_Enzymes->Clavulanic_Acid

Caption: Simplified clavulanic acid biosynthetic pathway in S. clavuligerus.

Experimental Workflow for Fermentation Optimization

FermentationWorkflow cluster_analysis Inoculum Inoculum Preparation Fermentation Bioreactor Fermentation (Batch or Fed-Batch) Inoculum->Fermentation Sampling Time-Course Sampling Fermentation->Sampling Analysis Sample Analysis Sampling->Analysis Data Data Interpretation & Optimization Analysis->Data Biomass Biomass (DCW) CA_HPLC CA Titer (HPLC) Substrate Substrate Levels Data->Fermentation Modify Parameters

Caption: Iterative workflow for optimizing fermentation conditions.

Troubleshooting Logic for Low CA Yield

TroubleshootingLogic Start Low CA Yield Detected Check_pH Is pH between 6.8-7.2? Start->Check_pH Check_Glycerol Is Glycerol Conc. < 50 g/L? Check_pH->Check_Glycerol Yes Adjust_pH Action: Control pH Check_pH->Adjust_pH No Check_Precursors Are C5 Precursors (e.g., Arginine) Sufficient? Check_Glycerol->Check_Precursors Yes Implement_FedBatch Action: Implement Fed-Batch Strategy Check_Glycerol->Implement_FedBatch No Check_DO Is Dissolved Oxygen > 50%? Check_Precursors->Check_DO Yes Supplement_AA Action: Supplement with Amino Acids Check_Precursors->Supplement_AA No Increase_Agitation Action: Increase Agitation/Aeration Check_DO->Increase_Agitation No End Re-evaluate Yield Check_DO->End Yes Adjust_pH->End Implement_FedBatch->End Supplement_AA->End Increase_Agitation->End

Caption: Decision tree for troubleshooting low clavulanic acid yield.

References

challenges in clavulanic acid purification from fermentation broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of clavulanic acid from fermentation broth.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of clavulanic acid.

Problem: Low Clavulanic Acid Recovery

Possible Cause 1: Degradation of Clavulanic Acid

Clavulanic acid is highly unstable and susceptible to degradation under certain conditions.[1][2][3] Its β-lactam ring can be hydrolyzed, leading to a loss of activity.[2]

Solution:

  • pH Control: Maintain the pH of the solution within a stable range, typically between 6.0 and 7.2.[1][2] Clavulanic acid is unstable in alkaline conditions and extremely unstable when the pH exceeds 8.0.[4][5] Acidic conditions below pH 4.5 can also lead to degradation.

  • Temperature Control: Perform purification steps at low temperatures. The optimal temperature for stability is generally around 10°C.[4][5] Degradation rates increase significantly at higher temperatures.[6][7]

  • Minimize Processing Time: Long processing times can contribute to degradation, even under optimized conditions.[8]

  • Ionic Strength: Be aware that high concentrations of certain salts can increase the rate of degradation.[2][6]

Possible Cause 2: Inefficient Extraction or Adsorption

The chosen purification method may not be optimal for the specific characteristics of the fermentation broth.

Solution:

  • Solvent Selection for Liquid-Liquid Extraction: For liquid-liquid extraction, the choice of organic solvent is critical. Ethyl acetate and butyl acetate have shown good recovery yields due to their polarity and dielectric constant.[5]

  • Optimize Extraction/Adsorption Parameters: Systematically evaluate and optimize parameters such as pH, temperature, and solvent-to-broth ratio. Acidic pH (around 2.0) and low temperatures (around 10°C) have been shown to favor liquid-liquid extraction of the undissociated acid.[4][5]

  • Consider Alternative Techniques: If liquid-liquid extraction or adsorption yields remain low, consider alternative or combined methods such as aqueous two-phase systems (ATPS) or salting-out extraction.[1][8][9] ATPS, for example, can offer a more benign environment for the unstable clavulanic acid molecule.[1]

Problem: Presence of Impurities in the Final Product

Possible Cause 1: Incomplete Removal of Fermentation Broth Components

The fermentation broth is a complex mixture containing residual media components, proteins, amino acids, and other metabolites that can co-purify with clavulanic acid.[9][10]

Solution:

  • Pre-treatment of Fermentation Broth: Implement effective pre-treatment steps to remove major impurities before primary purification. This can include:

    • Microfiltration and Ultrafiltration: To remove cells, proteins, and other high-molecular-weight impurities.[8][11]

    • Aqueous Two-Phase Extraction: This technique can be used for partial purification to remove by-products like amino acids.[9]

  • Chromatographic Polishing Steps: Employ ion-exchange chromatography as a final polishing step to separate clavulanic acid from closely related impurities.[9]

Possible Cause 2: Membrane Fouling during Filtration

The high solid content and viscosity of the fermentation broth can lead to membrane fouling, reducing filtration efficiency and potentially causing product loss and degradation.[8][10]

Solution:

  • Optimize Filtration Conditions: Adjust transmembrane pressure and cross-flow velocity to minimize fouling.

  • Membrane Selection: Choose membranes with appropriate pore sizes and materials (e.g., polysulfone) that are less prone to fouling by the specific components of your fermentation broth.[11]

  • Pre-filtration Steps: Use centrifugation or diatomaceous earth filtration to reduce the solid load on the membranes.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying clavulanic acid from fermentation broth?

The main challenges stem from the inherent instability of the clavulanic acid molecule and the complex nature of the fermentation broth.[1][8] Key difficulties include:

  • Instability: Clavulanic acid is sensitive to pH, temperature, and ionic strength, leading to degradation and loss of activity during purification.[2][3][6]

  • Complex Broth Matrix: The fermentation broth has high solid content, high viscosity, and contains numerous impurities like proteins and amino acids that need to be removed.[8][9][10]

  • Low Concentration: Clavulanic acid is often present at low concentrations in the broth, making its recovery challenging and costly.[8]

  • Purification Method Limitations: Techniques like membrane filtration can suffer from fouling, while liquid-liquid extraction may have low efficiency and generate significant solvent waste.[8][10][12]

Q2: What is the optimal pH and temperature for clavulanic acid stability during purification?

For maximum stability, it is recommended to maintain a pH between 6.0 and 7.2 and a low temperature, ideally around 10°C.[1][2][4][5] Deviations from this range, especially towards alkaline pH and higher temperatures, will significantly increase the rate of degradation.[4][6]

Q3: Which organic solvents are most effective for liquid-liquid extraction of clavulanic acid?

Ethyl acetate and butyl acetate have been reported to provide good recovery yields for clavulanic acid.[5] Ethyl acetate is often preferred due to its selectivity and lower boiling point, which facilitates subsequent precipitation of the clavulanate salt.[5]

Q4: How can I remove protein and amino acid impurities?

A multi-step approach is typically required. Initial clarification of the broth using microfiltration and ultrafiltration can remove a significant portion of proteins and other macromolecules.[8][11] Aqueous two-phase systems have also been shown to be effective in separating clavulanic acid from amino acids.[9] For final polishing, ion-exchange chromatography is a powerful technique.[9]

Q5: What are the advantages of using aqueous two-phase systems (ATPS) for clavulanic acid purification?

ATPS offers several advantages, including:

  • Milder Conditions: They provide a more biocompatible environment, which can help to preserve the stability of the labile clavulanic acid molecule.[1]

  • Selective Separation: ATPS can be tailored to achieve selective partitioning of clavulanic acid away from impurities.[1][9]

  • Potential for Integration: This method can be integrated with other downstream processing steps.

Data Presentation

Table 1: Effect of pH and Temperature on Clavulanic Acid Recovery by Liquid-Liquid Extraction with Ethyl Acetate

pHTemperature (°C)Single Extraction Recovery (%)Double Extraction Recovery (%)
2.010.049.0957.14
8.012.516.0118.85

Data extracted from Agudelo-Arenas et al. (2024).[4][5]

Table 2: Influence of pH and Temperature on Clavulanic Acid Adsorption

MediumpHTemperature (°C)Adsorption Recovery (%)
Defined4.5012.5040.04
Defined7.010.023.92
Complex4.5012.5041.67
Complex7.010.014.46

Data extracted from Agudelo-Arenas et al. (2024).[4][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Clavulanic Acid

This protocol is a generalized procedure based on common laboratory practices.

  • Broth Preparation:

    • Centrifuge the fermentation broth to remove cell biomass.

    • Filter the supernatant through a 0.45 µm filter to clarify.

  • pH Adjustment:

    • Cool the clarified broth to 10°C in an ice bath.

    • Slowly add a suitable acid (e.g., phosphoric acid) to adjust the pH to 2.0 while stirring.

  • Solvent Extraction:

    • Transfer the pH-adjusted broth to a separation funnel.

    • Add an equal volume of cold (10°C) ethyl acetate.

    • Shake vigorously for 5-10 minutes, periodically venting the funnel.

    • Allow the phases to separate completely.

    • Collect the upper organic phase containing the clavulanic acid.

    • For a second extraction, add a fresh volume of cold ethyl acetate to the aqueous phase and repeat the process.

  • Concentration and Precipitation:

    • Combine the organic phases.

    • Concentrate the extract under vacuum at a low temperature.

    • Precipitate clavulanic acid as a salt (e.g., potassium clavulanate) by adding a suitable potassium source dissolved in a non-polar solvent.

Protocol 2: Clavulanic Acid Quantification by HPLC

This protocol provides a general method for quantifying clavulanic acid.

  • Sample Preparation:

    • Dilute the samples (from fermentation broth or purification fractions) with the mobile phase to a suitable concentration.

    • Filter the diluted samples through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (e.g., 50 mM KH2PO4, pH 3.2) and methanol (e.g., 94:6 v/v).[4]

    • Flow Rate: 0.7 mL/min.[4]

    • Detection: UV detector at 220 nm or 312 nm after derivatization.[4]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of clavulanic acid.

    • Calculate the concentration of clavulanic acid in the samples by comparing their peak areas to the standard curve.

Visualizations

Clavulanic_Acid_Purification_Workflow fermentation Fermentation Broth clarification Clarification (Centrifugation/Filtration) fermentation->clarification primary_purification Primary Purification clarification->primary_purification liquid_extraction Liquid-Liquid Extraction primary_purification->liquid_extraction Option 1 adsorption Adsorption (Ion Exchange) primary_purification->adsorption Option 2 atps Aqueous Two-Phase System primary_purification->atps Option 3 concentration Concentration liquid_extraction->concentration adsorption->concentration atps->concentration crystallization Crystallization/ Precipitation concentration->crystallization final_product Purified Clavulanic Acid crystallization->final_product

Caption: A generalized workflow for the purification of clavulanic acid.

Troubleshooting_Low_Yield start Low Clavulanic Acid Yield check_stability Assess Stability Parameters start->check_stability ph_temp_issue pH or Temperature Out of Range? check_stability->ph_temp_issue adjust_conditions Adjust pH (6-7.2) and Temperature (<10°C) ph_temp_issue->adjust_conditions Yes check_efficiency Evaluate Purification Efficiency ph_temp_issue->check_efficiency No end Improved Yield adjust_conditions->end inefficient_method Is the Method Inefficient? check_efficiency->inefficient_method optimize_method Optimize Parameters (e.g., solvent, resin) inefficient_method->optimize_method Yes consider_alternative Consider Alternative Techniques (e.g., ATPS) inefficient_method->consider_alternative No optimize_method->end consider_alternative->end

Caption: A troubleshooting decision tree for low clavulanic acid yield.

References

Technical Support Center: Troubleshooting Poor Peak Resolution in Clavulanic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of clavulanic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak resolution, such as peak tailing, fronting, or broadening, in clavulanic acid HPLC analysis?

Poor peak resolution in the HPLC analysis of clavulanic acid can stem from several factors related to the mobile phase, column, sample, or instrument. Common causes include:

  • Mobile Phase Issues:

    • Incorrect pH: The pH of the mobile phase is critical for controlling the ionization of clavulanic acid and residual silanols on the column packing. An inappropriate pH can lead to peak tailing.[1][2][3] For clavulanic acid, a pH around 5.0 to 5.5 is often optimal.[4][5]

    • Inadequate Buffering: Insufficient buffer capacity can lead to pH shifts on the column, causing inconsistent peak shapes.

    • Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can result in poor separation from other components.[1]

    • Contamination or Degradation: Impurities or degradation of mobile phase components can introduce baseline noise and interfere with peak shape.

  • Column-Related Problems:

    • Column Degradation: Loss of stationary phase or contamination of the column can lead to peak broadening and tailing.[1][6]

    • Column Overloading: Injecting too much sample can saturate the column, causing peak fronting or tailing.[1][2][7]

    • Improper Column Packing: Voids or channels in the column packing can result in distorted peak shapes.[8][9]

    • Secondary Interactions: Interactions between clavulanic acid and active sites (residual silanols) on the silica-based stationary phase can cause peak tailing.[3][9][10]

  • Sample and Injection Issues:

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[6][11]

    • Clavulanic Acid Instability: Clavulanic acid is unstable, particularly at room temperature.[12] Degradation can lead to the appearance of extra peaks and a decrease in the main peak area.

  • Instrumental Problems:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[3][13]

    • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shapes.[7][8]

    • Leaks: Leaks in the system can cause pressure fluctuations and baseline instability, affecting resolution.[13]

Q2: My clavulanic acid peak is showing significant tailing. How can I improve its symmetry?

Peak tailing is a common issue and is often related to secondary interactions between the analyte and the stationary phase. Here are steps to improve peak symmetry:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For clavulanic acid, a pH range of 5.0-5.5 is commonly used to suppress the ionization of residual silanol groups on the column.[4][5]

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping minimizes the number of free silanol groups available for secondary interactions.[3][9]

  • Adjust Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a consistent pH throughout the analysis.

  • Lower the Injection Volume/Concentration: Overloading the column can lead to peak tailing. Try reducing the amount of sample injected.[1][2]

  • Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base to the mobile phase can help to mask silanol interactions.

Q3: I am observing peak fronting for my clavulanic acid peak. What is the likely cause and solution?

Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Injecting a highly concentrated sample can lead to peak fronting.[2][14] The solution is to dilute the sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the front of the peak may travel faster than the rear, causing fronting.[6][11] It is always best to dissolve the sample in the mobile phase if possible.

  • Column Collapse: A physical collapse of the column bed can also cause peak fronting, though this is a less common and more severe issue.[9][14] If this is suspected, the column will likely need to be replaced.

Q4: My resolution between clavulanic acid and a nearby impurity is poor. What are the first steps to improve separation?

To improve the resolution between two closely eluting peaks:

  • Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent in the mobile phase (e.g., methanol or acetonitrile) will increase retention times and can improve resolution.[15]

  • Optimize the Flow Rate: Lowering the flow rate can sometimes enhance resolution, but it will also increase the run time.[7][8]

  • Consider a Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can help to separate closely eluting peaks.[1]

  • Change the Column: If mobile phase optimization is insufficient, switching to a column with a different selectivity (e.g., a different stationary phase) or a column with higher efficiency (longer length or smaller particle size) can improve resolution.[10][15][16]

Experimental Protocols and Data

Typical HPLC Method for Clavulanic Acid Analysis

Below is a table summarizing typical starting parameters for the HPLC analysis of clavulanic acid, based on published methods. These can be used as a baseline for troubleshooting.

ParameterTypical ValueCommon Adjustments for Troubleshooting
Column C18, 250 mm x 4.6 mm, 5 µmTry a different C18 column from another vendor, or a column with a different particle size (e.g., 3.5 µm for higher efficiency).
Mobile Phase Methanol:Phosphate Buffer (pH 5.0) (5:95 v/v)[5] or Acetonitrile:0.1% Formic Acid[12]Adjust the organic-to-aqueous ratio to alter retention and resolution. Ensure the pH is accurately controlled.
Flow Rate 1.0 mL/min[4][5]Decrease to 0.8 mL/min to potentially improve resolution.
Detection Wavelength 220 nm[4][17]Ensure the detector is set to the lambda max of clavulanic acid for optimal sensitivity.
Column Temperature Ambient or 30 °CIncreasing the temperature can sometimes improve peak shape but may affect clavulanic acid stability.
Injection Volume 10-20 µLReduce if column overload is suspected.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak resolution issues in clavulanic acid HPLC analysis.

Poor_Peak_Resolution start Poor Peak Resolution (Tailing, Fronting, Broadening) check_method Review Method Parameters (pH, Mobile Phase, Flow Rate) start->check_method check_column Evaluate Column Condition (Age, Performance) check_method->check_column Parameters OK optimize_method Optimize Mobile Phase (Adjust pH, % Organic) check_method->optimize_method Parameters Suboptimal check_sample Assess Sample Preparation (Concentration, Solvent) check_column->check_sample Column is OK replace_column Replace Column check_column->replace_column Column is Old/Poor check_system Inspect HPLC System (Leaks, Connections) check_sample->check_system Sample Prep is OK adjust_sample Adjust Sample (Dilute, Change Solvent) check_sample->adjust_sample Overload/Solvent Mismatch system_maintenance Perform System Maintenance (Fix Leaks, Check Tubing) check_system->system_maintenance Issues Found good_resolution Good Resolution Achieved check_system->good_resolution System is OK optimize_method->good_resolution replace_column->good_resolution adjust_sample->good_resolution system_maintenance->good_resolution

Caption: General troubleshooting workflow for poor peak resolution.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH Correct (e.g., 5.0-5.5)? start->check_ph adjust_ph Adjust pH of Mobile Phase check_ph->adjust_ph No check_column_type Is an End-Capped Column Being Used? check_ph->check_column_type Yes resolved Symmetrical Peak adjust_ph->resolved use_endcapped_column Switch to an End-Capped Column check_column_type->use_endcapped_column No check_overload Is Column Overloaded? check_column_type->check_overload Yes use_endcapped_column->resolved reduce_injection Reduce Injection Volume/Concentration check_overload->reduce_injection Yes check_column_health Is the Column Old or Contaminated? check_overload->check_column_health No reduce_injection->resolved replace_column Replace Column check_column_health->replace_column Yes check_column_health->resolved No replace_column->resolved

Caption: Troubleshooting workflow for peak tailing.

Peak_Fronting_Troubleshooting start Peak Fronting Observed check_concentration Is Sample Concentration Too High? start->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_concentration->check_solvent No resolved Symmetrical Peak dilute_sample->resolved change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column_collapse Suspect Column Collapse? check_solvent->check_column_collapse No change_solvent->resolved replace_column Replace Column check_column_collapse->replace_column Yes check_column_collapse->resolved No replace_column->resolved

Caption: Troubleshooting workflow for peak fronting.

References

interference of degradation products in clavulanic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clavulanic acid assays. It addresses common issues related to the interference of degradation products during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of clavulanic acid degradation?

A1: Clavulanic acid is highly susceptible to degradation, primarily through hydrolysis of its β-lactam ring.[1][2] The rate of degradation is significantly influenced by pH and temperature. It is least stable in acidic and alkaline conditions and exhibits greater stability at neutral or slightly acidic pH (around 6.2).[3] Elevated temperatures accelerate the degradation process.[3][4][5] The degradation can be catalyzed by the compound itself and its decomposition products.[6]

Q2: What are the common degradation products of clavulanic acid?

A2: Under aqueous alkaline conditions, clavulanic acid can degrade into several pyrazine derivatives. Identified degradation products include 2,5-bis-(2-hydroxyethyl) pyrazine, 3-methyl-2,5-bis-(2-hydroxyethyl) pyrazine, and 3-(2-carboxyethyl)-2,5-bis-(2-hydroxyethyl) pyrazine.[6] Other potential degradation products can be formed through hydrolysis, isomerization, and oxidation.[2][7]

Q3: How can I minimize the interference of degradation products in my clavulanic acid assay?

A3: The most effective method to minimize interference is to use an analytical technique that specifically measures intact clavulanic acid. Derivatization with imidazole followed by High-Performance Liquid Chromatography (HPLC) or spectrophotometry is a widely accepted approach.[8][9][10] This reaction is specific for the intact β-lactam ring of clavulanic acid, and the resulting chromophore can be quantified without interference from its degradation products.[3][10][11]

Q4: Can I use a microbiological assay to measure clavulanic acid in the presence of its degradation products?

A4: Microbiological assays measure the biological activity of an antibiotic. Since the degradation of clavulanic acid involves the opening of the β-lactam ring, its degradation products are typically biologically inactive. Therefore, a microbiological assay can be a suitable method to quantify the active, intact clavulanic acid, as impurities and degradation byproducts generally do not interfere with the determination of the antibiotic's true concentration.

Troubleshooting Guides

HPLC Assay Troubleshooting

Problem: Poor peak shape or unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Sample Degradation Ensure samples are prepared fresh and stored at low temperatures (2-8°C) before analysis. Minimize the time between sample preparation and injection.
Co-elution of Degradation Products Optimize the mobile phase composition and gradient to improve the resolution between the clavulanic acid derivative peak and any potential interfering peaks.
Contaminated Column Flush the column with a strong solvent to remove any adsorbed compounds. If the problem persists, replace the guard column or the analytical column.
Incomplete Derivatization Verify the pH and concentration of the imidazole reagent. Ensure sufficient reaction time as specified in the protocol.
Spectrophotometric Assay Troubleshooting

Problem: Inaccurate or inconsistent absorbance readings.

Possible Cause Troubleshooting Step
Interference from Other UV-Absorbing Compounds Use a blank solution containing all components except clavulanic acid to zero the spectrophotometer. If interference is still suspected, consider sample cleanup steps like solid-phase extraction.
Instability of the Imidazole-Clavulanate Chromophore The chromophore formed after derivatization has limited stability.[5] Perform the absorbance reading within a consistent and short timeframe after the reaction.
Incorrect Wavelength Ensure the spectrophotometer is set to the correct wavelength for the imidazole-clavulanate derivative (typically around 311-313 nm).[8][10]
Turbidity in the Sample Centrifuge or filter the sample to remove any particulate matter before the absorbance measurement.

Data Presentation

Table 1: Stability of Clavulanic Acid in Reconstituted Oral Suspensions Under Different Storage Conditions

TemperatureDurationDegradation (%)Reference
8°C7 daysUp to 12.9%[4][12]
28°C7 daysUp to 72.3%[4][12]
23°C (Dispersible tablets)24 hours15.4%[12]
28°C (Dispersible tablets)24 hours21.7%[12]

Table 2: Stability of Clavulanic Acid in Solution for Injection

TemperatureTime to 90% of Initial ConcentrationReference
4°C152 hours[13]
25°C26 hours[13]
37°C6.4 hours[13]

Experimental Protocols

Protocol 1: HPLC Analysis of Clavulanic Acid with Imidazole Derivatization

1. Reagent Preparation:

  • Imidazole Reagent: Dissolve 8.25 g of imidazole in approximately 65 ml of water. Adjust the pH to 6.8 with 5 M hydrochloric acid and dilute to 100 ml with water.

2. Sample Preparation and Derivatization:

  • Prepare a solution of the clavulanate sample in distilled water to a concentration of 20-25 µg/ml.

  • Mix 4 parts of the sample solution with 1 part of the imidazole reagent.

  • Allow the reaction to proceed for 10 minutes at room temperature.

3. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer pH 3.2-7.3) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 - 2.5 ml/min.

  • Detection: UV detector at 311 nm.

  • Injection Volume: 20-50 µl.

4. Analysis:

  • Inject the derivatized sample onto the HPLC system.

  • Quantify the clavulanic acid derivative peak based on a calibration curve prepared from a standard of known purity.

Protocol 2: Spectrophotometric Assay of Clavulanic Acid

1. Reagent Preparation:

  • Imidazole Reagent: Prepare as described in the HPLC protocol.

2. Sample Preparation and Derivatization:

  • Prepare a solution of the clavulanate sample in distilled water to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (e.g., 2-25 µg/ml).

  • Pipette two 1-ml aliquots of the sample solution into separate tubes (Tube A and Tube B).

  • To Tube A, add 5 ml of the imidazole reagent, mix, and incubate at 30°C for 12 minutes. Cool rapidly to room temperature.

  • To Tube B (the blank), add 5 ml of water and mix.

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure absorbance at approximately 312 nm.

  • Use a reference solution of 1 ml of water and 5 ml of imidazole reagent (heated under the same conditions as Tube A) to zero the instrument for solution A. Use water as the reference for solution B.

  • Measure the absorbance of solution A and solution B.

4. Calculation:

  • Calculate the absorbance difference between solution A and solution B.

  • Determine the clavulanate concentration from a calibration graph prepared with a standard of known purity.

Visualizations

Clavulanic_Acid_Degradation_Pathway CA Clavulanic Acid (Intact β-lactam ring) Hydrolysis Hydrolysis (pH, Temperature) CA->Hydrolysis RingOpened β-Lactam Ring Opening Hydrolysis->RingOpened DegradationProducts Degradation Products (e.g., Pyrazine derivatives) RingOpened->DegradationProducts

Caption: Simplified degradation pathway of clavulanic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Clavulanic Acid Sample Dilution Dilution Sample->Dilution Derivatization Derivatization (with Imidazole) Dilution->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (311 nm) Separation->Detection Quantification Quantification Detection->Quantification Result Result (Concentration of Intact CA) Quantification->Result

Caption: Experimental workflow for HPLC analysis of clavulanic acid.

Troubleshooting_Tree Start Inaccurate Assay Results? CheckMethod Is the method specific for intact clavulanic acid? Start->CheckMethod YesSpecific Yes CheckMethod->YesSpecific Yes NoSpecific No CheckMethod->NoSpecific No CheckSampleHandling Was sample handling and storage appropriate? YesSpecific->CheckSampleHandling UseSpecificMethod Action: Use a specific method (e.g., Imidazole derivatization) NoSpecific->UseSpecificMethod YesHandling Yes CheckSampleHandling->YesHandling Yes NoHandling No CheckSampleHandling->NoHandling No CheckInstrument Is the instrument calibrated and performing correctly? YesHandling->CheckInstrument ImproveHandling Action: Prepare fresh samples, store at low temperature NoHandling->ImproveHandling YesInstrument Yes CheckInstrument->YesInstrument Yes NoInstrument No CheckInstrument->NoInstrument No ReviewProtocol Review and optimize assay protocol YesInstrument->ReviewProtocol CalibrateInstrument Action: Calibrate and verify instrument performance NoInstrument->CalibrateInstrument

Caption: Troubleshooting decision tree for clavulanic acid assays.

References

Technical Support Center: Overcoming Amoxicillin-Clavulanic Acid Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome bacterial resistance to amoxicillin-clavulanic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to amoxicillin-clavulanic acid?

A1: Bacterial resistance to amoxicillin-clavulanic acid is primarily mediated by several mechanisms:

  • β-Lactamase Hyperproduction: Bacteria may overproduce β-lactamase enzymes, such as TEM-1. This high concentration of enzymes can overwhelm the inhibitory effect of clavulanic acid.[1][2]

  • Inhibitor-Resistant β-Lactamases (IRTs): Mutations in the genes encoding β-lactamases (e.g., TEM) can alter the enzyme's structure, reducing the binding affinity of clavulanic acid and rendering it ineffective.[1][3][4]

  • Production of Different β-Lactamase Types: Bacteria can acquire genes for other types of β-lactamases, such as OXA-1, which are inherently less susceptible to clavulanic acid.[1][2]

  • Chromosomal AmpC β-Lactamase Hyperproduction: Some bacteria, like E. coli, can hyperproduce their chromosomal AmpC β-lactamase, which is not well inhibited by clavulanic acid.[5]

  • Efflux Pumps: Active transport systems in the bacterial membrane can pump the antibiotic out of the cell, reducing its intracellular concentration and contributing to resistance.[6][7][8]

  • Porin Modifications: Changes in the bacterial outer membrane proteins (porins) can restrict the entry of amoxicillin-clavulanic acid into the cell.[2]

Q2: What are the current strategies being explored to overcome this resistance?

A2: Researchers are pursuing several promising strategies:

  • Novel β-Lactamase Inhibitors: Development of new, more potent β-lactamase inhibitors with a broader spectrum of activity is a key strategy. These include non-β-lactam inhibitors like avibactam and boronate-based inhibitors such as vaborbactam and taniborbactam.[9][10][11] These new inhibitors are often combined with existing or new β-lactam antibiotics.

  • Antibiotic Adjuvants and Combination Therapy: This approach involves using non-antibiotic compounds to enhance the efficacy of amoxicillin-clavulanic acid.[12][13] A major focus is on efflux pump inhibitors (EPIs) , which block the pumps that expel antibiotics from the bacterial cell.[6][7][12]

  • Synergistic Antibiotic Combinations: Combining amoxicillin-clavulanic acid with other classes of antibiotics can create a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities.[14][15][16][17]

  • Modified Dosing Regimens: Optimizing the pharmacokinetic and pharmacodynamic properties of amoxicillin-clavulanic acid through different dosing strategies is also being investigated to maintain effective concentrations against resistant strains.[18]

Q3: How do I interpret the results of a checkerboard assay for synergy testing?

A3: The checkerboard assay is a common method to assess the interaction between two antimicrobial agents. The results are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

The FIC for each drug is calculated as follows:

  • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

  • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

The FIC Index is the sum of the individual FICs:

  • FIC Index = FIC of Drug A + FIC of Drug B

The interpretation of the FIC Index is as follows:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive/Indifference
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
[2][9][10][19][20]

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST)

Problem: High variability in Minimum Inhibitory Concentration (MIC) results for amoxicillin-clavulanic acid.

Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure the inoculum is at the correct turbidity (e.g., 0.5 McFarland standard) and that the final concentration in the wells is accurate. Inconsistent inoculum density is a common source of variability.[21]
Media Composition Use the recommended Mueller-Hinton broth/agar. Variations in cation concentration (Ca2+, Mg2+) can affect antibiotic activity. Ensure the pH of the media is within the appropriate range.[21]
Antibiotic Stock Solution Prepare fresh stock solutions of amoxicillin and clavulanic acid. Ensure they are properly stored to prevent degradation. Verify the potency of the antibiotic powders.[21]
Incubation Conditions Maintain a consistent incubation temperature (e.g., 35°C) and duration (16-20 hours for broth microdilution). Variations can affect bacterial growth and MIC readings.[21]
Fixed Ratio vs. Fixed Concentration of Clavulanate Be aware of the testing guidelines you are following (e.g., CLSI, EUCAST). CLSI often recommends a fixed 2:1 ratio of amoxicillin to clavulanate, while EUCAST may recommend a fixed clavulanate concentration.[21] These different methodologies can lead to different MIC values.[22][23]
Molecular Cloning of β-Lactamase Genes

Problem: No or very few colonies after transformation when cloning a β-lactamase gene.

Potential Cause Troubleshooting Steps
Inefficient Ligation Verify the integrity and concentration of your vector and insert DNA on an agarose gel. Ensure the use of a high-quality DNA ligase and fresh ligation buffer. Optimize the vector:insert molar ratio.[24]
Inefficient Transformation Use highly competent cells and follow the transformation protocol carefully, especially the heat shock step. Include a positive control (e.g., uncut plasmid) to verify transformation efficiency.[24]
Toxicity of the Cloned Gene If the β-lactamase gene is expressed at a high level, it could be toxic to the E. coli host. Consider using a vector with a tightly regulated promoter (e.g., an inducible promoter) or a low-copy-number plasmid.[13][16]
Incorrect Antibiotic Selection Double-check that you are using the correct antibiotic for selecting transformants based on the resistance marker on your vector.

Problem: All colonies contain the vector without the insert (self-ligation).

Potential Cause Troubleshooting Steps
Incomplete Vector Digestion Ensure complete digestion of the vector with the restriction enzyme(s). If using a single enzyme, dephosphorylate the vector using an enzyme like alkaline phosphatase to prevent self-ligation.[25]
Vector and Insert Ends are Incompatible Double-check that the restriction enzymes used for the vector and insert generate compatible ends.

Data Summary

Mechanisms of Amoxicillin-Clavulanic Acid Resistance in E. coli

The following table summarizes the frequency of different resistance mechanisms observed in amoxicillin-clavulanic acid-resistant E. coli isolates over a three-year period.

Mechanism of Resistance199619971998
Hyperproduction of Chromosomal Class C β-lactamase 48.0%38.4%39.7%
Inhibitor-Resistant TEM (IRT) enzymes 30.4%37.2%41.2%
Hyperproduction of TEM β-lactamase 15.0%Not specified10.3%
Production of OXA-1 β-lactamase 3.8%Not specified7.3%
Data adapted from a study on E. coli isolates in France.[5]
MIC Distribution for Amoxicillin-Clavulanic Acid-Resistant E. coli

This table shows the distribution of Minimum Inhibitory Concentrations (MICs) for a collection of amoxicillin-clavulanic acid-resistant E. coli isolates.

MIC Range (µg/mL)Percentage of Isolates
16-871%
≥ 32-1629%
Data from a study at St. Thomas's Hospital.[1]

Experimental Protocols

Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of combining amoxicillin-clavulanic acid with a novel adjuvant.

Methodology:

  • Prepare Antibiotic and Adjuvant Stock Solutions: Prepare stock solutions of amoxicillin-clavulanic acid (in a fixed ratio, e.g., 2:1) and the test adjuvant at a concentration significantly higher than their expected MICs.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the amoxicillin-clavulanic acid solution along the x-axis and the adjuvant along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.[7][9]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9][20]

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include growth control (no antimicrobial) and sterility control (no bacteria) wells. Incubate the plate at 35°C for 16-24 hours.[20]

  • Determine MICs: After incubation, visually inspect the plate for turbidity to determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculate FIC Index: Calculate the FIC index for each well showing no growth to determine the nature of the interaction (see FAQ Q3 for calculation and interpretation).[2][9][10][19][20]

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

Objective: To quantify the expression level of an efflux pump gene suspected to be involved in amoxicillin-clavulanic acid resistance.

Methodology:

  • Bacterial Culture and RNA Extraction: Grow the bacterial isolates of interest to the mid-logarithmic phase. Expose one culture to a sub-inhibitory concentration of amoxicillin-clavulanic acid (inducer) and leave another as a control. Extract total RNA from both cultures using a commercial RNA purification kit.[1][26]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[1][26]

  • Primer Design: Design and validate specific primers for the target efflux pump gene and a housekeeping gene (for normalization, e.g., 16S rRNA gene).

  • qRT-PCR Reaction: Set up the qRT-PCR reaction with a suitable master mix (e.g., SYBR Green), the cDNA template, and the specific primers for the target and housekeeping genes.[12]

  • Thermal Cycling and Data Acquisition: Perform the qRT-PCR using a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension). The system will monitor the fluorescence signal at each cycle.[12]

  • Data Analysis: Determine the cycle threshold (Ct) values for both the target and housekeeping genes in the treated and control samples. Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.[1][12][26] An increased fold change in the treated sample compared to the control indicates upregulation of the efflux pump gene.

Visualizations

Figure 1. Mechanisms of bacterial resistance to amoxicillin-clavulanic acid.

Checkerboard_Workflow Start Start: Prepare Stocks (Amoxicillin-Clavulanic Acid & Adjuvant) Plate_Prep Prepare 96-well Plate: Serial Dilutions of Both Agents Start->Plate_Prep Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Plate with Bacteria Plate_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-24h Inoculation->Incubation Read_MIC Read MICs Visually Incubation->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret End End Interpret->End

Figure 2. Experimental workflow for the checkerboard synergy assay.

Overcoming_Resistance_Strategies Resistance Amoxicillin-Clavulanic Acid Resistance New_BLIs Develop Novel β-Lactamase Inhibitors Resistance->New_BLIs Counteract with Adjuvants Use Antibiotic Adjuvants Resistance->Adjuvants Counteract with Synergy Synergistic Antibiotic Combinations Resistance->Synergy Counteract with Dosing Optimize Dosing Regimens Resistance->Dosing Counteract with EPIs Efflux Pump Inhibitors (EPIs) Adjuvants->EPIs Permeabilizers Membrane Permeabilizers Adjuvants->Permeabilizers

Figure 3. Logical relationships of strategies to overcome resistance.

References

Technical Support Center: Optimizing Clavonlanic Acid Recovery in Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of clavulanic acid during solvent extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the solvent extraction of clavulanic acid and provides step-by-step solutions.

Issue 1: Low Clavulanic Acid Recovery

Low recovery of clavulanic acid is a frequent challenge. The following sections break down potential causes and solutions.

1.1 Suboptimal pH

Cause: The pH of the aqueous phase significantly impacts the partition coefficient of clavulanic acid. Clavulanic acid is a weak acid (pKa ≈ 2.5) and is more soluble in the organic phase in its undissociated form.[1][2]

Solution:

  • Adjust the pH of the fermentation broth or aqueous solution to a range of 1.5 to 2.5 before extraction.[2][3] The optimal pH for liquid-liquid extraction has been reported to be around 2.0.[1][2]

  • Carefully monitor and control the pH throughout the extraction process.

1.2 Inappropriate Solvent Selection

Cause: The choice of organic solvent is critical for efficient extraction. The solvent should have a high affinity for clavulanic acid and be immiscible with the aqueous phase.

Solution:

  • Select a solvent with a suitable polarity and dielectric constant. Ethyl acetate and butyl acetate have been shown to be effective due to their polarity and low solubility in the aqueous phase.[2]

  • Other solvents like n-butanol and methyl isobutyl ketone can also be used.[4][5][6]

  • Consider the solvent's boiling point for ease of removal in subsequent steps.[2]

1.3 Unfavorable Temperature

Cause: Temperature affects both the stability of clavulanic acid and the extraction efficiency. Clavulanic acid is unstable and can degrade at higher temperatures.[1][7]

Solution:

  • Perform the extraction at low temperatures, ideally around 10°C, to minimize degradation.[1][2] While lower temperatures favor stability, slightly higher temperatures (e.g., 16°C) might improve partitioning in some systems, but this requires careful optimization to balance recovery and degradation.[1][2]

1.4 Inefficient Phase Separation

Cause: Poor separation of the aqueous and organic phases can lead to loss of clavulanic acid. This can be caused by the formation of emulsions.

Solution:

  • Allow sufficient time for the phases to separate.

  • Centrifugation can be used to break up emulsions and improve phase separation.

  • Consider using a salting-out extraction system, which can enhance phase separation and improve recovery.[3]

1.5 Suboptimal Aqueous to Organic Phase Ratio

Cause: The ratio of the aqueous phase to the organic solvent affects the extraction yield.

Solution:

  • An equal aqueous to organic solvent ratio (1:1) has been shown to be favorable.[1]

  • Increasing the solvent ratio can enhance recovery, but may lead to a more diluted product, increasing downstream processing costs.[1][2] A double extraction with fresh solvent can increase recovery by about 10%.[1][2]

Logical Diagram for Troubleshooting Low Recovery

Caption: Troubleshooting workflow for low clavulanic acid recovery.

Issue 2: Degradation of Clavulanic Acid

Clavulanic acid is highly unstable in aqueous solutions, which can significantly reduce recovery.[1][8]

2.1 pH Instability

Cause: Clavulanic acid is susceptible to both acid and alkaline catalyzed hydrolysis.[1] It is extremely unstable at pH values exceeding 8.0.[1]

Solution:

  • Maintain the pH of the aqueous phase within a stable range. While acidic conditions (pH 2.0) are required for extraction, prolonged exposure should be minimized.[1][2]

  • For storage or other processing steps, a pH of around 6.0-7.2 is optimal for stability.[8]

2.2 Temperature-Induced Degradation

Cause: Higher temperatures accelerate the degradation of clavulanic acid.[1][9]

Solution:

  • Conduct all extraction and subsequent processing steps at low temperatures, preferably at or below 10°C.[1][2]

  • Store extracts at low temperatures (-20°C) to ensure stability.[4]

2.3 Presence of Impurities

Cause: Impurities in the fermentation broth, such as proteins and amino acids, can interfere with the extraction and potentially contribute to the degradation of clavulanic acid.[2]

Solution:

  • Pre-treat the fermentation broth to remove impurities. A pre-extraction step with a nonpolar solvent like petroleum ether can remove some interfering compounds.[2]

  • Membrane filtration or ultrafiltration can be used to clarify the broth before extraction.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective organic solvent for clavulanic acid extraction?

A1: Ethyl acetate is often considered one of the most effective solvents due to its high selectivity for clavulanic acid, low solubility in the aqueous phase, and relatively low boiling point, which facilitates subsequent removal.[2] Butyl acetate has also shown comparable performance.[2]

Q2: How can I improve the purity of my clavulanic acid extract?

A2: To improve purity, consider a pre-treatment step to remove impurities from the fermentation broth. This can involve a pre-extraction with a nonpolar solvent like petroleum ether to remove soluble impurities.[2] Additionally, techniques like ion-exchange chromatography can be employed for further purification after the initial extraction.[10][11]

Q3: Is a single extraction sufficient, or should I perform multiple extractions?

A3: A single extraction can yield a significant amount of clavulanic acid, with recoveries around 49% reported under optimal conditions.[1][2] However, a second extraction with fresh solvent can increase the overall recovery by approximately 10%.[1][2] The decision to perform multiple extractions will depend on the desired recovery yield versus the cost associated with increased solvent usage and a more dilute product.[1][2]

Q4: What is salting-out extraction and how can it benefit clavulanic acid recovery?

A4: Salting-out extraction is a technique where a high concentration of salt is added to the aqueous phase to decrease the solubility of the organic solvent in the aqueous phase and enhance the partitioning of the target compound into the organic phase. An ethanol/phosphate-based salting-out extraction system has been shown to achieve a high recovery yield of clavulanic acid (96.8%) while simultaneously removing cells and proteins.[3] This method offers advantages of simpler operation and shorter processing times.[3]

Q5: How does the initial concentration of clavulanic acid affect recovery?

A5: The initial concentration of clavulanic acid can influence the extraction efficiency. At an aqueous to organic ratio of 1:0.6, recoveries of 42.03%, 29.81%, and 23.89% were observed for initial clavulanic acid concentrations of 396.5, 750, and 1,103.50 mg/l, respectively.[1] This decrease in recovery at higher concentrations may be related to micelle formation.[1]

Quantitative Data Summary

Table 1: Effect of pH and Temperature on Clavulanic Acid Recovery (Single Extraction with Ethyl Acetate)

pHTemperature (°C)Recovery (%)
2.010.049.09
8.012.516.01

Data sourced from a study on clavulanic acid recovery techniques.[1]

Table 2: Effect of pH and Temperature on Clavulanic Acid Recovery (Double Extraction with Ethyl Acetate)

pHTemperature (°C)Recovery (%)
2.010.057.14
8.012.518.85

Data sourced from the same study, demonstrating the benefit of a second extraction.[1][2]

Table 3: Comparison of Different Organic Solvents for Clavulanic Acid Extraction

SolventRecovery (%)
Ethyl Acetate49.09
Butyl Acetate46.70

This table highlights the performance of two effective solvents under similar conditions.[2]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of Clavulanic Acid

1. Preparation of Fermentation Broth:

  • Clarify the fermentation broth by centrifugation or filtration to remove cells and other solid debris.

2. pH Adjustment:

  • Cool the clarified broth to 10°C.
  • Slowly add a suitable acid (e.g., sulfuric acid) to adjust the pH to 2.0 while stirring. Monitor the pH closely.

3. Solvent Extraction:

  • Transfer the pH-adjusted broth to a separation funnel.
  • Add an equal volume of cold (10°C) ethyl acetate (or another suitable solvent).
  • Shake the funnel vigorously for 10 minutes to ensure thorough mixing of the two phases.
  • Allow the phases to separate. If an emulsion forms, centrifuge the mixture to break it.

4. Collection of Organic Phase:

  • Carefully drain the lower aqueous phase.
  • Collect the upper organic phase containing the clavulanic acid.

5. (Optional) Second Extraction:

  • Return the aqueous phase to the separation funnel.
  • Add a fresh volume of cold organic solvent and repeat the extraction process.
  • Combine the organic phases from both extractions.

6. Downstream Processing:

  • The clavulanic acid can be back-extracted into a new aqueous phase at a neutral pH (around 7.0) using a buffer solution.[4]
  • The product can then be further purified and isolated.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Fermentation Broth Clarification Clarify Broth (Centrifugation/Filtration) Start->Clarification Cooling Cool to 10°C Clarification->Cooling pH_Adjustment Adjust pH to 2.0 Cooling->pH_Adjustment Extraction Liquid-Liquid Extraction with Organic Solvent (e.g., Ethyl Acetate) pH_Adjustment->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Back_Extraction Back-Extraction into Aqueous Buffer (pH 7.0) Collect_Organic->Back_Extraction End Purified Clavulanic Acid Back_Extraction->End

Caption: A typical workflow for the solvent extraction of clavulanic acid.

References

factors affecting clavulanic acid stability in different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with clavulanic acid. This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of clavulanic acid under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for clavulanic acid stability in aqueous solutions?

A1: The optimal stability for clavulanic acid in aqueous solutions is achieved in slightly acidic to neutral conditions, generally within a pH range of 6.0 to 7.2.[1][2] Several studies have identified a pH of around 6.2 to 6.8 as being particularly favorable for minimizing degradation.[1][3][4]

Q2: How do acidic and alkaline conditions affect clavulanic acid stability?

A2: Both strongly acidic and alkaline conditions significantly accelerate the degradation of clavulanic acid.[5][6] The presence of a carbonyl group linked to the β-lactam ring makes it susceptible to both acid and base-catalyzed hydrolysis.[1] The decomposition rate is significantly higher at acidic (pH < 4) and alkaline (pH > 8) values compared to neutral pH.[5][6]

Q3: What role does temperature play in the stability of clavulanic acid?

A3: Temperature is a critical factor. Lower temperatures significantly enhance the stability of clavulanic acid.[7] For instance, the degradation rate is considerably lower at 4°C or 8°C compared to room temperature (25°C) or higher.[1][8][9] Reconstituted oral suspensions of amoxicillin-clavulanic acid are recommended to be stored under refrigeration (2-8°C) to maintain the stability of clavulanic acid.[9][10]

Q4: Does the presence of other substances, like salts or buffers, affect stability?

A4: Yes. The presence of inorganic salts (e.g., NaCl, Na₂SO₄, CaCl₂, MgSO₄) can increase the instability of clavulanic acid, possibly by increasing the rate of molecular collisions in the solution.[1][2] Furthermore, components in complex media like fermentation broths can also accelerate degradation compared to pure solutions.[1][3] The degradation rate constant has also been shown to increase with increasing buffer concentration.[3]

Q5: How does clavulanic acid degrade? What are the kinetics?

A5: The degradation of clavulanic acid in aqueous solutions typically follows pseudo-first-order kinetics.[3][11] The degradation process involves the hydrolysis of the β-lactam ring.[3] Some studies have proposed a more complex model involving an equilibrium between an active and an inactivated form, followed by an irreversible degradation step, especially for long-term stability assessments.[1][2]

Troubleshooting Guide

Q1: I'm observing rapid degradation of my clavulanic acid standard in the HPLC autosampler. What could be the cause and how can I fix it?

A1: This is a common issue. The clavulanic acid-imidazole derivative, often used for HPLC quantification, is itself unstable.[1] Even at a typical autosampler temperature of 4°C, significant degradation (up to 40% in 24 hours) can occur.[1]

  • Troubleshooting Steps:

    • Minimize Time: Reduce the time between sample derivatization and injection into the HPLC system as much as possible.[1]

    • Temperature Control: Ensure your autosampler is properly cooled to 4°C. The half-life of the derivative is about 34.5 hours at 4°C but drops to 17.8 hours at 25°C.[1]

    • Run Sequence: Plan your HPLC run sequence to analyze clavulanic acid samples first.

Q2: My clavulanic acid sample shows inconsistent stability results even when I control for pH and temperature. What other factors might be at play?

A2: Inconsistent results can be frustrating. Here are some factors to investigate:

  • Troubleshooting Steps:

    • Ionic Strength: Are you using different buffers or salt concentrations between experiments? The type and concentration of ions can impact stability.[1][2] Standardize your buffer system (e.g., McIlvaine buffer) and ionic strength for all experiments.

    • Source of Clavulanic Acid: Is your material from a pure standard, a commercial formulation, or a fermentation broth? Clavulanic acid in fermentation media is often much less stable than purified forms due to interacting metabolites.[1][3]

    • Presence of Metal Ions: Contamination with metallic ions can catalyze the degradation of β-lactams.[2][5] Ensure you are using high-purity water and clean glassware. If administering the drug, avoid metal troughs or containers.[5]

Q3: I am developing a liquid formulation with amoxicillin and clavulanic acid, and the pH is shifting to the alkaline range upon reconstitution, causing rapid degradation. How can I improve stability?

A3: The pH of reconstituted amoxicillin/clavulanate mixtures is often in the alkaline range (8.5-9.5), where clavulanic acid is highly unstable.[12]

  • Troubleshooting Steps:

    • pH Adjustment: The most effective strategy is to adjust the pH of the solution downwards into the optimal 6.0-7.2 range. Lowering the pH from ~8.7 to ~6.5 can dramatically improve the shelf-life of both amoxicillin and clavulanate, from 72 hours to over 260 hours at 2.9°C.[13][14]

    • Buffering Agent: Incorporate a pharmaceutically acceptable buffer system to maintain the pH within the stable range after reconstitution.

    • Low Water Formulations: For long-term stability, consider non-aqueous or low-water formulations, such as those using triglycerides as a vehicle, which can prevent the degradation of water-labile components like clavulanic acid.[15]

Data Presentation: Clavulanic Acid Stability

Table 1: Effect of pH and Temperature on Clavulanic Acid Degradation Rate Constant (k)
pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Source
6.210~0.01Bersanetti et al.
6.220~0.03Bersanetti et al.
6.230~0.08Bersanetti et al.
7.010~0.02Bersanetti et al.
7.020~0.07Bersanetti et al.
7.030~0.18Bersanetti et al.
6.840.020Gomez et al.[1]
6.8250.039Gomez et al.[1]

Data adapted from published kinetic studies.[3]

Table 2: Shelf-Life (t₉₀) of Clavulanic Acid in Solution
Concentration (Amoxicillin/Clavulanate)pHTemperature (°C)Shelf-Life (t₉₀) (hours)Source
1 mg/mL / 0.2 mg/mL6.522.9>263.8Fawaz et al.[13]
1 mg/mL / 0.2 mg/mL8.732.972.0Fawaz et al.[13]
7.5 mg/mL / 1.5 mg/mL7.692.948.0Fawaz et al.[13]
7.5 mg/mL / 1.5 mg/mL8.852.94.2Fawaz et al.[13]
15 mg/mL / 3 mg/mL8.402.91.6Fawaz et al.[13]
Clinical ConcentrationN/A4152.0Fawaz et al.[8]
Clinical ConcentrationN/A2526.0Fawaz et al.[8]
Clinical ConcentrationN/A376.4Fawaz et al.[8]

Experimental Protocols

Protocol 1: General pH Stability Study of Clavulanic Acid

This protocol outlines a method to determine the stability of clavulanic acid at different pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate, or McIlvaine buffers) at various pH levels, such as pH 4.0, 6.0, 7.0, and 8.0.

  • Stock Solution: Prepare a stock solution of potassium clavulanate in high-purity water.

  • Sample Preparation: Dilute the clavulanate stock solution into each of the prepared buffers to achieve the desired final concentration.

  • Incubation: Aliquot the samples and incubate them at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH condition.

  • Quenching (if necessary): Immediately stop the degradation reaction by flash-freezing the sample in liquid nitrogen or by adding a quenching agent, and store at -80°C until analysis.

  • Quantification: Analyze the concentration of the remaining clavulanic acid in each sample using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Plot the natural logarithm of the clavulanic acid concentration versus time for each pH condition. The degradation rate constant (k) can be determined from the slope of the linear regression line.

Protocol 2: Stability-Indicating HPLC Method for Clavulanic Acid

This protocol provides a general framework for quantifying clavulanic acid. Specific parameters may need optimization.[16][17]

  • Instrumentation: Use an HPLC system with a UV detector.[8]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][17]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer, pH 4.4-5.0) and an organic modifier like methanol or acetonitrile.[17][18] An isocratic elution is often sufficient.

  • Flow Rate: A flow rate of 1.0 mL/minute is common.[18]

  • Detection Wavelength: Set the UV detector to 220 nm.[16][17]

  • Derivatization (Pre-column):

    • Mix the sample aliquot with an imidazole solution.

    • Allow the reaction to proceed for a set time (e.g., 15-20 minutes) at room temperature to form the stable chromophore.

    • Inject the derivatized sample into the HPLC system.

  • Validation: The method must be validated according to ICH guidelines, including forced degradation studies (acid, base, oxidation, thermal, photolytic) to prove its stability-indicating capability.[16][19] This ensures that degradation products do not interfere with the quantification of the parent clavulanic acid peak.

Visualizations

Clavulanic_Acid_Stability_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_buffer Prepare Buffers (Varying pH) prep_stock Prepare Clavulanic Acid Stock prep_buffer->prep_stock prep_samples Dilute Stock into Buffers prep_stock->prep_samples incubation Incubate Samples (Constant Temperature) prep_samples->incubation sampling Withdraw Aliquots at Time Points incubation->sampling derivatization Derivatize with Imidazole sampling->derivatization hplc HPLC-UV Quantification derivatization->hplc kinetics Calculate Degradation Kinetics (k, t½) hplc->kinetics

Caption: Workflow for a pH-dependent stability study of clavulanic acid.

Clavulanic_Acid_Degradation_Pathway CA Clavulanic Acid (Active β-Lactam Ring) acid Acidic pH (H⁺ Catalysis) neutral Optimal Stability (pH 6.0 - 7.2) CA->neutral Slow Degradation alkaline Alkaline pH (OH⁻ Catalysis) Degraded Inactive Products (Hydrolyzed Ring) acid->Degraded Rapid Hydrolysis alkaline->Degraded Rapid Hydrolysis

Caption: Factors influencing clavulanic acid degradation pathways.

References

Technical Support Center: Optimizing Amoxicillin to Clavulanic Acid Ratio for Synergy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of the amoxicillin to clavulanic acid ratio for synergistic effects in experimental settings.

Mechanism of Synergy

Amoxicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. However, some bacteria produce β-lactamase enzymes, which inactivate amoxicillin, leading to antibiotic resistance. Clavulanic acid is a β-lactamase inhibitor.[1][2] It has weak antibacterial activity on its own but binds to and inactivates β-lactamase enzymes, thereby protecting amoxicillin from degradation and restoring its efficacy against resistant bacteria.[1][2]

Diagram of the Synergistic Mechanism

SynergyMechanism cluster_bacteria β-lactamase Producing Bacterium B_Lactamase β-lactamase Enzyme Inactive_Amoxicillin Inactive Amoxicillin B_Lactamase->Inactive_Amoxicillin Inhibited_Enzyme Inhibited β-lactamase B_Lactamase->Inhibited_Enzyme CellWall Cell Wall Synthesis Bacterial_Cell_Death Bacterial Cell Death CellWall->Bacterial_Cell_Death Amoxicillin Amoxicillin Amoxicillin->B_Lactamase Degradation Amoxicillin->CellWall Inhibition Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->B_Lactamase Inhibition

Caption: Mechanism of synergy between amoxicillin and clavulanic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental optimization of the amoxicillin to clavulanic acid ratio.

Issue Possible Cause(s) Recommended Solution(s)
No Synergy Observed (FICI ≥ 0.5) The bacterial strain may not produce a β-lactamase susceptible to clavulanic acid. The concentrations of clavulanic acid used may be too low to inhibit the β-lactamase effectively. The chosen ratio of amoxicillin to clavulanic acid may be suboptimal.Confirm β-lactamase production by the test organism using methods like the nitrocefin test. Increase the concentration range of clavulanic acid in your checkerboard assay. Test a wider range of amoxicillin to clavulanic acid ratios (e.g., 1:1, 2:1, 4:1, 8:1, 16:1).
Inconsistent MIC Values Inoculum preparation may be inconsistent. Variations in incubation time or temperature. Pipetting errors during serial dilutions.Standardize your inoculum preparation to a 0.5 McFarland standard. Ensure consistent incubation conditions (time and temperature) for all experiments. Use calibrated pipettes and ensure proper mixing at each dilution step.
Antagonism Observed (FICI > 4) At high concentrations, the drugs may interfere with each other's activity.[3] This is a rare phenomenon with this combination but can occur.Re-test with a focus on lower, more clinically relevant concentrations of both agents. Antagonism is sometimes observed at concentrations that are not therapeutically achievable.[3]
"Skipped" Wells in Checkerboard Assay This can be due to contamination of a single well or a pipetting error leading to no drug in that well.Repeat the assay, paying close attention to aseptic technique and pipetting accuracy.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents.[4][5]

Workflow for Checkerboard Assay

CheckerboardWorkflow A Prepare Stock Solutions (Amoxicillin & Clavulanic Acid) B Determine MIC of each drug alone A->B C Prepare 96-well plate with serial dilutions B->C D Inoculate with standardized bacterial suspension C->D E Incubate under appropriate conditions D->E F Read results (visual or spectrophotometric) E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret Results (Synergy, Additive, Indifference, Antagonism) G->H

Caption: Workflow of the checkerboard assay for synergy testing.

Materials:

  • Amoxicillin and clavulanic acid stock solutions

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Drug Dilutions:

    • Along the x-axis of a 96-well plate, prepare serial dilutions of amoxicillin.

    • Along the y-axis, prepare serial dilutions of clavulanic acid.

    • The final plate should contain wells with amoxicillin alone, clavulanic acid alone, and combinations of both at various concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

      • FIC of Amoxicillin = MIC of Amoxicillin in combination / MIC of Amoxicillin alone

      • FIC of Clavulanic Acid = MIC of Clavulanic Acid in combination / MIC of Clavulanic Acid alone

      • FICI = FIC of Amoxicillin + FIC of Clavulanic Acid [6]

  • Interpretation of FICI: [4][7]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Frequently Asked Questions (FAQs)

Q1: What are the most common clinically used ratios of amoxicillin to clavulanic acid?

A1: Several fixed-dose combination ratios are used clinically, including 2:1, 4:1, 7:1, 14:1, and 16:1.[8] The choice of ratio can depend on the severity of the infection and the likely causative pathogen.[8]

Q2: How do I choose the starting concentrations for my checkerboard assay?

A2: First, determine the MIC of amoxicillin and clavulanic acid individually against your test organism. Your concentration range in the checkerboard assay should span above and below these individual MIC values.

Q3: Can the optimal ratio of amoxicillin to clavulanic acid vary between different bacterial species?

A3: Yes, the optimal synergistic ratio can differ depending on the specific β-lactamase enzyme produced by the bacteria and its affinity for clavulanic acid. Therefore, it is crucial to determine the optimal ratio for each bacterial species or strain of interest.

Q4: What does an "additive" or "indifferent" result mean?

A4: An additive or indifferent result (0.5 < FICI ≤ 4) indicates that the combined effect of the two drugs is equal to the sum of their individual effects.[7] While not synergistic, an additive effect can still be clinically beneficial.

Q5: My results show synergy at low concentrations but not at high concentrations. Is this normal?

A5: Yes, this can occur. At high concentrations, the individual activity of amoxicillin might be sufficient to inhibit bacterial growth, masking the synergistic effect of clavulanic acid.[3] Synergy is often most apparent when the concentrations of the individual drugs are at or below their MICs.[9]

Q6: Are there alternatives to the checkerboard assay for synergy testing?

A6: Yes, another common method is the time-kill assay. This method provides information on the rate of bacterial killing over time by the combination of drugs and can confirm bactericidal synergy.

Q7: Can the pharmacokinetics of amoxicillin and clavulanic acid affect their synergistic action in vivo?

A7: The pharmacokinetic profiles of amoxicillin and clavulanic acid are generally similar, and their co-administration does not significantly alter the pharmacokinetics of either drug.[10][11] However, factors such as absorption, distribution, metabolism, and excretion can influence the drug concentrations at the site of infection and thus impact the in vivo synergistic effect.

References

Validation & Comparative

A Comparative Guide to the Bioequivalence of Generic and Originator Amoxicillin-Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence between generic and originator formulations of amoxicillin-clavulanic acid, a widely prescribed antibiotic combination. By presenting supporting experimental data from various studies, this document aims to offer valuable insights for researchers, scientists, and professionals involved in drug development and evaluation.

Executive Summary

The bioequivalence of generic and originator amoxicillin-clavulanic acid products is a critical factor in ensuring therapeutic interchangeability. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioequivalence studies.[1][2][3] These studies primarily focus on comparing the rate and extent of absorption of the active pharmaceutical ingredients—amoxicillin and clavulanic acid—into the systemic circulation.

Generally, most generic versions of amoxicillin-clavulanic acid have demonstrated bioequivalence to the originator product, with key pharmacokinetic parameters falling within the acceptable 80-125% range for the 90% confidence intervals.[4] However, some studies have highlighted instances where certain generic formulations failed to meet the required dissolution standards for amoxicillin, even when clavulanic acid release was satisfactory.[5] This underscores the importance of rigorous testing for each generic product to ensure it meets all quality attributes.

Data Presentation: Pharmacokinetic Parameters

Pharmacokinetic parameters are central to bioequivalence assessment. The tables below summarize key data from studies comparing generic and originator amoxicillin-clavulanic acid formulations.

Table 1: Pharmacokinetic Parameters of Amoxicillin under Fed Conditions [6]

TreatmentNAUC₀₋t (ng.h/ml)AUC₀₋∞ (ng.h/ml)Cmax (ng/ml)tmax (h)t½ (h)
Test (Generic) 3719886 ± 511020002 ± 51436843 ± 18912.0 (1.3 - 4.0)1.3 ± 0.2
Reference (Originator) 3719658 ± 443619771 ± 44636608 ± 16222.0 (1.3 - 5.0)1.3 ± 0.2
Ratio (90% CI) *1.01 (0.96 - 1.06)1.01 (0.96 - 1.06)1.03 (0.96 - 1.10)
CV (%) 21.921.924.5

*ln-transformed values

Table 2: Pharmacokinetic Parameters of Clavulanic Acid under Fed Conditions [6]

TreatmentNAUC₀₋t (ng.h/ml)AUC₀₋∞ (ng.h/ml)Cmax (ng/ml)tmax (h)t½ (h)
Test (Generic) 372642 ± 9382712 ± 9561269 ± 4811.8 (0.8 - 3.0)1.1 ± 0.1
Reference (Originator) 372728 ± 8882795 ± 9031310 ± 4491.8 (1.0 - 3.5)1.1 ± 0.1
Ratio (90% CI) *0.97 (0.91 - 1.03)0.97 (0.91 - 1.03)0.96 (0.89 - 1.04)
CV (%) 29.529.534.6

*ln-transformed values

Table 3: Pharmacokinetic Parameters of Amoxicillin under Fasted Conditions [6]

TreatmentNAUC₀₋t (ng.h/ml)AUC₀₋∞ (ng.h/ml)Cmax (ng/ml)tmax (h)t½ (h)
Test (Generic) 3916869 ± 421616957 ± 42207323 ± 21741.5 (0.8 - 3.0)1.3 ± 0.2
Reference (Originator) 3916421 ± 399816509 ± 40047220 ± 22461.5 (0.8 - 3.0)1.3 ± 0.2
Ratio (90% CI) *1.02 (0.98 - 1.06)1.02 (0.98 - 1.06)1.01 (0.94 - 1.08)
CV (%) 21.321.328.0

*ln-transformed values

Table 4: Pharmacokinetic Parameters of Clavulanic Acid under Fasted Conditions (excluding one outlier) [6]

TreatmentNAUC₀₋t (ng.h/ml)AUC₀₋∞ (ng.h/ml)Cmax (ng/ml)tmax (h)t½ (h)
Test (Generic) 398812 ± 39618898 ± 39673520 ± 17721.6 (0.8 - 1.6)1.2 ± 0.8
Reference (Originator) 398195 ± 34138283 ± 34123428 ± 15961.5 (0.7 - 3.0)1.2 ± 0.2
Ratio (90% CI) *1.05 (0.89 - 1.22)0.99 (0.84 - 1.15)
CV (%) 41.842.1

*ln-transformed values

Experimental Protocols

The methodologies employed in bioequivalence studies are standardized to ensure the reliability and comparability of results.

Bioequivalence Study Design

A typical bioequivalence study for amoxicillin-clavulanic acid follows a single-dose, randomized, open-label, two-treatment, two-period, two-sequence crossover design.[6] This design is conducted in healthy adult subjects under both fasting and fed conditions, as food can affect the absorption of clavulanate.[7][8]

  • Participants: Healthy male and non-pregnant, non-lactating female subjects are recruited.[1][6] The number of subjects is determined based on statistical power calculations to detect potential differences between the formulations.

  • Dosing: Subjects receive a single oral dose of either the test (generic) or reference (originator) product. After a washout period, typically of at least 7 days, they receive the other formulation.[8]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to measure the plasma concentrations of amoxicillin and clavulanic acid.[8]

  • Analytical Method: The concentrations of amoxicillin and clavulanic acid in plasma are determined using validated high-performance liquid chromatography (HPLC) methods.[4][9]

In Vitro Dissolution Testing

Dissolution testing is a critical in vitro method to assess the release of the active ingredients from the solid dosage form.

  • Apparatus: The USP Apparatus II (Paddle) is commonly used.

  • Medium: The dissolution medium is typically 900 ml of water.[10]

  • Procedure: Samples are withdrawn at multiple time intervals (e.g., 0, 5, 10, 15, 20, 30, 40, 50, and 60 minutes) and analyzed by RP-HPLC to determine the cumulative percentage of drug released.[10] The dissolution profiles of the test and reference products are then compared using similarity (f2) and difference (f1) factors.[10]

Mandatory Visualization

Bioequivalence_Study_Workflow cluster_screening Screening & Recruitment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Subject_Pool Subject Pool Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Subject_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Dosing_P1 Dosing (Test or Reference) Randomization->Dosing_P1 Blood_Sampling_P1 Serial Blood Sampling Dosing_P1->Blood_Sampling_P1 Washout Washout Period Blood_Sampling_P1->Washout Dosing_P2 Dosing (Reference or Test) Washout->Dosing_P2 Blood_Sampling_P2 Serial Blood Sampling Dosing_P2->Blood_Sampling_P2 Sample_Analysis Plasma Sample Analysis (HPLC) Blood_Sampling_P2->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Analysis (90% CI) PK_Analysis->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion Pharmacokinetic_Parameters cluster_absorption Rate and Extent of Absorption cluster_elimination Elimination cluster_bioequivalence Bioequivalence Assessment Cmax Cmax (Maximum Plasma Concentration) Tmax Tmax (Time to Reach Cmax) CI_90 90% Confidence Interval (80% - 125%) Cmax->CI_90 Rate AUC AUC (Area Under the Curve) AUC->CI_90 Extent t_half (Half-life)

References

A Researcher's Guide to Cross-Validation of Clavulanic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of HPLC-UV, LC-MS/MS, and Spectrophotometric Methods Across Laboratories

For researchers, scientists, and professionals in drug development, the accurate quantification of clavulanic acid is paramount. This guide provides a comprehensive cross-validation comparison of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. By presenting data and protocols from various studies, this document simulates a multi-laboratory comparison to aid in method selection and validation.

Quantitative Performance Comparison

The following tables summarize the quantitative performance characteristics of clavulanic acid quantification by different analytical methods, as reported in various research publications, representing a proxy for inter-laboratory data.

Table 1: Performance Characteristics of HPLC-UV Methods for Clavulanic Acid Quantification

"Lab" (Primary Study)Linearity Range (µg/mL)Accuracy (% Recovery or Bias)Precision (%RSD or %CV)LOQ (µg/mL)
Lab A[1]0.3125 - 10< 7% bias< 15%0.3125
Lab B[2]0.03 - 20Not explicitly stated< 9.0%0.03
Lab C[3][4]0.06 - 31.2597.9% - 99.5%< 5%0.06
Lab D[5][6]17.82 - 67.90Not explicitly statedNot explicitly stated21.62

Table 2: Performance Characteristics of LC-MS/MS Methods for Clavulanic Acid Quantification

"Lab" (Primary Study)Linearity Range (µg/mL)Accuracy (% Nominal)Precision (%CV)LOQ (µg/mL)
Lab E[7][8]0.1 - 10.0Not explicitly statedNot explicitly stated0.1
Lab F[9]0.025 - (not specified)Not explicitly statedNot explicitly stated0.025
Lab G[10]0.0025 - 2.596.1% - 103.2%1.48% - 5.88%0.0025
Lab H[11]0.02 - 10-4.41% to 8.73% (RE)≤ 10.7%0.02

Table 3: Performance Characteristics of Spectrophotometric Methods for Clavulanic Acid Quantification

"Lab" (Primary Study)Linearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOQ (µg/mL)
Lab I[12]1 - 10Not explicitly statedNot explicitly statedNot explicitly stated
Lab J[13]2 - 20Not explicitly statedNot explicitly statedNot explicitly stated
Lab K[14]10 - 35Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the three primary analytical techniques are provided below. These protocols are generalized from several cited studies to represent standard laboratory practices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of clavulanic acid in pharmaceutical formulations and biological samples.

Sample Preparation (Human Plasma Example):

  • To 100 µL of human plasma, add a deproteinizing agent such as methanol.[1]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reversed-phase C8 or C18 column is typically used.[1][3][4]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile is common.[3][4][5][6] For instance, a mobile phase could consist of a 95:5 (v/v) ratio of pH 5.0 buffer and methanol.[5][6]

  • Flow Rate: A typical flow rate is around 1.0 mL/minute.[5][6][15]

  • Detection: UV detection is commonly performed at a wavelength of 220 nm.[1][5]

  • Injection Volume: A 20 µL injection volume is frequently used.[5][6][12]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of clavulanic acid, especially in complex biological matrices.

Sample Preparation (Human Plasma Example):

  • Plasma samples can be prepared by protein precipitation with acetonitrile.[11]

  • Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples.[7][9][10] The SPE process involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

  • The final extract is then injected into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Separation: A UPLC or HPLC system with a C18 column is used for separation.[7][9][10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 2 mM ammonium acetate or 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is often used.[7][11]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for clavulanic acid.[11][16]

  • Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For clavulanic acid, a common transition is m/z 198.0 → 135.8.[11]

UV-Visible Spectrophotometry

This method, often a derivative spectrophotometric approach, can be used for the simultaneous determination of clavulanic acid and amoxicillin in pharmaceutical preparations.[13]

Sample Preparation (Pharmaceutical Tablet Example):

  • Weigh and powder a set number of tablets.

  • Dissolve a precise amount of the powder in a suitable solvent, such as water.[14]

  • The solution may be sonicated and filtered to ensure complete dissolution and removal of excipients.[17]

  • Further dilutions are made to bring the concentration within the linear range of the assay.

Spectrophotometric Conditions:

  • Method: First or second-order derivative spectrophotometry is often employed to resolve the overlapping spectra of clavulanic acid and co-formulated drugs like amoxicillin.[12][13]

  • Wavelengths: The zero-crossing technique is used for quantification. For example, clavulanic acid might be determined at a wavelength where the derivative spectrum of amoxicillin crosses zero.[12]

  • Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells is typically used.[12]

Visualizing the Workflow and Comparison Logic

The following diagrams illustrate the experimental workflows and the conceptual framework for a cross-laboratory comparison.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Sample Collection protein_precip Protein Precipitation (e.g., with Acetonitrile) start->protein_precip spe Solid Phase Extraction (SPE) start->spe centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant/Eluate spe->supernatant centrifuge->supernatant hplc UPLC/HPLC Separation (C18 Column) supernatant->hplc esi Electrospray Ionization (ESI) (Negative Mode) hplc->esi msms Tandem Mass Spectrometry (MRM Detection) esi->msms quant Quantification (Peak Area Ratio) msms->quant report Final Concentration Report quant->report

Caption: Workflow for LC-MS/MS Quantification of Clavulanic Acid.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start: Sample Collection deproteinize Deproteinization (e.g., with Methanol) start->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C8/C18 Column) supernatant->hplc uv UV Detection (e.g., 220 nm) hplc->uv quant Quantification (Peak Area) uv->quant report Final Concentration Report quant->report

Caption: Workflow for HPLC-UV Quantification of Clavulanic Acid.

cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Start: Pharmaceutical Sample dissolve Dissolution in Solvent (e.g., Water) start->dissolve filter Filtration dissolve->filter dilute Dilution to Working Concentration filter->dilute measure Measure Absorbance Spectra dilute->measure derive Generate Derivative Spectra measure->derive quant Quantification (Zero-Crossing Method) derive->quant report Final Concentration Report quant->report

Caption: Workflow for Spectrophotometric Quantification.

cluster_labs Participating Laboratories (Studies) cluster_metrics Key Performance Metrics cross_val Cross-Laboratory Method Comparison lab1 Lab 1 (HPLC-UV) cross_val->lab1 lab2 Lab 2 (LC-MS/MS) cross_val->lab2 lab3 Lab 3 (Spectrophotometry) cross_val->lab3 lab4 Lab 'n' (Chosen Method) cross_val->lab4 linearity Linearity lab1->linearity accuracy Accuracy lab1->accuracy precision Precision lab1->precision loq LOQ/LOD lab1->loq lab2->linearity lab2->accuracy lab2->precision lab2->loq lab3->linearity lab3->accuracy lab3->precision lab3->loq lab4->linearity lab4->accuracy lab4->precision lab4->loq

Caption: Conceptual Diagram of a Cross-Laboratory Comparison.

References

The Synergy of Clavulanic Acid: A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clavulanic acid, a potent β-lactamase inhibitor, is a cornerstone in the fight against antibiotic resistance. Its combination with β-lactam antibiotics, most notably amoxicillin, has restored the efficacy of these agents against a wide range of bacteria that would otherwise be resistant. This guide provides an objective comparison of the in vitro and in vivo performance of clavulanic acid, supported by experimental data, to aid in research and drug development.

At a Glance: In Vitro vs. In Vivo Efficacy

The correlation between the in vitro susceptibility of a pathogen to a clavulanic acid-potentiated antibiotic and the in vivo clinical outcome is a critical aspect of drug development. While in vitro data, primarily the Minimum Inhibitory Concentration (MIC), provides a foundational understanding of a drug's potential, the complex physiological environment of a living organism necessitates in vivo validation.

FeatureIn Vitro EvaluationIn Vivo Evaluation
Primary Metric Minimum Inhibitory Concentration (MIC)Bacterial load reduction, survival rate, pharmacokinetic/pharmacodynamic (PK/PD) indices
Environment Controlled laboratory setting (e.g., agar, broth)Complex physiological system (animal models, human subjects)
Key Insights Direct antimicrobial activity, synergy with β-lactam antibioticsOverall therapeutic effect, influence of drug absorption, distribution, metabolism, and excretion (ADME)
Limitations Does not account for host immune response or drug pharmacokineticsMore complex, expensive, and time-consuming; ethical considerations

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, comparing the in vitro activity (MIC) with in vivo efficacy in animal models for amoxicillin-clavulanic acid combinations.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data
Bacterial SpeciesAmoxicillin MIC (μg/mL)Amoxicillin/Clavulanic Acid MIC (μg/mL)Fold Reduction in MIC
Haemophilus influenzae (β-lactamase positive)6.25 - 12.50.3617-35
Streptococcus pneumoniae (penicillin-intermediate)2 - 42 - 41
Streptococcus pneumoniae (penicillin-resistant)4 - 84 - 81
Acinetobacter baumannii Ab11-2-
Acinetobacter baumannii Ab51-4-
Bacteroides fragilis8 - 160.516-32
Anaerobic cocci<0.125<0.1251

Data synthesized from multiple sources. The ratio of amoxicillin to clavulanic acid can vary in testing.

Table 2: In Vivo Efficacy in Animal Models
Animal ModelBacterial SpeciesTreatment GroupEfficacy Outcome
Infant Rat Bacteremia/MeningitisH. influenzae (β-lactamase +)Amoxicillin aloneNo sterilization of blood or CSF
Clavulanic acid aloneNo sterilization of blood or CSF
Amoxicillin + Clavulanic acid91% blood sterilization, 88% CSF sterilization[1]
Murine PneumoniaA. baumannii Ab11Clavulanic acid1.78 log10 CFU/g lung reduction[2]
A. baumannii Ab51Clavulanic acid2.42 log10 CFU/g lung reduction[2]
Murine PneumoniaS. pneumoniae (MIC ≤ 1 µg/mL)Amoxicillin-Clavulanate100% survival[1]
S. pneumoniae (MIC = 2 µg/mL)Amoxicillin-Clavulanate100% survival[1]
S. pneumoniae (MIC = 2 µg/mL)Amoxicillin alone60-80% survival[1]
Table 3: Pharmacokinetic Parameters of Clavulanic Acid
SpeciesDoseCmax (μg/mL)Tmax (h)Half-life (h)Bioavailability (%)
Human125 mg oral0.21 - 4.35~1.0~1.0~60 (highly variable)[3][4]
Rat20 mg/kg IV--0.22-
Yucatan Miniature Pig1.1 g IV infusion--0.9 ± 0.1-
Cat40 mg oral4.60 ± 1.68-0.63 ± 0.16-

Pharmacokinetic parameters can vary significantly based on formulation, fed/fasted state, and individual physiology.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of clavulanic acid efficacy.

Broth Microdilution for MIC Determination

This method is a standard for determining the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.

  • Preparation of Microplates : 96-well microtiter plates are prepared containing serial twofold dilutions of the antimicrobial agent (e.g., amoxicillin) with and without a fixed concentration of clavulanic acid (typically 2 or 4 µg/mL) in Mueller-Hinton broth.

  • Inoculum Preparation : A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation : Each well is inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Murine Pneumonia Model

This in vivo model is used to assess the efficacy of antimicrobial agents in a simulated respiratory tract infection.

  • Animal Acclimatization : Immunocompetent mice (e.g., C57BL/6 or BALB/c) are acclimatized for a minimum of 7 days before the experiment.

  • Induction of Immunosuppression (Optional) : For some pathogens like multidrug-resistant Acinetobacter baumannii, transient immunosuppression may be induced by intraperitoneal injection of cyclophosphamide to establish a robust infection[5].

  • Bacterial Challenge : Mice are anesthetized and intranasally or intratracheally inoculated with a specific concentration of the bacterial pathogen (e.g., 10^7 CFU of A. baumannii)[4].

  • Antimicrobial Treatment : At a predetermined time post-infection (e.g., 2 hours), treatment is initiated. The antimicrobial agent (e.g., amoxicillin-clavulanate) is administered via a clinically relevant route (e.g., subcutaneous or oral) at various dosing regimens.

  • Efficacy Assessment : At specific time points (e.g., 24 or 48 hours post-treatment), mice are euthanized. Lungs are aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU/g of lung tissue). Blood cultures may also be performed to assess systemic dissemination. Survival rates are monitored over a longer period (e.g., 7 days).

Visualizing the Correlation and Mechanism

Diagrams generated using Graphviz provide a clear visual representation of the workflows and mechanisms involved in assessing clavulanic acid's efficacy.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC in_vitro_mic MIC Determination (Broth Microdilution) correlation In Vitro-In Vivo Correlation in_vitro_mic->correlation in_vitro_synergy Synergy Testing (Checkerboard Assay) in_vitro_synergy->correlation animal_model Animal Model (e.g., Murine Pneumonia) animal_model->correlation pk_pd Pharmacokinetic/ Pharmacodynamic Analysis pk_pd->correlation

IVIVC Workflow for Clavulanic Acid Efficacy.

The diagram above illustrates the workflow for establishing an in vitro-in vivo correlation (IVIVC). Data from in vitro assays inform the design and interpretation of in vivo studies, and the correlation between these datasets is crucial for predicting clinical success.

Clavulanic_Acid_MoA beta_lactam β-Lactam Antibiotic (e.g., Amoxicillin) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Essential for lysis Cell Lysis and Death cell_wall->lysis Disruption leads to beta_lactamase β-Lactamase Enzyme beta_lactamase->beta_lactam Hydrolyzes (Inactivates) inactivated_enzyme Inactivated β-Lactamase beta_lactamase->inactivated_enzyme clavulanic_acid Clavulanic Acid clavulanic_acid->beta_lactamase Irreversibly Inhibits

Mechanism of Action of Amoxicillin-Clavulanic Acid.

This diagram illustrates the synergistic mechanism of action. β-lactam antibiotics like amoxicillin inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, β-lactamase enzymes produced by resistant bacteria can inactivate these antibiotics. Clavulanic acid acts as a "suicide inhibitor," irreversibly binding to and inactivating β-lactamases, thereby protecting the β-lactam antibiotic and allowing it to exert its bactericidal effect.

Conclusion

The combination of in vitro and in vivo data provides a comprehensive understanding of the efficacy of clavulanic acid. While MIC values offer a reliable initial assessment of antibacterial activity, animal models are indispensable for evaluating the therapeutic potential in a complex biological system. The strong correlation observed between the potentiation of β-lactam activity by clavulanic acid in laboratory tests and the successful outcomes in preclinical models underscores the enduring importance of this combination in overcoming bacterial resistance. Future research should continue to explore this correlation to optimize dosing strategies and combat emerging resistance mechanisms.

References

A Comparative Guide to Clavulanic Acid Recovery: An In-Depth Analysis of Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient recovery of clavulanic acid from fermentation broths is a critical step in the production of this vital β-lactamase inhibitor. The choice of extraction method significantly impacts yield, purity, cost, and overall process efficiency. This guide provides an objective comparison of four prominent extraction methods for clavulanic acid recovery: Liquid-Liquid Extraction, Ion Exchange Chromatography, Aqueous Two-Phase Systems, and the more recent Salting-Out Extraction System. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate replication and adaptation.

Data Presentation: A Quantitative Comparison of Extraction Methods

The following table summarizes the key performance indicators for each clavulanic acid extraction method based on published experimental data.

Parameter Liquid-Liquid Extraction Ion Exchange Chromatography Aqueous Two-Phase System (ATPS) Salting-Out Extraction System (SOES)
Recovery Yield (%) 49.09% (single extraction with ethyl acetate)[1], up to 80% with high solvent ratios[2], and 60.37% with pretreatment and double extraction[1].Generally 60-100%[3].52%[4] to over 90%[5].Up to 96.8%[6][7].
Purity Primarily removes polar impurities. Purity of the final crystallized product can exceed 99% after subsequent steps[3].High selectivity for charged molecules, leading to significant purification. Can achieve 100% purification from certain amino acids[8].Can achieve a purification factor of up to 22.7[9] and remove up to 70% of contaminant proteins[4].High protein removal (up to 63.3%) and cell removal (99.8%) in a single step[6][7].
Solvent Consumption High, with solvent-to-broth ratios often ranging from 1:1 to 3:1[2].Requires elution buffers, which can include high salt concentrations.Utilizes aqueous solutions of polymers and salts, generally considered more environmentally friendly than organic solvents.Uses a hydrophilic organic solvent (e.g., ethanol) in combination with high concentrations of salts[6][7].
Processing Time Equilibrium can be reached in as little as 10 minutes for the extraction step[1]; however, the entire process including solvent recovery can be lengthy.Can be time-consuming, involving column equilibration, loading, washing, and elution steps.Phase separation can take from a few minutes to a few hours[10].Rapid, with the entire process accomplished within 1 hour[6].
Key Process Parameters pH (optimal around 2.0)[1], temperature (lower temperatures like 10°C are favorable)[1], and solvent-to-aqueous phase ratio[2].pH and ionic strength of buffers, type of ion exchange resin, and flow rate.Polymer and salt concentrations, pH, and temperature.Type and concentration of hydrophilic solvent and salts[6][7].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for laboratory-scale clavulanic acid extraction.

Liquid-Liquid Extraction Protocol

This protocol is based on the use of ethyl acetate as the organic solvent.

Materials:

  • Fermentation broth containing clavulanic acid

  • Ethyl acetate

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Separatory funnel

  • pH meter

  • Centrifuge (optional)

  • Rotary evaporator

Procedure:

  • Preparation of Fermentation Broth: Centrifuge the fermentation broth to remove microbial cells and other solid debris.

  • pH Adjustment: Cool the clarified broth to approximately 10°C. Adjust the pH of the broth to 2.0 using HCl while stirring.

  • Extraction: Transfer the acidified broth to a separatory funnel. Add an equal volume of cold ethyl acetate (aqueous to organic phase ratio of 1:1).

  • Mixing: Shake the separatory funnel vigorously for 10 minutes to ensure thorough mixing and facilitate the transfer of clavulanic acid into the organic phase. Periodically vent the funnel to release pressure.

  • Phase Separation: Allow the phases to separate. The upper layer will be the ethyl acetate phase containing clavulanic acid.

  • Collection: Carefully drain the lower aqueous phase. Collect the upper ethyl acetate phase.

  • Solvent Recovery: Concentrate the ethyl acetate extract using a rotary evaporator to recover the clavulanic acid.

Ion Exchange Chromatography Protocol

This protocol utilizes a strong anion exchange resin for clavulanic acid purification.

Materials:

  • Clarified fermentation broth containing clavulanic acid

  • Strong anion exchange resin (e.g., Amberlite IRA-400)

  • Chromatography column

  • Equilibration buffer (e.g., phosphate buffer at a specific pH)

  • Elution buffer (e.g., NaCl solution)

  • Peristaltic pump

  • Fraction collector

Procedure:

  • Resin Preparation and Packing: Swell the anion exchange resin in the equilibration buffer and pack it into a chromatography column.

  • Equilibration: Equilibrate the packed column by washing it with several column volumes of the equilibration buffer until the pH and conductivity of the outlet stream are the same as the inlet buffer.

  • Sample Loading: Adjust the pH of the clarified fermentation broth to the desired value for binding (e.g., around pH 6.0-7.0). Load the sample onto the column using a peristaltic pump at a controlled flow rate.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound clavulanic acid using an elution buffer containing a high concentration of salt (e.g., 5% w/v NaCl)[5]. The elution can be performed in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluted fractions using a fraction collector.

  • Analysis: Analyze the collected fractions for clavulanic acid concentration and purity.

Aqueous Two-Phase System (ATPS) Protocol

This protocol describes the use of a polyethylene glycol (PEG) and phosphate salt-based ATPS.

Materials:

  • Clarified fermentation broth containing clavulanic acid

  • Polyethylene glycol (PEG) of a specific molecular weight (e.g., PEG 600)

  • Potassium phosphate (monobasic and dibasic)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • System Preparation: In a centrifuge tube, combine the clarified fermentation broth with appropriate amounts of PEG and potassium phosphate stock solutions to achieve the desired final concentrations (e.g., 17% w/w PEG 600 and 15% w/w potassium phosphate)[8].

  • Mixing: Vortex the mixture thoroughly for 5 minutes to ensure the formation of the two-phase system and allow for the partitioning of clavulanic acid.

  • Phase Separation: Centrifuge the mixture at a low speed to accelerate the separation of the two aqueous phases. The top phase is typically PEG-rich, and the bottom phase is salt-rich.

  • Phase Collection: Carefully collect the top and bottom phases separately.

  • Analysis: Analyze the concentration of clavulanic acid and impurities in each phase to determine the partition coefficient and recovery yield. In many cases, clavulanic acid preferentially partitions into the PEG-rich top phase[5].

Salting-Out Extraction System (SOES) Protocol

This protocol outlines a rapid, one-step extraction and purification process.

Materials:

  • Untreated fermentation broth containing clavulanic acid

  • Ethanol

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • System Preparation: In a centrifuge tube, add the untreated fermentation broth. Add ethanol, K₂HPO₄, and KH₂PO₄ to achieve the optimal final concentrations (e.g., 20% ethanol, 15% K₂HPO₄, and 10% KH₂PO₄ w/w)[6][7].

  • Mixing: Vortex the mixture vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to facilitate the separation of the ethanol-rich top phase and the salt-rich bottom phase, with cell debris and precipitated proteins forming a pellet at the bottom[6].

  • Phase Collection: Carefully collect the top ethanol-rich phase, which contains the purified clavulanic acid.

  • Analysis: Determine the concentration of clavulanic acid and the removal of proteins and cells.

Mandatory Visualization: Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for each of the described clavulanic acid extraction methods.

Liquid_Liquid_Extraction_Workflow cluster_start Initial Stage cluster_process Extraction Process cluster_end Final Product Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation) Fermentation_Broth->Clarification pH_Adjustment pH Adjustment (to ~2.0) Clarification->pH_Adjustment Extraction Liquid-Liquid Extraction (with Ethyl Acetate) pH_Adjustment->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation CA_in_Solvent Clavulanic Acid in Organic Solvent Phase_Separation->CA_in_Solvent

Fig 1. Liquid-Liquid Extraction Workflow

Ion_Exchange_Chromatography_Workflow cluster_start Initial Stage cluster_process Chromatography Process cluster_end Final Product Fermentation_Broth Fermentation Broth Clarification Clarification Fermentation_Broth->Clarification Sample_Loading Sample Loading Clarification->Sample_Loading Column_Equilibration Column Equilibration Column_Equilibration->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Purified_CA Purified Clavulanic Acid Elution->Purified_CA ATPS_Workflow cluster_start Initial Stage cluster_process ATPS Process cluster_end Final Product Fermentation_Broth Fermentation Broth Clarification Clarification Fermentation_Broth->Clarification Mixing Mixing with PEG and Salt Clarification->Mixing Phase_Separation Phase Separation (Centrifugation) Mixing->Phase_Separation CA_in_Top_Phase Clavulanic Acid in Top Phase Phase_Separation->CA_in_Top_Phase SOES_Workflow cluster_start Initial Stage cluster_process SOES Process cluster_end Final Product Fermentation_Broth Untreated Fermentation Broth Mixing Mixing with Ethanol and Salts Fermentation_Broth->Mixing Phase_Separation Phase Separation (Centrifugation) Mixing->Phase_Separation CA_in_Top_Phase Clavulanic Acid in Top Phase Phase_Separation->CA_in_Top_Phase

References

A Researcher's Guide to Reproducibility and Robustness of Beta-Lactamase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of beta-lactamase inhibition is critical in the fight against antibiotic resistance. This guide provides a comprehensive comparison of common beta-lactamase inhibition assays, focusing on their reproducibility and robustness. We present key performance data, detailed experimental protocols, and visual workflows to aid in assay selection and optimization.

The rise of beta-lactamase-producing bacteria poses a significant threat to the efficacy of beta-lactam antibiotics, a cornerstone of modern medicine. The development of effective beta-lactamase inhibitors is a crucial strategy to combat this resistance. The journey from a potential inhibitor to a clinical candidate relies on robust and reproducible in vitro assays. This guide delves into the nuances of the most frequently employed beta-lactamase inhibition assays, offering a comparative analysis to inform experimental design and data interpretation.

Comparative Analysis of Beta-Lactamase Inhibition Assays

The choice of a beta-lactamase inhibition assay depends on several factors, including the specific research question, the required throughput, and the available instrumentation. The most common methods are chromogenic, fluorogenic, acidimetric, and iodometric assays. Each has its own set of advantages and limitations in terms of sensitivity, convenience, and susceptibility to interference.

Chromogenic Assays (Nitrocefin-Based)

Chromogenic assays, most notably those using the substrate nitrocefin, are widely adopted due to their simplicity and reliability. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. This color change can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity.

Key Performance Metrics:

ParameterTypical Value/RangeNotes
Substrate NitrocefinBroad-spectrum substrate for many beta-lactamases.
Detection Wavelength ~482-490 nmCorresponds to the hydrolyzed product.
Sensitivity HighCan detect low levels of enzyme activity.
Throughput HighAmenable to 96-well and 384-well plate formats.
Reproducibility Generally goodDependent on precise pipetting and temperature control.
Fluorogenic Assays

Fluorogenic assays offer a significant increase in sensitivity compared to their chromogenic counterparts. These assays utilize substrates that become fluorescent upon cleavage by a beta-lactamase. This enhanced sensitivity is particularly advantageous for high-throughput screening (HTS) of large compound libraries and for studying enzymes with low turnover rates. A common approach involves Förster Resonance Energy Transfer (FRET), where cleavage of the substrate separates a quencher from a fluorophore, resulting in an increase in fluorescence.

Key Performance Metrics:

ParameterTypical Value/RangeNotes
Substrates Coumarin- or fluorescein-based cephalosporins (e.g., CCF2/CCF4)Various fluorophores and FRET pairs are available.
Detection Fluorescence plate readerRequires specific excitation and emission wavelengths.
Sensitivity Very HighCan detect picomolar to femtomolar levels of enzyme.
Signal-to-Background HighOften provides a large assay window.
Reproducibility Good to ExcellentLess susceptible to colorimetric interference from compounds.
Acidimetric and Iodometric Assays

Acidimetric and iodometric assays are classic, often qualitative or semi-quantitative, methods for detecting beta-lactamase activity.

  • Acidimetric Method: This assay relies on the production of penicilloic acid upon the hydrolysis of penicillin. The resulting decrease in pH is detected by a pH indicator, such as phenol red, which changes color.

  • Iodometric Method: In this method, the penicilloic acid produced from penicillin hydrolysis reduces iodine. The disappearance of the blue color of a starch-iodine complex indicates beta-lactamase activity.

While less common in modern drug discovery due to their lower throughput and sensitivity, these methods can still be valuable for specific applications, particularly in resource-limited settings.

Comparison of Assay Characteristics:

FeatureChromogenic (Nitrocefin)FluorogenicAcidimetricIodometric
Principle Color change upon hydrolysisFluorescence increase upon hydrolysispH change upon hydrolysisIodine reduction by hydrolyzed product
Sensitivity HighVery HighModerateModerate
Throughput HighHighLow to MediumLow to Medium
Quantitative? YesYesSemi-quantitativeSemi-quantitative
Interference Colored compoundsFluorescent compounds, light scatteringBuffering capacity of sampleReducing agents in sample
Instrumentation SpectrophotometerFluorescence plate readerpH meter or visualVisual

Inhibitor Potency (IC50) Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a beta-lactamase inhibitor. The following tables summarize representative IC50 values for commonly used inhibitors against various beta-lactamase enzymes. It is important to note that these values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, pre-incubation time).

Table 1: IC50 Values of Clavulanic Acid against Various Beta-Lactamases

Beta-LactamaseEnzyme ClassIC50 (µM)Reference
TEM-1A0.008 - 0.12[1]
SHV-5A--
CTX-M-15A--
KPC-2A--
AmpC (E. cloacae)C>100[1]
OXA-1D--
OXA-48D6[2]
OXA-163D-[2]

Table 2: IC50 Values of Tazobactam against Various Beta-Lactamases

Beta-LactamaseEnzyme ClassIC50 (µM)Reference
TEM-1A0.013[1]
SHV-12A-[3]
CTX-M-15A-[3]
KPC-2A--
P99 (E. cloacae)C1.6[1]
OXA-48D1.8[2]
OXA-405D-[2]

Table 3: IC50 Values of Avibactam against Various Beta-Lactamases

Beta-LactamaseEnzyme ClassIC50 (nM)Reference
TEM-1A8[4]
CTX-M-15A5[4]
KPC-2A107 - 586[5]
AmpC (P. aeruginosa)C-[4]
P99 (E. cloacae)C-[4]
OXA-10D-[6]
OXA-23D-[6]
OXA-48D-[6]

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are representative protocols for the key beta-lactamase inhibition assays.

Protocol 1: Spectrophotometric Beta-Lactamase Inhibition Assay using Nitrocefin

1. Reagent Preparation:

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.
  • Nitrocefin Stock Solution: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light at -20°C.
  • Nitrocefin Working Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM immediately before use.
  • Enzyme Solution: Dilute the beta-lactamase enzyme in Assay Buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over 5-10 minutes.
  • Inhibitor Solutions: Prepare a serial dilution of the test inhibitor in Assay Buffer.

2. Assay Procedure (96-well plate format): a. Add 10 µL of each inhibitor dilution (or buffer for control) to the wells of a clear, flat-bottom 96-well plate. b. Add 80 µL of the Enzyme Solution to each well. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 10 µL of the Nitrocefin Working Solution to each well. e. Immediately measure the absorbance at 490 nm every 30 seconds for 10 minutes using a microplate reader.

3. Data Analysis: a. Calculate the initial velocity (rate of change in absorbance per minute) for each well. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Fluorogenic Beta-Lactamase Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES buffer, pH 7.5, containing 0.01% Triton X-100.
  • Fluorogenic Substrate Stock Solution: Prepare a stock solution of the fluorogenic substrate (e.g., CCF2-AM) in DMSO according to the manufacturer's instructions.
  • Fluorogenic Substrate Working Solution: Dilute the stock solution in Assay Buffer to the recommended final concentration.
  • Enzyme Solution: Prepare the beta-lactamase enzyme in Assay Buffer.
  • Inhibitor Solutions: Prepare a serial dilution of the test inhibitor.

2. Assay Procedure (384-well plate format): a. Add 5 µL of each inhibitor dilution to the wells of a black, clear-bottom 384-well plate. b. Add 20 µL of the Enzyme Solution to each well. c. Pre-incubate as described in Protocol 1. d. Start the reaction by adding 5 µL of the Fluorogenic Substrate Working Solution. e. Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.

3. Data Analysis: a. Calculate the initial reaction rates from the fluorescence data. b. Determine the IC50 values as described in Protocol 1.

Visualizing Experimental Workflows

Beta_Lactamase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (Microplate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions AddInhibitor Add Inhibitor (or Buffer) Reagents->AddInhibitor AddEnzyme Add Enzyme AddInhibitor->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Add Substrate (Initiate Reaction) PreIncubate->AddSubstrate Measure Measure Signal (Absorbance/Fluorescence) AddSubstrate->Measure CalcRate Calculate Initial Reaction Rates Measure->CalcRate PlotData Plot % Inhibition vs. [Inhibitor] CalcRate->PlotData CalcIC50 Determine IC50 PlotData->CalcIC50

Beta_Lactamase_Action_and_Inhibition cluster_hydrolysis Enzymatic Hydrolysis cluster_inhibition Inhibition Mechanism BetaLactam Beta-Lactam Antibiotic BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase Substrate Binding InactiveProduct Inactive Hydrolyzed Product BetaLactamase->InactiveProduct Catalysis InhibitedComplex Inhibited Enzyme Complex Inhibitor Beta-Lactamase Inhibitor Inhibitor->BetaLactamase Inhibitor Binding

References

A Comparative Analysis of Clavulanic Acid in Combination with Various Penicillins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clavulanic acid, a potent β-lactamase inhibitor, is a cornerstone in the fight against bacterial resistance to penicillin antibiotics. Its combination with various penicillins has significantly broadened their spectrum of activity, revitalizing their clinical efficacy. This guide provides a detailed comparative study of clavulanic acid in combination with three key penicillins: amoxicillin, ticarcillin, and piperacillin. We present supporting experimental data, detailed protocols, and visual representations of key mechanisms and workflows to aid in research and development.

Performance Comparison: Efficacy and In Vitro Activity

The synergy between clavulanic acid and penicillins is most evident in the marked reduction of Minimum Inhibitory Concentrations (MICs) for β-lactamase-producing bacteria. Below is a summary of comparative in vitro activity.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)
Bacterial SpeciesAmoxicillin/ClavulanateTicarcillin/ClavulanatePiperacillin/Tazobactam*Penicillin Alone
Escherichia coli (β-lactamase +)8/416/24/4>128
Klebsiella pneumoniae (β-lactamase +)16/832/28/4>256
Staphylococcus aureus (β-lactamase +)1/0.52/12/4>64
Haemophilus influenzae (β-lactamase +)0.5/0.251/0.50.5/4>32
Bacteroides fragilis4/28/21/4128
Pseudomonas aeruginosaResistant64/216/4Resistant

Note: Piperacillin is most commonly combined with tazobactam, another β-lactamase inhibitor with a similar mechanism to clavulanic acid. Data for piperacillin/tazobactam is included for a relevant comparison of broad-spectrum anti-pseudomonal penicillins. Data is compiled from multiple sources and represents a general consensus. Actual MIC values can vary between strains.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of the penicillin and clavulanic acid are crucial for maintaining synergistic concentrations at the site of infection.

Table 2: Comparative Pharmacokinetic Parameters
ParameterAmoxicillin/ClavulanateTicarcillin/ClavulanatePiperacillin/Tazobactam
Route of Administration Oral, IVIVIV
Protein Binding Amoxicillin: ~20%Clavulanate: ~25%Ticarcillin: ~45%Clavulanate: ~25%Piperacillin: ~30%Tazobactam: ~30%
Elimination Half-life Amoxicillin: ~1.3 hClavulanate: ~1 hTicarcillin: ~1.1 hClavulanate: ~1.1 hPiperacillin: ~1 hTazobactam: ~1 h
Excretion Primarily renalPrimarily renalPrimarily renal

Mechanism of Action: β-Lactamase Inhibition

Clavulanic acid's efficacy lies in its ability to irreversibly inactivate β-lactamase enzymes produced by bacteria.[1] These enzymes would otherwise hydrolyze the β-lactam ring of penicillins, rendering them ineffective.[2]

Beta_Lactamase_Inhibition cluster_0 Bacterial Cell BetaLactamase β-Lactamase Enzyme Penicillin Penicillin Antibiotic BetaLactamase->Penicillin Hydrolyzes (Blocked by Clavulanic Acid) InactiveComplex Inactive Acyl-Enzyme Complex BetaLactamase->InactiveComplex Forms PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Binds to ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Binds Irreversibly (Suicide Inhibitor) BacterialLysis Bacterial Cell Lysis PBP->BacterialLysis Inhibition leads to

Caption: Mechanism of β-Lactamase Inhibition by Clavulanic Acid.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[3][4][5]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of antibiotic combinations

  • Multichannel pipette

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the highest concentration of the antibiotic combination to the first well of a row.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the subsequent wells, discarding the final 50 µL from the last well.

  • Prepare a bacterial inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well with 50 µL of the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3][4][5]

Synergy Testing by Checkerboard Assay

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[6][7][8][9]

Procedure:

  • In a 96-well microtiter plate, dilute Drug A (e.g., penicillin) horizontally and Drug B (e.g., clavulanic acid) vertically in a broth medium.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Checkerboard_Workflow Start Start: Prepare Reagents PreparePlate Prepare 96-well plate with broth Start->PreparePlate DiluteA Serial dilute Drug A horizontally PreparePlate->DiluteA DiluteB Serial dilute Drug B vertically PreparePlate->DiluteB Inoculate Inoculate with standardized bacterial suspension DiluteA->Inoculate DiluteB->Inoculate Incubate Incubate plate Inoculate->Incubate ReadMIC Read MICs of drugs alone and in combination Incubate->ReadMIC CalculateFIC Calculate FIC Index ReadMIC->CalculateFIC Interpret Interpret Synergy, Additivity, or Antagonism CalculateFIC->Interpret End End Interpret->End

Caption: Experimental Workflow for Checkerboard Synergy Assay.

Clinical Considerations and Applications

The choice of penicillin to combine with clavulanic acid often depends on the target pathogen and the site of infection.

  • Amoxicillin/Clavulanate: Possesses good oral bioavailability and is widely used for respiratory tract infections, sinusitis, otitis media, and skin and soft tissue infections.[10][11] Its spectrum covers many common Gram-positive and Gram-negative pathogens.

  • Ticarcillin/Clavulanate: Offers a broader spectrum of activity, including activity against Pseudomonas aeruginosa.[12][13] It is administered intravenously and is typically reserved for more serious infections, such as hospital-acquired pneumonia and intra-abdominal infections.

  • Piperacillin/Tazobactam: While not combined with clavulanic acid, this combination serves a similar purpose and is often compared. It has an even broader spectrum than ticarcillin/clavulanate, with enhanced activity against many Gram-negative bacilli, including Pseudomonas aeruginosa, and is a critical agent for severe and hospital-acquired infections.[14][15]

Conclusion

The combination of clavulanic acid with penicillins represents a highly successful strategy to overcome bacterial resistance mediated by β-lactamase production. Amoxicillin/clavulanate remains a vital oral antibiotic for a range of common infections, while the intravenous combinations with ticarcillin (and the analogous combination of piperacillin with tazobactam) are indispensable for the management of serious, often hospital-acquired, infections. The selection of a specific combination should be guided by the suspected or confirmed pathogen, its susceptibility profile, and the clinical context of the infection. The experimental protocols provided herein offer standardized methods for the continued evaluation and development of such crucial antimicrobial combinations.

References

Safety Operating Guide

Proper Disposal Procedures for Curvulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of curvulinic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory safety protocols.

Chemical Properties of this compound

Limited quantitative data for this compound is available in public literature. The following table summarizes its basic chemical identifiers.

PropertyValue
Molecular FormulaC₁₀H₁₀O₅
Molecular Weight210.2 g/mol
AppearanceNot specified
Melting PointNot available
Boiling PointNot available
pKaNot available
SolubilityNot available

Disposal Protocol for this compound

Based on its classification as a non-hazardous substance, the disposal of this compound should follow general laboratory procedures for non-hazardous chemical waste.[1] Always consult your institution's specific waste management policies and local regulations before proceeding.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate personal protective equipment, including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.

  • Keep solid and liquid waste in separate, clearly labeled containers.

Step 3: Disposal of Small Quantities of Aqueous Solutions

For small quantities of dilute, non-hazardous acidic solutions, neutralization and drain disposal may be an option, subject to institutional approval.

  • Dilution: If the this compound is in a concentrated solution, dilute it with a large volume of water.

  • Neutralization: Slowly add a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while stirring. Monitor the pH of the solution.

  • Verification: Once the pH is neutral (between 6.0 and 8.0), the solution can typically be poured down the drain with a copious amount of running water.

Step 4: Disposal of Solid this compound

Solid, non-hazardous waste can often be disposed of in the regular laboratory trash, provided it is properly contained.

  • Containment: Place the solid this compound in a sealed, robust container to prevent dust formation and spillage.

  • Labeling: Clearly label the container as "this compound Waste (Non-Hazardous)".

  • Disposal: Dispose of the sealed container in the designated laboratory solid waste stream.

Step 5: Disposal of Contaminated Materials

Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with this compound should be disposed of as solid chemical waste.

  • Collect all contaminated materials in a designated, sealed waste bag or container.

  • Label the container appropriately.

  • Dispose of it according to your institution's procedures for solid chemical waste.

Step 6: Decontamination

After completing the disposal process, thoroughly clean the work area and any equipment used with an appropriate solvent or detergent.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for assessing and executing the proper disposal of this compound.

A Start: this compound Waste B Assess Waste Form (Solid or Liquid) A->B C Solid Waste B->C Solid D Aqueous Solution B->D Liquid E Seal in Labeled Container C->E H Check Institutional Policy for Non-Hazardous Liquid Waste D->H F Check Institutional Policy for Non-Hazardous Solid Waste E->F G Dispose in Designated Solid Waste Stream F->G K End G->K I Neutralize to pH 6-8 H->I J Dispose Down Drain with Copious Water I->J J->K

Caption: Disposal Decision Workflow for this compound.

cluster_prep Preparation cluster_solid Solid Waste Disposal cluster_liquid Aqueous Solution Disposal (Small Quantities) cluster_final Final Steps PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) Segregate Segregate from Other Chemical Waste PPE->Segregate Contain_Solid Contain in a Sealed, Labeled Bag or Container Segregate->Contain_Solid Dilute Dilute with Water Segregate->Dilute Dispose_Solid Dispose in Designated Solid Chemical Waste Contain_Solid->Dispose_Solid Decontaminate Decontaminate Work Area and Equipment Dispose_Solid->Decontaminate Neutralize Neutralize with a Weak Base (e.g., Sodium Bicarbonate) Dilute->Neutralize Verify_pH Verify pH is Neutral (6-8) Neutralize->Verify_pH Drain_Dispose Dispose Down Drain with Ample Water Verify_pH->Drain_Dispose Drain_Dispose->Decontaminate Document Document Disposal in Laboratory Records Decontaminate->Document

Caption: Step-by-Step Disposal Protocol for this compound.

References

Personal protective equipment for handling Curvulinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Information for Curvulinic Acid

Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling this compound. Due to the limited availability of specific safety data for this compound, the following recommendations are based on the known hazards of the closely related compound, Clavulanic acid. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and handling procedures.

Hazard Identification and Risk Assessment

This compound is presumed to share similar hazard characteristics with Clavulanic acid, which is classified as a hazardous substance. Key potential hazards include:

  • Skin, eye, and respiratory irritation [1][2]

  • Harmful if swallowed [1][2]

  • May cause allergic skin reactions or asthma-like symptoms if inhaled [3]

A comprehensive risk assessment should be performed before handling this compound to identify specific hazards and determine the necessary safety precautions.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE.

PPE Selection Guide
PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] For compounding or handling larger quantities, consider double gloving.[5]To prevent skin contact and potential allergic reactions.
Eye and Face Protection Safety glasses with side shields or gogglesShould meet appropriate national standards. A face shield may be necessary for splash hazards.[6]To protect eyes from dust particles and splashes.
Body Protection Laboratory coat or disposable gownA disposable gown made of a low-permeability fabric is preferred, especially for compounding.[4][5]To protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higherUse a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols.[7]To prevent respiratory irritation and sensitization.

Operational Plan for Handling this compound

A clear operational plan ensures that this compound is handled safely and consistently.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood or a biological safety cabinet is recommended.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the work area.[2]

Standard Operating Procedure
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.

  • Handling:

    • Avoid direct contact with the substance.

    • Do not eat, drink, or smoke in the handling area.[8]

    • Weigh and transfer the material carefully to minimize dust generation.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1][9]

    • Clean and decontaminate the work surface.

    • Properly doff and dispose of PPE.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound, including gloves, disposable gowns, and paper towels, in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Collect contaminated liquid waste in a sealed, labeled container.

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.

Disposal Procedure
Waste TypeDisposal Method
Solid Waste (small quantities) May be disposed of with normal laboratory trash, provided it is securely contained.[9] However, consult your institution's specific guidelines.
Solid and Liquid Waste (large quantities) Should be disposed of through a licensed professional waste disposal service.[1][10]
Unused Product Dispose of as unused product, following institutional and local regulations.[1]

Note: Do not discharge this compound waste into sewer systems.[10]

Emergency Procedures

Spill Response
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent.

  • Place the spilled material and any contaminated cleaning materials into a sealed container for disposal.

  • Decontaminate the spill area.

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[1][9] If irritation persists, consult a physician.[9]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes.[1][2] Seek medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Gather Materials & PPE Weigh Weigh & Transfer Prep->Weigh Proceed to Handling RiskAssess Conduct Risk Assessment RiskAssess->Prep Handle Handle in Ventilated Area Clean Clean Work Area Handle->Clean Complete Handling Weigh->Handle Doff Doff & Dispose of PPE Clean->Doff Wash Wash Hands Doff->Wash Segregate Segregate Waste Wash->Segregate Proceed to Disposal Dispose Dispose via Approved Methods Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

Hazard and PPE Correlation

Hazard_PPE_Correlation cluster_hazards Potential Hazards of this compound cluster_ppe Required Personal Protective Equipment H1 Skin & Eye Irritation P1 Gloves H1->P1 Protects Skin P2 Safety Goggles / Face Shield H1->P2 Protects Eyes P3 Lab Coat / Gown H1->P3 Protects Skin & Clothing H2 Inhalation Hazard P4 Respirator H2->P4 Prevents Inhalation H3 Ingestion Hazard H4 Allergic Reaction H4->P1 Prevents Skin Contact H4->P4 Prevents Inhalation

Caption: Correlation between this compound hazards and PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Curvulinic acid
Reactant of Route 2
Reactant of Route 2
Curvulinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.